4-Aminopyrrolidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHINASQYHDCLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99146-69-7 | |
| Record name | 4-Aminopyrrolidine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099146697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Stereoselective Synthesis of 4-Aminopyrrolidine-2-carboxylic Acid from Pyroglutamic Acid
Abstract
4-Aminopyrrolidine-2-carboxylic acid (4-APCA) and its derivatives are conformationally constrained amino acids of significant interest in medicinal chemistry and neuroscience. They serve as valuable scaffolds for developing selective ligands for various receptors, particularly metabotropic glutamate receptors (mGluRs), where stereochemistry dictates biological activity and selectivity.[1][2] This guide provides an in-depth technical overview of a robust, stereoselective synthetic pathway to access 4-APCA, utilizing the inexpensive and readily available chiral pool starting material, (S)-pyroglutamic acid.[3] We will dissect the strategic considerations, provide detailed experimental protocols, and explain the underlying chemical principles for each transformation, offering a comprehensive resource for researchers in drug discovery and chemical synthesis.
Introduction and Strategic Overview
The Target Molecule: this compound
The pyrrolidine ring serves as a privileged scaffold in modern drug discovery. By constraining the flexible backbone of neurotransmitters like GABA or glutamic acid, pyrrolidine derivatives allow for the exploration of specific bioactive conformations, leading to enhanced potency and selectivity. 4-APCA is a prime example, where the introduction of an amino group at the C4 position creates a chiral center, resulting in four possible stereoisomers. The biological activity of these isomers can be dramatically different; for instance, the (2R,4R) isomer of a related dicarboxylate analog is a highly selective agonist for a specific class of mGluRs, highlighting the critical importance of stereochemical control in the synthesis.[1]
The Chiral Pool Starting Material: (S)-Pyroglutamic Acid
(S)-Pyroglutamic acid, also known as 5-oxoproline, is a natural derivative of glutamic acid.[3] Its rigid, cyclic lactam structure and pre-existing (S)-stereocenter at C2 make it an ideal and cost-effective starting point for the synthesis of complex chiral pyrrolidine derivatives. The challenge lies in leveraging this existing stereocenter to control the introduction of new functionality at the C4 position and to selectively modify the C5 lactam carbonyl.
The Core Synthetic Challenge
The transformation of (S)-pyroglutamic acid into a specific stereoisomer of this compound requires two key strategic operations:
-
C4-Functionalization: The introduction of a nitrogen-containing group at the C4 position, which is prochiral in the starting material. This step must be executed with high stereocontrol to yield the desired isomer.
-
C5-Lactam Reduction: The reduction of the amide carbonyl at C5 to a methylene group (CH₂) without affecting other functional groups, particularly the carboxylic acid at C2.
This guide will focus on a pathway designed to achieve the synthesis of (2S, 4R)-4-aminopyrrolidine-2-carboxylic acid, a common isomer sought in synthetic campaigns.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis reveals a plausible pathway that addresses the key challenges of stereocontrol and functional group compatibility. The strategy hinges on installing a stereochemically defined nitrogen precursor at C4 before the challenging lactam reduction.
Caption: Retrosynthetic pathway from 4-APCA to pyroglutamic acid.
This forward-looking strategy, detailed in the following sections, involves:
-
Protection: Masking the reactive carboxylic acid and lactam nitrogen to direct reactivity.
-
Stereoselective Hydroxylation: Introducing a hydroxyl group at C4 as a handle for amination.
-
Functional Group Interconversion: Activating the hydroxyl group and displacing it with an azide precursor.
-
Reductions: Concurrently reducing the azide and the lactam carbonyl.
-
Deprotection: Unveiling the final product.
Detailed Synthetic Protocols and Mechanistic Insights
This section provides a step-by-step experimental guide for the synthesis of (2S, 4R)-4-aminopyrrolidine-2-carboxylic acid from (S)-pyroglutamic acid.
Step 1: Preparation of Dimethyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate
Causality: The initial step is to protect both the carboxylic acid and the lactam nitrogen. Esterification of the acid prevents its reduction in later steps. Protection of the lactam nitrogen with a tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents and activates the C4 position for subsequent enolate formation.
Experimental Protocol:
-
Esterification: Suspend (S)-pyroglutamic acid (1.0 eq) in methanol (5 mL per 1 g). Cool the mixture to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to yield the methyl ester, which can be used directly.
-
N-Protection: Dissolve the crude methyl ester in dichloromethane (DCM, 10 mL per 1 g). Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq), triethylamine (TEA, 2.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 8-12 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired protected starting material.
| Reagent | Molar Eq. | Purpose |
| (S)-Pyroglutamic Acid | 1.0 | Starting Material |
| Methanol / SOCl₂ | Solvent / Reagent | Esterification |
| Boc₂O | 1.5 | N-Boc Protection |
| Triethylamine (TEA) | 2.0 | Base |
| DMAP | 0.1 | Catalyst |
Step 2: Stereoselective α-Hydroxylation to yield (2S,4S)-1-Boc-4-hydroxy-5-oxopyrrolidine-2-carboxylate
Causality: This is the key stereochemistry-defining step. We generate a lithium enolate which is then oxidized. The bulky N-Boc group directs the incoming oxidant to the face opposite the C2 carboxylate, resulting in the formation of the trans (2S, 4S) isomer with high diastereoselectivity.
Experimental Protocol:
-
Dissolve the protected pyroglutamate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL per 1 g) and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
In a separate flask, dissolve (+)-(camphorsulfonyl)oxaziridine (1.2 eq) in anhydrous THF. Add this solution to the enolate mixture dropwise at -78 °C.
-
Stir the reaction at -78 °C for 4 hours, then quench by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to isolate the (2S, 4S)-hydroxy derivative.
Step 3: Introduction of the Nitrogen Precursor via Mesylation and Azide Displacement
Causality: The hydroxyl group is a poor leaving group. It is first converted to a mesylate, an excellent leaving group. Subsequent reaction with sodium azide proceeds via a classic Sₙ2 mechanism. This reaction inverts the stereocenter at C4, converting the (4S)-alcohol into the desired (4R)-azide.
Experimental Protocol:
-
Mesylation: Dissolve the alcohol from Step 2 (1.0 eq) in anhydrous DCM (15 mL per 1 g) and cool to 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir at 0 °C for 2 hours.
-
Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. The crude mesylate is often unstable and should be used immediately in the next step.
-
Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF, 10 mL per 1 g). Add sodium azide (NaN₃, 3.0 eq). Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers extensively with water and brine to remove DMF. Dry over MgSO₄, concentrate, and purify by chromatography to yield the (2S, 4R)-azide.
Step 4: Concurrent Reduction of Azide and Lactam
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both azides and amides (lactams). This allows for a convergent transformation to install both the C4-amine and the C5-methylene in a single, efficient step.
Experimental Protocol:
-
WARNING: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under a strictly inert atmosphere.
-
Suspend LiAlH₄ (4.0 eq) in anhydrous THF in a flask equipped with a reflux condenser. Cool to 0 °C.
-
Dissolve the azide from Step 3 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 6-8 hours.
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A white, granular precipitate should form.
-
Stir vigorously for 1 hour, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate to yield the crude protected diamine ester.
Step 5: Final Deprotection
Causality: The final step involves the removal of the N-Boc and methyl ester protecting groups. Acidic hydrolysis effectively cleaves both groups to reveal the final zwitterionic product.
Experimental Protocol:
-
Dissolve the crude product from Step 4 in 6 M aqueous HCl (10 mL per 1 g).
-
Heat the solution to reflux (approx. 100-110 °C) for 4-6 hours.
-
Cool the solution and concentrate under reduced pressure to remove water and excess HCl.
-
The resulting hydrochloride salt can be purified by recrystallization or by ion-exchange chromatography to yield the final product as a zwitterion.
Overall Workflow and Visualization
The entire synthetic sequence is a multi-step process requiring careful control at each stage.
Caption: Experimental workflow for the synthesis of 4-APCA.
Conclusion and Future Perspectives
This guide outlines a comprehensive and stereocontrolled synthetic route to this compound starting from pyroglutamic acid. The strategy relies on established, high-yielding transformations and provides explicit control over the critical C4 stereocenter through a substrate-controlled hydroxylation and a subsequent Sₙ2 inversion. This pathway is amenable to scale-up and provides a solid foundation for producing 4-APCA and its analogs for applications in drug discovery and chemical biology. Further optimization could focus on exploring alternative reducing agents for the lactam to enhance functional group tolerance or investigating enzymatic methods for the C4-amination step.
References
- 4-Aminopyridine-2-carboxylic acid synthesis - ChemicalBook. (URL: )
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Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000. (URL: [Link])
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Monn, J. A., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-24. (URL: [Link])
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Kavala, M., et al. (2021). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 26(11), 3326. (URL: [Link])
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Nielsen, B., et al. (2020). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 11(15), 2347-2357. (URL: [Link])
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Tolmachev, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6608. (URL: [Link])
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Wikipedia contributors. (2023). Pyroglutamic acid. Wikipedia, The Free Encyclopedia. (URL: [Link])
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Suganuma, S., et al. (2018). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... ResearchGate. (URL: [Link])
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Matvijuk, G., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 86(1), 108-115. (URL: [Link])
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- 2. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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4-Aminopyrrolidine-2-carboxylic Acid: A Constrained Glycine Analogue for CNS Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The modulation of glycinergic neurotransmission holds significant promise for the treatment of a spectrum of central nervous system (CNS) disorders, including schizophrenia, depression, and cognitive impairments. A key strategy in this endeavor is the inhibition of the glycine transporter 1 (GlyT1), which potentiates N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine levels. This guide provides a comprehensive technical overview of 4-aminopyrrolidine-2-carboxylic acid, a conformationally constrained analogue of glycine, as a potential scaffold for the design of novel GlyT1 inhibitors. We will delve into the stereochemical nuances that govern biological activity, explore synthetic strategies for accessing key isomers, and elucidate the molecular pharmacology of GlyT1 inhibition. This document serves as a resource for researchers and drug development professionals navigating the complexities of targeting glycine transport for therapeutic intervention.
The Rationale for Constrained Glycine Analogues in CNS Drug Discovery
Glycine is a unique neurotransmitter, acting as both an inhibitory neurotransmitter at strychnine-sensitive glycine receptors and as an essential co-agonist at NMDA receptors.[1] The concentration of glycine in the synaptic cleft is tightly regulated by two high-affinity transporters, GlyT1 and GlyT2.[2] GlyT1, found predominantly on glial cells and at glutamatergic synapses, is the primary regulator of glycine levels at the NMDA receptor co-agonist site.[3][4] Inhibition of GlyT1 has emerged as a compelling therapeutic strategy to enhance NMDA receptor function, which is often hypoactive in various CNS disorders.[2]
The inherent flexibility of the glycine molecule allows it to adopt numerous conformations, not all of which are optimal for binding to its target transporters and receptors. By incorporating the glycine pharmacophore into a rigid cyclic scaffold, such as the pyrrolidine ring of this compound, we can restrict the molecule's conformational freedom. This "conformational constraint" can lead to several advantages in drug design:
-
Enhanced Potency and Selectivity: By pre-organizing the molecule in a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity for the target.
-
Improved Pharmacokinetic Properties: A more rigid structure can influence properties such as membrane permeability and metabolic stability.
-
Reduced Off-Target Effects: By limiting the number of accessible conformations, the likelihood of binding to unintended biological targets may be decreased.
This compound, with its pyrrolidine core, serves as an exemplary scaffold for a constrained glycine analogue, presenting the key amino and carboxyl groups in a spatially defined manner.
Stereochemistry: The Key to Biological Activity
This compound possesses two stereocenters, giving rise to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). These isomers can be further categorized into cis and trans diastereomers based on the relative orientation of the amino and carboxylic acid groups.
-
cis-isomers: (2S,4S) and (2R,4R)
-
trans-isomers: (2S,4R) and (2R,4S)
The precise spatial arrangement of the functional groups is critical for interaction with the binding pocket of GlyT1. While specific inhibitory data for the individual stereoisomers of this compound at GlyT1 is not extensively available in public literature, structure-activity relationship (SAR) studies on related pyrrolidine-based GlyT1 inhibitors consistently demonstrate a strong dependence on stereochemistry.[5][6] It is hypothesized that one of the trans isomers, likely (2S,4R), may exhibit the most potent GlyT1 inhibitory activity due to its ability to mimic the extended conformation of glycine that is thought to be recognized by the transporter.
Synthesis of this compound Stereoisomers
The stereoselective synthesis of the four isomers of this compound is a key challenge for its evaluation as a GlyT1 inhibitor. Several synthetic strategies can be envisioned, often starting from chiral precursors such as hydroxyproline. A representative synthetic workflow is outlined below.
A plausible, albeit challenging, route to access a specific isomer, for instance, (2S,4R)-4-aminopyrrolidine-2-carboxylic acid, could involve the following key steps, adapted from synthetic methodologies for related compounds:
Exemplary Synthetic Protocol: (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid
-
Starting Material: Commercially available (2S,4R)-4-hydroxyproline.
-
Protection: The secondary amine and carboxylic acid functionalities are protected, for example, as a Boc-protected amine and a methyl ester, respectively.
-
Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.
-
Nucleophilic Substitution: The activated hydroxyl group is displaced with an azide nucleophile (e.g., sodium azide) in an SN2 reaction, which proceeds with inversion of stereochemistry at the C4 position.
-
Reduction of the Azide: The azide is reduced to the primary amine, for example, by catalytic hydrogenation (H2, Pd/C).
-
Deprotection: The protecting groups on the amine and carboxylic acid are removed under appropriate conditions (e.g., acidolysis for the Boc group and saponification for the methyl ester) to yield the final product.[][8]
This is a representative strategy, and the specific reagents and reaction conditions would require careful optimization to achieve high yields and stereochemical purity.
Mechanism of Action: Inhibition of Glycine Transporter 1 (GlyT1)
GlyT1 is a sodium- and chloride-dependent transporter that clears glycine from the synaptic cleft.[3] By inhibiting GlyT1, this compound would increase the extracellular concentration of glycine, thereby enhancing the activation of NMDA receptors.[9]
The potentiation of NMDA receptor activity by GlyT1 inhibitors leads to a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.
Downstream Signaling Pathway of NMDA Receptor Potentiation
Quantitative Data: Potency of GlyT1 Inhibitors
| Compound | Type | GlyT1 IC50 (nM) | Reference |
| Sarcosine | Substrate-based | ~10,000 | [3] |
| NFPS | Sarcosine-based | 3.8 | [3] |
| Bitopertin (RG1678) | Non-sarcosine | 15 | [4] |
| Iclepertin (BI 425809) | Non-sarcosine | 1.1 | [10] |
| PF-03463275 | Non-sarcosine | 24 | [2] |
Table 1: In vitro potency of selected GlyT1 inhibitors. This table is for comparative purposes and does not include data for this compound.
The development of highly potent and selective GlyT1 inhibitors, as evidenced by the compounds in Table 1, underscores the tractability of this target for small molecule intervention.
Experimental Protocols: Glycine Uptake Inhibition Assay
The evaluation of novel compounds as GlyT1 inhibitors is a critical step in the drug discovery process. A common method is the radiolabeled glycine uptake assay.
Protocol: [³H]Glycine Uptake Assay in GlyT1-Expressing Cells
-
Cell Culture: CHO or HEK293 cells stably expressing human GlyT1 are cultured to confluence in 96-well plates.
-
Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, and 10 mM HEPES.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound isomers) in KRH buffer.
-
Assay Procedure:
-
Wash the cell monolayers twice with KRH buffer.
-
Pre-incubate the cells with 50 µL of KRH buffer containing the test compound or vehicle for 10 minutes at room temperature.
-
Initiate the uptake by adding 50 µL of KRH buffer containing a fixed concentration of [³H]glycine (e.g., 10 nM) and unlabeled glycine (to achieve a desired final concentration).
-
Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a scintillation cocktail.
-
Quantify the amount of [³H]glycine taken up by the cells using a scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific uptake in the presence of a high concentration of a known GlyT1 inhibitor (e.g., 10 µM NFPS).
-
Subtract the non-specific uptake from all values.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Therapeutic Potential and Future Directions
The inhibition of GlyT1 represents a promising therapeutic avenue for a range of CNS disorders characterized by NMDA receptor hypofunction.[2] Clinical trials with various GlyT1 inhibitors have shown mixed but encouraging results, particularly in the treatment of cognitive impairment associated with schizophrenia.[10][11]
This compound, as a constrained glycine analogue, offers a valuable starting point for the design of novel GlyT1 inhibitors. Future research should focus on:
-
Stereoselective Synthesis: Development of efficient and scalable synthetic routes to access all four stereoisomers in high purity.
-
In Vitro and In Vivo Evaluation: Comprehensive pharmacological characterization of the individual isomers to determine their potency, selectivity, and pharmacokinetic profiles.
-
Structure-Activity Relationship (SAR) Studies: Exploration of substitutions on the pyrrolidine ring to optimize potency, selectivity, and drug-like properties.
By systematically exploring the chemical space around the this compound scaffold, it may be possible to develop next-generation GlyT1 inhibitors with improved efficacy and safety profiles for the treatment of debilitating CNS disorders.
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(2S,4R)-4-aMinopyrrolidine-2-carboxylic acid hydrochloride CAS:16257-89-9. (n.d.). Retrieved from [Link]
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Bunnage, M. E., Davies, S. G., Roberts, P. M., Smith, A. D., & Withey, J. M. (2005). Asymmetric Synthesis of the cis‐ and trans‐Stereoisomers of 4‐Aminopyrrolidine‐3‐carboxylic Acid and 4‐Aminotetrahydrofuran‐3‐carboxylic Acid. ChemInform, 36(9). [Link]
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Monn, J. A., Valli, M. J., Johnson, B. G., Salhoff, C. R., Wright, R. A., Howe, T., ... & Schoepp, D. D. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of medicinal chemistry, 39(15), 2990–3000. [Link]
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Deakin, J., D'Souza, D. C., & Kapur, S. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. Expert opinion on investigational drugs, 32(4), 267–276. [Link]
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Carland, J. E., Mansfield, J. H., Ryan, R. M., & Vandenberg, R. J. (2020). The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity. The Journal of biological chemistry, 295(29), 9926–9937. [Link]
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Cioffi, C. L. (2018). Glycine transporter-1 inhibitors: a patent review (2011-2016). Expert opinion on therapeutic patents, 28(3), 223–244. [Link]
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Surti, T. S., Rowland, M., Krystal, J. H., D'Souza, D. C., & Gueorguieva, R. (2023). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Schizophrenia research, 256, 1–9. [Link]
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Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., ... & Schoepp, D. D. (1999). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Journal of medicinal chemistry, 42(6), 1027–1040. [Link]
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Alberati, D., Umbricht, D., & Santarelli, L. (2012). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. Chimia, 66(4), 214–218. [Link]
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Harsing, L. G., Jr, Juranyi, Z., Gacsalyi, I., Tapolcsanyi, P., Czompa, K., & Gigler, G. (2009). Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms. Current medicinal chemistry, 16(11), 1335–1346. [Link]
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(2S,4R)-4-aminopyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical reviews, 124(13), 8130–8232. [Link]
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biological activity of 4-Aminopyrrolidine-2-carboxylic acid enantiomers
An In-depth Technical Guide on the Biological Activity of 4-Aminopyrrolidine-2-carboxylic Acid Enantiomers and Their Derivatives
Introduction
This compound, a conformationally constrained analog of the amino acid proline, represents a fascinating scaffold in medicinal chemistry and neuropharmacology. The rigid pyrrolidine ring restricts the molecule's conformational flexibility, leading to a high degree of stereospecificity in its interactions with biological targets. This guide provides a comprehensive technical overview of the biological activity of the four stereoisomers of this compound: (2S,4R), (2R,4S), (2S,4S), and (2R,4R).
The stereochemical configuration of these molecules is paramount in defining their pharmacological profile. While the core structure holds potential for interaction with various neurotransmitter systems, the most extensively studied and well-characterized activity is observed in the dicarboxylate derivatives of this scaffold, namely the 4-aminopyrrolidine-2,4-dicarboxylate (APDC) isomers, at metabotropic glutamate receptors (mGluRs). This guide will delve deeply into this area, leveraging the rich dataset available for the APDC isomers to illustrate the principles of stereospecificity.
Furthermore, we will explore the potential for these enantiomers to interact with other key central nervous system targets, including GABA and glycine receptors. It is important to note that, based on extensive literature reviews, the direct interaction of the four enantiomers of this compound with GABA and glycine receptors is not yet well-characterized, representing a promising avenue for future research. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the current knowledge and the experimental methodologies used to elucidate the biological activity of this intriguing class of molecules.
Part 1: Stereoselective Synthesis
The synthesis of optically pure pyrrolidine derivatives is a cornerstone of medicinal chemistry, with proline and 4-hydroxyproline being common starting materials.[1] The stereoselective synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC) has been a key achievement in enabling the detailed study of their biological activities.[2] These synthetic routes often involve multi-step processes that carefully control the stereochemistry at the C2 and C4 positions of the pyrrolidine ring.
A general strategy for the synthesis of such compounds can be visualized as a multi-step process starting from a chiral precursor, often a protected derivative of glutamic acid or pyroglutamic acid. The introduction of the second stereocenter is typically achieved through a stereocontrolled reaction, such as a Michael addition or an asymmetric alkylation. Subsequent functional group manipulations and deprotection steps yield the final target compounds.
Part 2: Pronounced Stereospecificity at Metabotropic Glutamate Receptors
Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors that play a crucial modulatory role in the central nervous system. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and downstream signaling pathways. Group II mGluRs, which include mGluR2 and mGluR3, are negatively coupled to adenylyl cyclase, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
The four stereoisomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC) have been instrumental in probing the pharmacology of mGluRs. Research has unequivocally demonstrated that the biological activity of APDC is highly dependent on its stereochemistry.[2]
(2R,4R)-APDC: A Potent and Selective Group II mGluR Agonist
Among the four isomers, (2R,4R)-APDC has emerged as a potent and highly selective agonist for group II mGluRs.[2] It exhibits a high affinity for these receptors with no significant activity at NMDA, AMPA, or kainate receptors at concentrations up to 100 µM.[2] This stereospecific interaction highlights the precise structural requirements of the mGluR binding pocket. None of the other APDC isomers demonstrate significant binding affinity for mGluRs, underscoring the critical role of the (2R,4R) configuration for this activity.[2]
The activation of group II mGluRs by (2R,4R)-APDC leads to the inhibition of forskolin-stimulated cAMP formation.[2] This functional activity further confirms its role as a selective agonist for these Gαi-coupled receptors.
Quantitative Biological Data of APDC Isomers at mGluRs
The distinct pharmacological profiles of the APDC isomers are clearly illustrated by their binding affinities and functional potencies.
| Isomer | Configuration | mGluR Binding (ACPD-sensitive [3H]glutamate) IC50 (µM)[2] | Forskolin-Stimulated cAMP Formation EC50 (µM)[2] |
| 1 | (2R,4R)-APDC | 6.49 ± 1.21 | 14.51 ± 5.54 |
| 2 | (2S,4S)-APDC | > 100 | Inactive |
| 3 | (2R,4S)-APDC | > 100 | Inactive |
| 4 | (2S,4R)-APDC | > 100 | Inactive |
Data are presented as mean ± SEM.
In Vivo Activity: Anticonvulsant Properties
The selective activation of group II mGluRs by (2R,4R)-APDC translates to significant in vivo effects. Systemic administration of (2R,4R)-APDC has been shown to produce anticonvulsant effects in animal models of epilepsy.[1][2] For instance, it can block limbic seizures induced by other chemical agents.[2] Interestingly, at higher doses, (2R,4R)-APDC can also exhibit proconvulsant activity, highlighting a complex dose-response relationship.[1]
Part 3: Potential Interactions with GABA and Glycine Receptors: An Area for Future Investigation
Gamma-aminobutyric acid (GABA) and glycine are the primary inhibitory neurotransmitters in the adult central nervous system. Their receptors, GABAA and glycine receptors, are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.
Despite the structural similarity of this compound enantiomers to GABA and glycine, there is a notable lack of specific data in the published literature detailing their direct binding affinities or functional effects at these receptors. This represents a significant knowledge gap and a compelling area for future research. The conformationally restricted nature of these molecules could provide valuable insights into the pharmacophore of GABA and glycine receptors.
General principles of GABA and glycine receptor pharmacology suggest that stereochemistry plays a crucial role in ligand recognition.[4] For instance, enantiomers of other GABA analogues have been shown to exhibit opposite effects at GABAC receptors, with one acting as an agonist and the other as an antagonist.[5] This underscores the potential for the four enantiomers of this compound to display diverse and stereospecific activities at these inhibitory receptors.
Part 4: Key Experimental Protocols
The characterization of the biological activity of compounds like the this compound enantiomers relies on a suite of robust and validated experimental techniques. Below are detailed protocols for key assays.
Radioligand Binding Assay for Metabotropic Glutamate Receptors
This protocol is designed to determine the binding affinity (IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the mGluR of interest.
-
Radioligand (e.g., [3H]glutamate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microtiter plate, add the cell membranes, radioligand, and either buffer, test compound, or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
cAMP Formation Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, typically in cells expressing a Gαi- or Gαs-coupled receptor.[3]
Materials:
-
Cells expressing the Gαi-coupled receptor of interest (e.g., CHO or HEK293 cells).
-
Forskolin (an activator of adenylyl cyclase).
-
Test compounds at various concentrations.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the cells in a microtiter plate and allow them to adhere overnight.
-
Pre-incubate the cells with the test compound at various concentrations for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in each well using a commercial detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the electrical activity of a single neuron and is used to assess the functional effects of a compound on ion channels and synaptic transmission.[6][7]
Materials:
-
Brain slices or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF).
-
Glass micropipettes.
-
Micromanipulator.
-
Patch-clamp amplifier and data acquisition system.
-
Test compound.
Procedure:
-
Prepare acute brain slices or cultured neurons for recording.
-
Place the preparation in a recording chamber continuously perfused with aCSF.
-
Using a micromanipulator, carefully approach a neuron with a glass micropipette filled with an internal solution to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
-
Record baseline synaptic activity (e.g., excitatory postsynaptic potentials or currents, EPSPs/EPSCs).
-
Bath-apply the test compound at a known concentration.
-
Record the changes in synaptic activity in the presence of the compound.
-
Analyze the data to determine the effect of the compound on neuronal excitability, for example, by measuring the change in the amplitude or frequency of synaptic events.
Conclusion
The enantiomers of this compound and their derivatives represent a compelling class of molecules whose biological activity is exquisitely dictated by their stereochemistry. The extensive research on the 4-aminopyrrolidine-2,4-dicarboxylate (APDC) isomers has provided a clear and powerful demonstration of this principle, with (2R,4R)-APDC standing out as a potent and selective agonist of group II metabotropic glutamate receptors. This stereospecificity makes these compounds invaluable tools for dissecting the pharmacology of mGluRs and holds promise for the development of novel therapeutics targeting these receptors.
A significant opportunity for future research lies in the characterization of the biological activity of the four enantiomers of this compound at inhibitory GABA and glycine receptors. The current lack of data in this area presents an exciting frontier for neuropharmacology. Elucidating how the conformational constraints imposed by the pyrrolidine ring and the specific stereochemical arrangements influence interactions with these ligand-gated ion channels could lead to the discovery of novel modulators with unique pharmacological profiles.
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Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000. Available at: [Link]
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Monn, J. A., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-24. Available at: [Link]
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Pellicciari, R., et al. (1998). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Bioorganic & Medicinal Chemistry Letters, 8(12), 1559-64. Available at: [Link]
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Chapman, K. T., et al. (2001). The mGlu(2/3) agonist 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate, is anti- and proconvulsant in DBA/2 mice. Neuropharmacology, 41(2), 150-7. Available at: [Link]
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Folbergrová, J., et al. (2009). Posttreatment with group II metabotropic glutamate receptor agonist 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate is only weakly effective on seizures in immature rats. Brain Research, 1273, 108-16. Available at: [Link]
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Govindaiah, G., et al. (2014). Patch Clamp Electrophysiology and Capillary Electrophoresis–Mass Spectrometry Metabolomics for Single Cell Characterization. Analytical Chemistry, 86(6), 2937-2944. Available at: [Link]
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4-Aminopyrrolidine-2-carboxylic Acid: A Versatile Scaffold for Innovations in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1][2][3] Its prevalence stems from its ability to introduce three-dimensionality into molecules, a crucial factor for specific interactions with biological targets.[1] Among the vast array of substituted pyrrolidines, 4-Aminopyrrolidine-2-carboxylic acid stands out as a particularly valuable building block, offering a unique combination of stereochemistry and functional group presentation for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its utility, from fundamental synthetic strategies to its application in creating sophisticated molecular architectures.
The Strategic Advantage of the this compound Scaffold
The power of the this compound scaffold lies in its constrained yet versatile structure. As a cyclic amino acid analog, it offers several advantages in drug design:
-
Conformational Rigidity: The pyrrolidine ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for the target protein.[4] This pre-organization of pharmacophoric groups can reduce the entropic penalty upon binding.
-
Stereochemical Complexity: The chiral centers at positions 2 and 4 allow for the synthesis of stereoisomers with distinct biological activities. This stereospecificity is critical for interactions with chiral biological macromolecules.[5]
-
Vectorial Functionalization: The amino and carboxylic acid groups at positions 4 and 2, respectively, provide orthogonal handles for chemical modification. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
Synthesis and Functionalization: A Practical Approach
The synthesis of this compound and its derivatives often starts from readily available chiral precursors like 4-hydroxyproline.[6] The strategic introduction of the amino group at the C4 position is a key synthetic challenge, often addressed through multi-step sequences involving protection, activation, and stereocontrolled nucleophilic substitution.
Illustrative Synthetic Workflow
A generalized synthetic workflow for accessing functionalized this compound derivatives is depicted below. This process highlights the key stages of protecting group manipulation, amine introduction, and subsequent diversification.
Caption: Generalized workflow for the synthesis and diversification of this compound derivatives.
Experimental Protocol: N-Fmoc and C-Methyl Ester Protection of 4-Hydroxyproline
This protocol describes a foundational step in the synthesis of the this compound scaffold.
-
Esterification: Suspend (2S, 4R)-4-hydroxy-L-proline in methanol. Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride dropwise while maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.
-
N-Protection: Dissolve the crude methyl ester in a mixture of dioxane and water.
-
Add sodium carbonate to adjust the pH to ~9.
-
Add a solution of Fmoc-Cl in dioxane dropwise at 0°C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to obtain the protected intermediate.
Causality: The esterification of the carboxylic acid is crucial to prevent its interference in subsequent reactions. The Fmoc protecting group is chosen for its stability under various reaction conditions and its facile removal under mild basic conditions, allowing for orthogonal deprotection strategies.
Applications in Drug Discovery: Case Studies
The this compound scaffold has been instrumental in the development of compounds targeting a range of diseases.
Metabotropic Glutamate Receptor (mGluR) Modulators
Derivatives of 4-aminopyrrolidine-2,4-dicarboxylic acid (APDC) have been extensively studied as ligands for metabotropic glutamate receptors, which are implicated in various neurological and psychiatric disorders.[5][7][8] The stereochemistry at the C2 and C4 positions is a critical determinant of activity and selectivity. For instance, (2R,4R)-APDC has been identified as a highly selective and systemically active agonist for group II mGluRs (mGluR2/3).[5][9]
| Compound | Stereochemistry | Activity | Therapeutic Potential |
| (2R,4R)-APDC | 2R, 4R | Selective mGluR2/3 agonist | Anticonvulsant, Anxiolytic |
| N1-substituted (2R,4R)-APDC analogs | 2R, 4R | mGluR antagonists | Neuroprotection |
Data Interpretation: The data clearly demonstrates that subtle changes in stereochemistry and substitution on the pyrrolidine ring can dramatically alter the pharmacological profile of the resulting compounds, shifting them from agonists to antagonists.[7][8]
Antibacterial Agents
The 4-amino-2-substituted-pyrrolidinyl moiety has been incorporated into quinolone antibiotics to enhance their antibacterial spectrum and pharmacokinetic properties.[10] The amino group at the C4 position can be functionalized to modulate solubility and cell penetration, while substituents at the C2 position can influence interactions with bacterial DNA gyrase.[10]
Caption: Structure-Activity Relationship logic for quinolone antibiotics incorporating the 4-aminopyrrolidine scaffold.
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new chemical entities. Its inherent structural features provide a robust platform for generating libraries of diverse and complex molecules. Future research will likely focus on:
-
Novel Synthetic Methodologies: Developing more efficient and stereoselective synthetic routes to access a wider range of substituted analogs.
-
Peptidomimetics: Utilizing the constrained nature of the scaffold to design peptidomimetics with improved stability and cell permeability.[][12]
-
Spirocyclic Derivatives: Exploring the synthesis of spirocyclic pyrrolidines to access novel three-dimensional chemical space.[13]
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Bondarenko, S., et al. (n.d.). 2-Substituted[1][14]-cycloannelated pyrrolidines and piperidines in the focus of medicinal chemistry. Enamine. Retrieved from
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An In-depth Technical Guide to the Discovery and Synthesis of Substituted 4-Aminopyrrolidine-2-carboxylic Acids
Foreword: The Strategic Value of the 4-Aminopyrrolidine-2-carboxylic Acid Scaffold
The pyrrolidine ring is a privileged structural motif, frequently appearing in natural products, pharmaceuticals, and chiral organocatalysts.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical attribute in modern drug design. Within this class, substituted 4-aminopyrrolidine-2-carboxylic acids represent a scaffold of profound interest to medicinal chemists and drug development professionals. This framework acts as a constrained dipeptide mimetic, positioning key pharmacophoric elements—an amino group and a carboxylic acid—in a well-defined spatial orientation. This structural rigidity is paramount for achieving high-affinity and selective interactions with biological targets.
Recent discoveries have highlighted the potential of this scaffold in developing novel therapeutics. For instance, derivatives of this compound have been identified as correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, offering a promising avenue for the treatment of cystic fibrosis.[3] Furthermore, the stereoisomers of related compounds like 4-aminopyrrolidine-2,4-dicarboxylate have shown highly selective agonist activity at metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.[4]
This guide provides a comprehensive overview of the key synthetic strategies for accessing substituted 4-aminopyrrolidine-2-carboxylic acids, with a focus on stereocontrol. We will delve into the mechanistic rationale behind various synthetic choices, present detailed experimental protocols, and offer insights gleaned from extensive research in the field.
Part 1: Strategic Approaches to Stereoselective Synthesis
The construction of the this compound core with precise control over stereochemistry is a significant synthetic challenge. The molecule contains at least two stereocenters (at C2 and C4), and controlling their relative and absolute configuration is essential for biological activity. The primary strategies can be broadly categorized into two approaches:
-
Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials, such as amino acids.
-
Asymmetric Catalysis: Creating the chiral centers during the ring-forming or functionalization steps using chiral catalysts.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
This classical and robust approach often begins with commercially available, optically pure precursors like L-proline, trans-4-hydroxy-L-proline, or pyroglutamic acid.[5][6] The inherent chirality of the starting material is transferred through a sequence of stereoretentive or stereoinvertive reactions to establish the desired stereochemistry in the final product.
A common strategy involves the functionalization of trans-4-hydroxy-L-proline. The hydroxyl group at C4 serves as a versatile handle for introducing the amino group. The key transformation is the stereospecific conversion of the hydroxyl group to an amino group, typically via an intermediate with an inverted configuration.
Causality Behind Experimental Choices:
-
Protecting Groups: The nitrogen of the pyrrolidine ring and the carboxylic acid must be protected to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is frequently chosen for the nitrogen due to its stability under a wide range of conditions and its facile removal with acid (e.g., trifluoroacetic acid, TFA).[7] The carboxyl group is typically converted to an ester (e.g., methyl or benzyl) to enhance solubility in organic solvents and prevent its interference with basic reagents.[8]
-
Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. Therefore, it must be activated, commonly by converting it into a mesylate or tosylate. This creates a highly electrophilic center at C4, primed for nucleophilic attack.
-
Introduction of the Amino Group Precursor: Sodium azide (NaN₃) is an excellent nucleophile for introducing a nitrogen functionality. The crucial advantage of this step is that the displacement of the mesylate/tosylate proceeds via a classic Sₙ2 mechanism, which results in a complete inversion of the stereocenter at C4. This is a highly reliable method for establishing the cis relationship between the C2-carboxyl and the C4-amino group.
-
Reduction and Deprotection: The azide is then reduced to the primary amine. Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method for this transformation. Finally, the protecting groups are removed, typically in a single step using strong acid, to yield the target compound as a salt.
Asymmetric Catalysis: Building Chirality from the Ground Up
Asymmetric catalysis offers a more elegant and often more convergent approach to constructing chiral pyrrolidines.[2][9] The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most powerful methods for the enantioselective synthesis of substituted pyrrolidines.[2][10]
An azomethine ylide is a 1,3-dipole that can be generated in situ from an imine derived from an α-amino acid ester (like glycine methyl ester). In the presence of a chiral metal catalyst (often complexes of Ag(I) or Cu(I) with chiral ligands), this dipole reacts with an alkene dipolarophile in a concerted [3+2] cycloaddition to form the pyrrolidine ring.
Causality Behind Experimental Choices:
-
Choice of Dipole Precursor: An imine derived from glycine ester is commonly used as the azomethine ylide precursor. This provides the C2-carboxylate and the nitrogen atom of the pyrrolidine ring.
-
Choice of Dipolarophile: To install the 4-amino functionality, a suitable dipolarophile is required. An α,β-unsaturated ester or amide bearing a masked amino group at the β-position (e.g., a nitro or azido group) can be used. For example, reacting the azomethine ylide with a compound like (E)-methyl 3-nitroacrylate would install a nitro group at the C4 position, which can subsequently be reduced to the desired amine.
-
The Catalyst is Key: The choice of the metal and the chiral ligand is the most critical factor for achieving high enantioselectivity.[10] The catalyst coordinates to both the 1,3-dipole and the dipolarophile, organizing them within a chiral environment and directing the cycloaddition to occur preferentially on one face of the reactants. This control over the transition state geometry dictates the absolute stereochemistry of the newly formed stereocenters.
Part 2: Experimental Protocols and Data
This section provides representative, detailed protocols. These are illustrative and may require optimization based on the specific substitution pattern desired.
Protocol 1: Synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid from (2S,4R)-4-Hydroxyproline
This protocol details the synthesis of the cis isomer, a common intermediate.
Step 1: Protection of (2S,4R)-4-Hydroxyproline
-
Suspend 4-hydroxy-L-proline (1.0 eq) in methanol (10 vol).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.
-
Dissolve the salt in dichloromethane (DCM, 10 vol) and cool to 0 °C.
-
Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir at room temperature for 12 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the fully protected starting material.
Step 2: Mesylation and Azide Displacement
-
Dissolve the protected hydroxyproline (1.0 eq) in anhydrous DCM (10 vol) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir at 0 °C for 2 hours. Monitor by TLC until starting material is consumed.
-
Wash the mixture with cold water and brine, then dry over Na₂SO₄ and concentrate in vacuo. Caution: The mesylate can be unstable and is typically used immediately.
-
Dissolve the crude mesylate in anhydrous DMF (10 vol).
-
Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 6 hours.
-
Cool to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the crude azide. Purify by column chromatography.
Step 3: Azide Reduction and Deprotection
-
Dissolve the purified azide (1.0 eq) in methanol (15 vol).
-
Add 10% Palladium on carbon (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 16 hours.
-
Filter the reaction through a pad of Celite, washing with methanol.
-
Concentrate the filtrate to obtain the protected amine.
-
Dissolve the crude amine in a 1:1 mixture of DCM and trifluoroacetic acid (TFA, 10 vol).
-
Stir at room temperature for 2 hours.
-
Concentrate the solvent under reduced pressure, then co-evaporate with toluene (3x) to remove excess TFA.
-
Triturate the resulting solid with diethyl ether to afford the target (2S,4R)-4-aminopyrrolidine-2-carboxylic acid as its TFA salt.
Data Summary
The following table summarizes typical yields and stereoselectivities for key transformations in the synthesis of substituted pyrrolidines.
| Reaction Type | Substrate Example | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Sₙ2 Displacement | N-Boc-4-mesyl-proline Me ester | NaN₃ | >98:2 (inversion) | >99% (from chiral pool) | ~85% (2 steps) | [11] |
| [3+2] Cycloaddition | Iminoglycinate + Nitroalkene | AgOAc / Chiral Phosphine | >95:5 | >98% | ~90% | [2][10] |
| Conjugate Addition | α,β-Unsaturated Ester | Li-(S)-N-benzyl-N-α-methylbenzylamide | >98:2 | >97% | ~50% (overall) | [11] |
Part 3: Applications in Drug Discovery
The stereochemically defined this compound scaffold is a powerful tool for probing protein-ligand interactions. Its constrained nature reduces the entropic penalty of binding compared to more flexible ligands, often leading to enhanced potency.
-
Metabotropic Glutamate Receptors (mGluRs): The (2R,4R) isomer of 4-aminopyrrolidine-2,4-dicarboxylate is a highly selective agonist for group II mGluRs.[4] By systematically substituting the N1 position of this scaffold, researchers have developed both potent agonists and antagonists, demonstrating the tunability of the core structure.[12][13] This fine-tuning is critical for developing drugs that can selectively modulate receptor subtypes implicated in diseases like schizophrenia and anxiety.
-
CFTR Modulators: In the context of cystic fibrosis, molecules incorporating the this compound core have been identified as "C2 correctors."[3] These agents are part of a triple-combination therapy and work synergistically with other modulators to restore the function of the mutated F508del-CFTR protein. The specific stereochemistry and substitution pattern on the pyrrolidine ring are crucial for this corrective activity.[3]
Conclusion
The synthesis of substituted 4-aminopyrrolidine-2-carboxylic acids is a field rich with elegant and powerful chemical strategies. From leveraging the innate chirality of natural amino acids to the sophisticated design of asymmetric catalysts, chemists have developed robust methods to access these valuable building blocks with high stereochemical fidelity. The demonstrated success of this scaffold in modulating challenging biological targets like mGluRs and the CFTR protein underscores its importance. As synthetic methodologies continue to evolve, we can anticipate that the this compound core will remain a central feature in the design of next-generation therapeutics, enabling researchers and drug development professionals to tackle complex diseases with ever-increasing precision.
References
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2022). MDPI. [Link]
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Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. (n.d.). National Institutes of Health. [Link]
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Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2014). Royal Society of Chemistry. [Link]
-
Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. (2018). Royal Society of Chemistry. [Link]
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Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. (n.d.). Sci-Hub. [Link]
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Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (2024). Royal Society of Chemistry. [Link]
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Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). National Institutes of Health. [Link]
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Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (2012). Organic Chemistry Portal. [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2017). National Institutes of Health. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
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Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. (2001). PubMed. [Link]
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Discovery and SAR of this compound correctors of CFTR for the treatment of cystic fibrosis. (2022). PubMed. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). National Institutes of Health. [Link]
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Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. (1996). PubMed. [Link]
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Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. (2000). PubMed. [Link]
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Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. (2011). PubMed. [Link]
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Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. (2022). ACS Publications. [Link]
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Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. (2004). PubMed. [Link]
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Structural Elucidation of 4-Aminopyrrolidine-2-carboxylic Acid Isomers: A Multi-technique Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminopyrrolidine-2-carboxylic acid (4-APCA) is a constrained cyclic amino acid scaffold of significant interest in medicinal chemistry and drug development. Its rigid structure and chiral centers offer a unique platform for designing selective ligands for various biological targets, including metabotropic glutamate receptors.[1] The molecule possesses two stereogenic centers at the C2 and C4 positions, giving rise to four distinct stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The biological activity of these isomers is often highly stereospecific, making the unambiguous determination of their three-dimensional structure a critical step in the development of novel therapeutics.[1] This guide provides an in-depth, field-proven strategy for the complete structural elucidation of 4-APCA isomers, integrating chromatographic separation with advanced spectroscopic and crystallographic techniques. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Analytical Imperative: Why Stereochemistry Matters
Enantiomers (mirror images, e.g., (2S,4S) and (2R,4R)) share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Diastereomers (non-mirror image stereoisomers, e.g., (2S,4S) and (2S,4R)) have different physical properties. However, in a biological context, these subtle geometric differences dictate molecular recognition. An enzyme or receptor is a chiral environment that interacts differently with each stereoisomer, leading to variations in potency, efficacy, and even toxicity.[2] Therefore, a comprehensive analytical strategy must not only separate all four isomers but also definitively assign the absolute configuration of each chiral center.
The following workflow outlines a synergistic approach, beginning with physical separation and culminating in unambiguous structural assignment.
Caption: Integrated workflow for the structural elucidation of 4-APCA isomers.
Prerequisite for Elucidation: Chiral Separation
Before any structural characterization can occur, the isomeric mixture must be resolved into its individual components. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most direct and widely used method for this purpose.[2]
Expertise in Action: The "Three-Point Interaction" Model
The fundamental principle of chiral recognition on a CSP is the "three-point interaction rule".[2] For successful separation, the analyte must have at least three points of interaction (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) with the chiral selector of the stationary phase. The differing spatial arrangements of the isomers lead to diastereomeric complexes with the CSP that have different binding energies, and thus, different retention times.
Table 1: Recommended Chiral Stationary Phases for Amino Acid Derivatives
| CSP Type | Chiral Selector | Primary Interaction Mechanism | Suitability for 4-APCA |
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Hydrogen bonding, dipole-dipole, π-π interactions, and steric inclusion within chiral grooves. | High. Very versatile for a broad range of chiral compounds. |
| Cyclodextrin-based | β- or γ-Cyclodextrin derivatives | Host-guest inclusion complex formation, where the analyte fits into the hydrophobic cavity. | Moderate to High. Effective for compounds with aromatic rings or bulky alkyl groups that can enter the cavity.[3] |
| Crown Ether-based | Chiral crown ether (e.g., CROWNPAK® CR(+)) | Complexation with the primary amine via hydrogen bonding. | High. Specifically designed for the resolution of amino acids and compounds with primary amino groups. |
Protocol 1: Chiral HPLC Method Development
-
Initial Screening:
-
Columns: Screen parallelly on a polysaccharide-based column (e.g., Chiralpak IA) and a crown ether-based column (e.g., CROWNPAK CR(+)).
-
Mobile Phase (Polar Organic Mode): Start with a simple mobile phase such as Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (e.g., 50/50/0.1/0.1 v/v/v/v). The acid and base are crucial for controlling the ionization state of the amino and carboxylic acid groups, enhancing interaction with the CSP.
-
Detection: UV at 210 nm.
-
-
Optimization:
-
Solvent Ratio: Adjust the ratio of Acetonitrile to Methanol. A higher proportion of methanol can sometimes improve peak shape for polar compounds.
-
Temperature: Lowering the column temperature (e.g., from 25°C to 10°C) often increases the energy difference between the diastereomeric complexes, leading to better resolution.[3]
-
Additive Concentration: Fine-tune the concentration of the acidic and basic additives to optimize peak symmetry and retention.
-
-
Validation:
-
Once baseline separation is achieved, validate the method for linearity, precision, and accuracy according to standard guidelines. This ensures reliable quantification of each isomer.
-
Spectroscopic & Spectrometric Characterization
With the isomers isolated, the next step is to gather structural information.
Nuclear Magnetic Resonance (NMR): The Diastereomer Detective
NMR spectroscopy is exceptionally powerful for distinguishing diastereomers. The different spatial arrangement of atoms in diastereomers results in distinct chemical shifts (δ) and coupling constants (J).
-
¹H NMR: Protons in different chemical environments will resonate at different frequencies. For 4-APCA, the relative orientation of the amino and carboxylic acid groups (cis vs. trans) will cause noticeable differences in the chemical shifts of the pyrrolidine ring protons (H2, H3, H4, H5).
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly C2 and C4, will differ between diastereomeric pairs.[4]
-
2D NMR (COSY, HSQC): These experiments are essential to definitively assign which proton and carbon signals correspond to which position on the pyrrolidine ring, confirming the connectivity.
Trustworthiness Check: The key is comparison. The NMR spectra of the two enantiomeric pairs (e.g., (2S,4S) vs. (2S,4R)) will show clear differences, while the spectra of enantiomers ((2S,4S) vs. (2R,4R)) will be identical in an achiral solvent.
Differentiating Enantiomers with Chiral Derivatizing Agents (CDAs)
To distinguish enantiomers using NMR, they must be converted into diastereomers.[5] This is achieved by reacting the isolated isomer with a chiral derivatizing agent. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic example.[5]
Caption: Workflow for enantiomer differentiation using a chiral derivatizing agent.
Protocol 2: Derivatization with Mosher's Acid Chloride
-
Sample Preparation: Dissolve a known quantity (e.g., 1-2 mg) of the isolated 4-APCA isomer in a dry, deuterated solvent (e.g., pyridine-d₅ or CDCl₃) in an NMR tube.
-
Reaction: Add a slight molar excess (1.1 equivalents) of (R)-Mosher's acid chloride to the NMR tube. The reaction occurs with the primary amino group at the C4 position.
-
Monitoring: Acquire ¹H and ¹⁹F NMR spectra periodically until the reaction is complete (disappearance of the starting material signals). The ¹⁹F nucleus is an excellent probe due to its high sensitivity and the large chemical shift dispersion.[4][6]
-
Analysis: Acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of the resulting diastereomeric amide. The signals, especially for protons near the new chiral center and the trifluoromethyl group in the ¹⁹F spectrum, will have different chemical shifts for the two diastereomers formed from the enantiomeric pair.
Assigning Absolute Configuration: The Definitive Answers
While NMR with CDAs can differentiate enantiomers, it doesn't inherently assign the absolute configuration without complex spatial models. For unambiguous assignment, chiroptical or crystallographic methods are required.
Vibrational Circular Dichroism (VCD): The Solution-State Standard
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[8][9]
The Causality of VCD: The VCD spectrum is exquisitely sensitive to the 3D arrangement of atoms. The process involves a powerful synergy between experiment and theory. The experimental spectrum of an isolated isomer is measured and then compared to the spectra computationally predicted for each possible stereoisomer (e.g., the (2S,4S) and (2R,4R) structures). A strong match between the experimental and one of the computed spectra allows for a confident assignment of the absolute configuration.[10][11]
Protocol 3: VCD Analysis and Computational Comparison
-
Experimental Measurement:
-
Dissolve the purified isomer in a suitable solvent (e.g., DMSO-d₆) at a concentration sufficient for a strong signal (typically 10-20 mg/mL).
-
Acquire the IR and VCD spectra using a dedicated VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.
-
-
Computational Modeling:
-
Generate 3D structures for the candidate isomers (e.g., (2S,4S)-4-APCA and (2R,4R)-4-APCA).
-
Perform a conformational search and geometry optimization using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory, including a solvent model.
-
Calculate the theoretical IR and VCD spectra for the lowest energy conformers.
-
Generate a Boltzmann-averaged spectrum based on the relative free energies of the conformers.
-
-
Comparison and Assignment:
-
Visually and statistically compare the experimental VCD spectrum with the computed spectra. The enantiomer whose computed spectrum correctly reproduces the sign and relative intensity of the major experimental bands is the correct structural assignment.
-
Single-Crystal X-ray Crystallography: The Unimpeachable Gold Standard
X-ray crystallography is the ultimate method for determining the atomic and molecular structure of a crystalline compound.[12] It provides a precise 3D map of electron density, revealing the exact position of every atom and thus the unambiguous stereochemistry.[13]
The Experimental Bottleneck: The primary challenge is growing a single, high-quality crystal suitable for diffraction. This can be a time-consuming, trial-and-error process involving screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Protocol 4: X-ray Crystallography (High-Level)
-
Crystallization: Screen for crystallization conditions for the purified isomer. This often involves dissolving the compound in a solvent and adding an anti-solvent slowly until crystals form.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. Collect the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting model is refined to best fit the experimental data.
-
Absolute Structure Determination: The absolute configuration is determined by analyzing anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter. A value close to 0 for a given configuration (and close to 1 for its inverse) provides a high-confidence assignment.[14]
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound isomers is a complex challenge that no single technique can solve. The robust, self-validating strategy presented here relies on the orthogonal strengths of multiple analytical methods. Chiral HPLC provides the essential starting point by delivering pure isomers. NMR spectroscopy then efficiently distinguishes the diastereomeric pairs and, with derivatization, the enantiomeric pairs. Finally, the powerful combination of experimental and computational VCD provides a reliable assignment of absolute configuration in solution, which can be unequivocally confirmed in the solid state by X-ray crystallography. By integrating these techniques, researchers and drug developers can proceed with full confidence in the stereochemical integrity of their lead compounds.
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- Absolute configuration of a cyclic dipeptide reflected in vibrational optical activity: ab initio and experimental investig
- Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?
- Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenyl
- X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences.
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- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
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- Differentiation of Chiral Compounds Using NMR Spectroscopy.
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- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH.
- Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separ
- Powder X-ray diffraction pattern of (1).
- X-ray crystallography. Wikipedia.
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Methodological & Application
Solution-Phase Synthesis of Peptides Containing 4-Aminopyrrolidine-2-carboxylic Acid: An Application Note and Protocol
Introduction
The incorporation of constrained amino acid analogues into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance conformational stability, enzymatic resistance, and receptor-binding affinity. Among these, 4-aminopyrrolidine-2-carboxylic acid (Apc), a proline analogue with an additional amino group, offers a unique structural motif for introducing conformational rigidity and a key basic or nucleophilic center. Peptides containing Apc have shown significant potential in various therapeutic areas.[1] However, the synthesis of these peptides, particularly via solution-phase methods, presents unique challenges that necessitate carefully optimized strategies.
This application note provides a comprehensive guide to the solution-phase synthesis of peptides incorporating this compound. It outlines critical considerations for protecting group strategy, coupling reagent selection, and purification methodologies. Detailed, step-by-step protocols for the synthesis of a model dipeptide are provided to offer researchers, scientists, and drug development professionals a practical framework for their synthetic endeavors.
Strategic Considerations for Apc-Containing Peptide Synthesis
The successful solution-phase synthesis of Apc-containing peptides hinges on a meticulous approach to protecting groups and coupling reactions.[2] The bifunctional nature of the Apc residue, with its secondary amine in the pyrrolidine ring, a primary exocyclic amine, and a carboxylic acid, demands an orthogonal protection scheme to prevent unwanted side reactions.[3][4]
Protecting Group Strategy
A robust and orthogonal protecting group strategy is paramount to prevent polymerization and other side reactions.[3][4][5]
-
α-Amino Group (Pyrrolidine Ring Nitrogen): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a suitable choice for protecting the secondary amine within the pyrrolidine ring. Its lability to mild basic conditions (e.g., piperidine in DMF) ensures its selective removal without affecting other protecting groups.[6]
-
Side-Chain Amino Group (C4-Amino): The allyloxycarbonyl (Alloc) group is an excellent orthogonal protecting group for the exocyclic primary amine.[7] It is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final deprotection. The Alloc group can be selectively cleaved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.
-
Carboxyl Group: For the C-terminal Apc residue, the carboxyl group can be protected as a methyl or benzyl ester. These esters are stable throughout the coupling steps and can be removed under mild hydrolytic conditions or hydrogenolysis, respectively.[2]
Table 1: Recommended Protecting Group Strategy for Apc
| Functional Group | Protecting Group | Deprotection Conditions | Orthogonality |
| α-Amino (ring) | Fmoc | 20% Piperidine in DMF | High |
| Side-Chain Amino | Alloc | Pd(PPh₃)₄, Phenylsilane | High |
| Carboxyl | Methyl Ester (Me) | LiOH or NaOH | Moderate |
| Carboxyl | Benzyl Ester (Bzl) | H₂/Pd-C | High |
Coupling Reagents
The choice of coupling reagent is critical, especially when dealing with sterically hindered or conformationally constrained amino acids like Apc.[8] In-situ activating reagents are generally preferred in solution-phase synthesis for their efficiency and minimization of side reactions.
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective, but their use can sometimes lead to racemization, especially when coupled with additives like 1-hydroxybenzotriazole (HOBt).[9] The urea byproducts can also complicate purification in solution-phase synthesis.[9]
-
Phosphonium and Aminium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient and are particularly useful for coupling sterically hindered amino acids.[9][10] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another powerful coupling reagent known for its high reactivity and low racemization rates.[11]
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages |
| DCC/DIC | Carbodiimide | Cost-effective | Urea byproduct, potential for racemization |
| HBTU/HATU | Aminium Salt | High efficiency, low racemization | Higher cost |
| PyBOP/PyAOP | Phosphonium Salt | Excellent for sterically hindered couplings | Higher cost |
Experimental Protocols
The following protocols detail the solution-phase synthesis of a model dipeptide, Ala-Apc, to illustrate the practical application of the strategies discussed.
Diagram of the Synthetic Workflow
Sources
- 1. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. biosynth.com [biosynth.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Leveraging 4-Aminopyrrolidine-2-carboxylic Acid for the Development of Novel Metabotropic Glutamate Receptor Ligands
Abstract
The 4-aminopyrrolidine-2-carboxylic acid (APCA) scaffold represents a pivotal structural motif in the design of selective ligands for metabotropic glutamate receptors (mGluRs). As conformationally constrained analogues of glutamate, APCA derivatives offer the stereochemical precision required to dissect the complex pharmacology of the eight mGluR subtypes. This guide provides an in-depth exploration of the APCA scaffold, detailing its significance in targeting mGluRs and offering comprehensive, field-proven protocols for the characterization of novel APCA-derived ligands. We will delve into the causal relationships between ligand structure, receptor activation, and downstream signaling, equipping researchers in neuropharmacology and drug development with the necessary tools to advance their discovery programs.
The Strategic Imperative for Targeting Metabotropic Glutamate Receptors
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), orchestrating a vast array of physiological processes, including learning, memory, and synaptic plasticity.[1][2] Its actions are mediated by two distinct families of receptors: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).[1] While iGluRs form ion channels that mediate fast synaptic transmission, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through slower, more prolonged second messenger signaling pathways.[2][3]
The eight identified mGluR subtypes (mGluR1-8) are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms:[3][4]
-
Group I (mGluR1, mGluR5): Primarily postsynaptic, these receptors couple to Gαq/11 proteins to activate phospholipase C (PLC), leading to inositol trisphosphate (IP₃) production and intracellular calcium mobilization.[1][3]
-
Group II (mGluR2, mGluR3): Typically located presynaptically, they couple to Gαi/o, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.[3][5]
-
Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also predominantly presynaptic and coupled to Gαi/o, these receptors similarly lead to the inhibition of adenylyl cyclase.[3][6]
This diversity in localization and signaling endows mGluRs with the ability to fine-tune synaptic activity, making them attractive therapeutic targets for a wide range of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and chronic pain.[3][7][8] The development of subtype-selective ligands is therefore a critical objective in modern medicinal chemistry.
This compound: A Privileged Scaffold
The endogenous ligand, L-glutamate, is a highly flexible molecule, allowing it to adopt numerous conformations and interact with all mGluR subtypes, as well as iGluRs. This lack of selectivity presents a significant challenge for therapeutic development. The core principle behind using scaffolds like APCA is to introduce conformational constraint, effectively "locking" the pharmacophore into a geometry that is preferentially recognized by a specific receptor subtype.[9] The pyrrolidine ring of APCA mimics the folded conformation of glutamate, providing a rigid backbone for the precise spatial orientation of the key amino and carboxylic acid functional groups.
The Critical Role of Stereochemistry
The power of the APCA scaffold is exquisitely demonstrated by the stereoisomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC). Research has unequivocally shown that the biological activity of APDC is highly dependent on its stereochemistry.[5][10] Of the four possible isomers, (2R,4R)-APDC emerges as a potent and highly selective agonist for Group II mGluRs (mGluR2/3).[5][10] This isomer shows a remarkable ability to inhibit forskolin-stimulated cAMP formation, a hallmark of Gαi/o-coupled receptor activation, while having no significant effect on phosphoinositide hydrolysis (a Group I mediated response) or iGluRs.[10] The other stereoisomers display significantly reduced or no affinity for mGluRs, underscoring the stringent structural requirements of the receptor's binding pocket.[10] This stereospecificity makes the APCA core an invaluable tool for probing Group II mGluR function and a foundational starting point for novel ligand design.
Further chemical modifications, such as N-substitution on the pyrrolidine ring of (2R,4R)-APDC, have yielded a spectrum of compounds with diverse pharmacological profiles, including partial agonists and antagonists, further highlighting the versatility of this scaffold.[11][12]
Experimental Workflow for Characterizing APCA-Derived Ligands
The successful development of mGluR ligands requires a multi-tiered characterization process, progressing from initial binding affinity to functional activity and ultimately to in vivo efficacy. The following sections provide detailed protocols and the scientific rationale for each stage of this workflow.
Caption: High-level workflow for APCA-derived mGluR ligand development.
Protocol: Radioligand Binding Assays
Rationale: Ligand binding assays are the first step in characterizing a new compound.[13] They quantify the affinity (Kᵢ or Kₔ) of the test ligand for the target receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.[14] This provides a direct measure of the physical interaction between the compound and the receptor.
Step-by-Step Methodology:
-
Preparation of Cell Membranes:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR subtype of interest.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]LY341495 for Group II mGluRs).
-
Add increasing concentrations of the unlabeled test compound (your APCA derivative).
-
To determine non-specific binding, include wells with a high concentration of a known, potent, unlabeled ligand (e.g., 10 µM L-glutamate).
-
Add the prepared cell membranes (typically 10-50 µg of protein per well) to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[15]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
| Parameter | Description | Typical Value Range |
| Kᵢ | Inhibition Constant | nM to µM |
| IC₅₀ | Half-maximal Inhibitory Concentration | nM to µM |
| Bₘₐₓ | Maximum number of binding sites | fmol/mg protein |
| Kₔ | Dissociation Constant of Radioligand | nM |
| Table 1: Key parameters derived from ligand binding assays. |
Protocols: Functional Assays
Rationale: While binding assays confirm physical interaction, they do not reveal whether a ligand activates (agonist), blocks (antagonist), or modulates (allosteric modulator) the receptor. Functional assays measure the downstream consequences of receptor binding, providing critical information on a compound's efficacy.
Causality: Group II and III mGluRs couple to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase.[3][6] Activation of these receptors therefore leads to a decrease in intracellular cAMP levels. This assay measures a ligand's ability to produce or block this effect.
Caption: Gαi/o signaling pathway for Group II/III mGluRs.
Step-by-Step Methodology:
-
Cell Preparation:
-
Use CHO or HEK293 cells stably expressing the target Group II or III mGluR.
-
Plate cells in a 96-well plate and grow to near confluency.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Agonist Mode:
-
Add increasing concentrations of the APCA test compound.
-
Add a stimulator of adenylyl cyclase, such as forskolin, to all wells to induce a measurable level of cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the APCA test compound.
-
Add a fixed, sub-maximal (EC₈₀) concentration of a known agonist (e.g., L-glutamate or (2R,4R)-APDC).
-
Add forskolin and incubate as above.
-
-
cAMP Quantification:
-
Lyse the cells.
-
Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
For agonists, plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
For antagonists, plot the percentage of the agonist response against the log concentration of the antagonist to determine the IC₅₀.
-
Causality: Group I mGluRs couple to Gαq proteins, activating PLC, which cleaves PIP₂ into IP₃ and diacylglycerol (DAG).[3][16] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[1][17] This transient increase in intracellular calcium is a direct functional readout of receptor activation.
Caption: Gαq signaling pathway for Group I mGluRs.
Step-by-Step Methodology:
-
Cell Preparation and Dye Loading:
-
Use cells stably expressing the target Group I mGluR (e.g., mGluR1 or mGluR5). For Gαi/o-coupled receptors like mGluR2 or mGluR4, stable co-expression with a promiscuous G-protein chimera (e.g., Gαqi) can be used to redirect the signal through the calcium pathway.[18]
-
Plate cells in a black, clear-bottom 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffer containing probenecid (to prevent dye extrusion) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess extracellular dye.
-
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader).
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument's integrated liquid handler adds the test compounds (in agonist or antagonist mode, as described for the cAMP assay) to the wells while simultaneously recording the fluorescence.
-
The binding of Ca²⁺ to the dye results in a sharp increase in fluorescence intensity.
-
-
Data Analysis:
-
The change in fluorescence (peak minus baseline) is plotted against the log concentration of the compound.
-
Non-linear regression is used to calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
| Assay | mGluR Group | Principle | Key Parameters |
| cAMP Accumulation | Group II & III | Inhibition of adenylyl cyclase | EC₅₀, IC₅₀, Eₘₐₓ |
| Calcium Mobilization | Group I | PLC activation and IP₃-mediated Ca²⁺ release | EC₅₀, IC₅₀, Eₘₐₓ |
| IP-One Accumulation | Group I | Accumulation of IP₃ metabolite (IP₁) | EC₅₀, IC₅₀, Eₘₐₓ |
| Table 2: Summary of primary functional assays for mGluRs. |
In Vivo Evaluation and Future Directions
Compounds that demonstrate high affinity, potency, and selectivity in vitro must then be evaluated in vivo. This involves assessing their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and testing their efficacy in animal models of CNS disorders. For example, selective Group II mGluR agonists derived from the APCA scaffold have shown anticonvulsant effects in rodent models.[10] Continued exploration of the APCA scaffold, using the principles and protocols outlined here, will undoubtedly lead to the discovery of novel chemical entities with therapeutic potential for treating a host of debilitating neurological and psychiatric conditions.[19][20]
References
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Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]
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Conti, P., De Amici, M., & De Micheli, C. (2000). Synthesis of conformationally constrained glutamic acid homologues and investigation of their pharmacological profiles. Il Farmaco, 55(1), 35-43. [Link]
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Prabhu, L., et al. (2017). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. International Journal of Molecular Sciences, 18(9), 1845. [Link]
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Catania, M. V., et al. (2007). Downstream signaling pathways activated by metabotropic glutamate receptors. Neurochemical Research, 32(4-5), 567-575. [Link]
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Hermans, E., & Challiss, R. A. J. (2001). Structural, signalling and regulatory properties of the group I metabotropic glutamate receptors. Biochemical Journal, 359(Pt 3), 465–484. [Link]
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Wikipedia. (n.d.). Metabotropic glutamate receptor. [Link]
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Pin, J. P., & Duvoisin, R. (1995). The metabotropic glutamate receptors: structure and functions. Neuropharmacology, 34(1), 1-26. [Link]
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Monn, J. A., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-1924. [Link]
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Monn, J. A., et al. (1998). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Bioorganic & Medicinal Chemistry Letters, 8(15), 1985-1990. [Link]
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Nielsen, B., et al. (2018). Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists. ACS Chemical Neuroscience, 9(10), 2463-2473. [Link]
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Gravius, A., et al. (2010). Metabotropic Glutamate Receptors as Therapeutic Targets for Cognitive Disorders. Current Topics in Medicinal Chemistry, 10(2), 187-206. [Link]
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Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology, 37, 205-237. [Link]
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Schoepp, D. D., Jane, D. E., & Monn, J. A. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors. Neuropharmacology, 38(10), 1431-1476. [Link]
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Ferraguti, F., & Crepal, E. (2019). Role of Metabotropic Glutamate Receptors in Neurological Disorders. Frontiers in Molecular Neuroscience, 12, 42. [Link]
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Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]
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Bruno, V., et al. (2001). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. Current Drug Targets-CNS & Neurological Disorders, 1(1), 1-14. [Link]
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Monn, J. A., et al. (1997). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 40(4), 528-537. [Link]
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ResearchGate. (n.d.). Flowchart of the protocol for the MS binding assay. [Link]
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Cambridge University Press. (n.d.). Role of metabotropic glutamate receptors in CNS disorders (Chapter 16). [Link]
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ResearchGate. (n.d.). Properties and expressions of the five subtypes of the mGluR family. [Link]
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BioWorld. (2009). Novel metabotropic glutamate receptor agonists display antiparkinsonian effects in vivo. [Link]
-
Wright, R. A., et al. (2001). Functional calcium coupling with the human metabotropic glutamate receptor subtypes 2 and 4 by stable co-expression with a calcium pathway facilitating G-protein chimera in Chinese hamster ovary cells. Journal of Receptors and Signal Transduction, 21(2-3), 111-125. [Link]
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ResearchGate. (n.d.). Co-operative binding assay for the characterization of mGlu4 allosteric modulators. [Link]
-
Royal Society of Chemistry. (n.d.). Oxa-Michael-based divergent synthesis of artificial glutamate analogs. [Link]
-
ResearchGate. (n.d.). Schematic representation of the principles for the intracellular calcium assay and the IP-One assay. [Link]
-
Noetzel, M. J., et al. (2018). Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. Molecular Pharmacology, 94(5), 1162–1174. [Link]
-
bioRxiv. (2021). Design, synthesis, and characterization of [18F]mG2P026 as a high contrast PET imaging ligand for metabotropic glutamate receptor 2. [Link]
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Maccioni, E., et al. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 20(2), 224-247. [Link]
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Mannaioni, G., et al. (2001). Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function. The Journal of Neuroscience, 21(16), 5925-5934. [Link]
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Wikipedia. (n.d.). Ligand binding assay. [Link]
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Topolnik, L., et al. (2006). mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones. The Journal of Physiology, 575(Pt 1), 115–131. [Link]
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]
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Fagni, L., et al. (2000). Complex interactions between mGluRs, intracellular Ca2+ stores and ion channels in neurons. Trends in Neurosciences, 23(2), 80-88. [Link]
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Application Notes and Protocols: Leveraging 4-Aminopyrrolidine-2-carboxylic Acid for Advanced Bioconjugation
Introduction: The Rise of Functionalized Scaffolds in Bioconjugation
In the landscape of modern drug development and biological research, the ability to selectively modify proteins, peptides, and other biomolecules is paramount. Bioconjugation, the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, has become an indispensable tool.[1] It enables the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), protein-based pharmaceuticals, and novel biomaterials.[1][2] However, traditional bioconjugation methods often target naturally occurring amino acids like lysine or cysteine, which can lead to heterogeneous products due to the presence of multiple reactive sites.[3] This lack of site-specificity can compromise the efficacy and reproducibility of the resulting bioconjugate.
To overcome this challenge, the field has shifted towards the use of unnatural amino acids (UAAs) that can be incorporated into proteins, offering unique chemical handles for bio-orthogonal conjugation.[2][3][4] Among the diverse array of UAAs, cyclic amino acid analogs, such as derivatives of proline, have garnered significant attention for their ability to introduce conformational constraints and novel functionalities. This application note focuses on a particularly versatile scaffold: 4-Aminopyrrolidine-2-carboxylic acid . Its unique structure, featuring both a secondary amine within the pyrrolidine ring and a primary amino group, provides a rich platform for a variety of bioconjugation strategies. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the techniques, protocols, and underlying principles for effectively utilizing this compound in their bioconjugation workflows.
The Strategic Advantage of the this compound Scaffold
This compound, a proline analog, offers several key advantages for bioconjugation:
-
Dual Functionality: The presence of a primary amine at the 4-position, in addition to the secondary amine and carboxylic acid at the core of the amino acid, allows for orthogonal chemical modifications. This means that different molecular entities can be selectively attached to distinct points on the same amino acid scaffold.
-
Conformational Rigidity: The cyclic nature of the pyrrolidine ring imparts a degree of conformational rigidity to the peptide backbone upon incorporation. This can be strategically employed to stabilize specific secondary structures, such as helices, and enhance resistance to enzymatic degradation.[5]
-
Versatile Building Block: It serves as a valuable building block in the synthesis of peptidomimetics and peptide-based therapeutics, enabling the development of molecules with improved stability and target specificity.[6] Commercially available variants with protecting groups like Fmoc and Boc facilitate its use in standard solid-phase peptide synthesis (SPPS).[7][8]
-
Mimicry and Novel Interactions: Its structural similarity to proline allows it to be a probe in biological systems, potentially mimicking or disrupting protein-protein interactions.[9]
These features make this compound a powerful tool for creating precisely defined and functionally enhanced bioconjugates.
Core Bioconjugation Strategies and Protocols
The unique structure of this compound allows for several distinct bioconjugation approaches. The choice of strategy depends on the desired final product and the context in which the bioconjugation will be performed.
Strategy 1: Amide Bond Formation via the 4-Amino Group
This is the most direct approach, leveraging the primary amine at the 4-position for acylation reactions. This method is ideal for attaching payloads such as small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains.
Workflow for Amide Bond Formation:
Caption: Workflow for payload conjugation via the 4-amino group.
Detailed Protocol: On-Resin Payload Conjugation
This protocol assumes the peptide has been synthesized on a solid support and the N-terminal amino acid is protected.
-
Resin Preparation:
-
Swell the peptide-bound resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for at least 1 hour.
-
-
Deprotection of the 4-Amino Group (if protected):
-
If a protecting group like Alloc is used on the 4-amino group, selective deprotection is required. For Alloc, treat the resin with a solution of Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane in DCM.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Payload Activation and Coupling:
-
Dissolve the payload (containing a carboxylic acid) and a coupling agent such as HATU (5 equivalents relative to the resin loading) in DMF.
-
Add a base, typically diisopropylethylamine (DIPEA) (10 equivalents), to the payload solution and immediately add it to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Alternative: If using an NHS-ester activated payload, dissolve it in DMF and add it directly to the resin. The reaction may require a non-nucleophilic base like DIPEA to proceed efficiently.
-
-
Washing:
-
After the coupling reaction, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents.
-
-
Cleavage and Purification:
-
Cleave the conjugated peptide from the resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).[5]
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the bioconjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Causality Behind Experimental Choices:
-
On-Resin vs. Solution Phase: Performing the conjugation on the solid support simplifies purification, as excess reagents can be washed away easily.
-
Choice of Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
Use of DIPEA: DIPEA is a non-nucleophilic base that facilitates the coupling reaction without competing with the primary amine on the peptide.
Strategy 2: Bio-orthogonal Ligation
For more complex biological systems where high specificity is crucial, bio-orthogonal reactions are preferred.[2][4] This involves introducing a unique chemical handle onto the 4-amino group that does not react with any native functional groups in a biological environment.
Workflow for Click Chemistry Conjugation:
Caption: Workflow for bioconjugation via click chemistry.
Detailed Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is performed in solution after the peptide has been synthesized, cleaved, and purified.
-
Reagent Preparation:
-
Peptide Stock: Prepare a stock solution of the azide-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Payload Stock: Prepare a stock solution of the alkyne-modified payload in a compatible solvent (e.g., DMSO).
-
Copper(I) Source: Prepare a fresh stock solution of copper(II) sulfate (CuSO₄).
-
Reducing Agent: Prepare a fresh stock solution of a reducing agent like sodium ascorbate.
-
Ligand (Optional but Recommended): Prepare a stock solution of a copper-chelating ligand such as TBTA to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the azide-containing peptide, alkyne-modified payload, and the ligand (if used).
-
Add the sodium ascorbate solution, followed by the CuSO₄ solution. The final concentrations should be optimized, but a typical starting point is:
-
Peptide: 100 µM
-
Payload: 200-500 µM (1-5 equivalents)
-
CuSO₄: 50 µM
-
Sodium Ascorbate: 500 µM
-
Ligand: 100 µM
-
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting bioconjugate using size-exclusion chromatography or RP-HPLC to remove excess reagents and unreacted starting materials.
-
Trustworthiness and Self-Validation:
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique like LC-MS to confirm the formation of the desired product and consumption of the starting materials.
-
Characterization: The final bioconjugate should be thoroughly characterized by mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
| Parameter | Amide Bond Formation | Click Chemistry (CuAAC) |
| Reaction Time | 2-6 hours | 1-4 hours |
| Typical Yield | 60-80% | >90% |
| Required Reagents | Coupling agents (HATU, HOBt), Base (DIPEA) | Copper(I) source, Reducing agent, Ligand (optional) |
| Bio-orthogonality | Low (can react with other amines) | High |
| Ideal Application | Synthesis of well-defined conjugates in a controlled environment | Labeling in complex biological mixtures |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Incomplete deprotection of the 4-amino group. | Confirm deprotection using a colorimetric test (e.g., Kaiser test). Increase reaction time or temperature. |
| Inefficient coupling reagent. | Use a more potent coupling reagent like HATU or COMU. Ensure all reagents are fresh. | |
| Steric hindrance around the conjugation site. | Introduce a linker between the peptide and the payload to increase accessibility. | |
| Side Product Formation | Reaction with other nucleophiles on the peptide (e.g., lysine). | If site-specificity is critical, use an orthogonal protection strategy or switch to a bio-orthogonal reaction. |
| Precipitation of Reagents | Poor solubility of the payload or peptide in the reaction buffer. | Co-solvents like DMSO or DMF can be added. Ensure the pH of the buffer is optimal for solubility. |
Conclusion and Future Outlook
This compound represents a significant advancement in the field of bioconjugation, offering a robust and versatile platform for the site-specific modification of peptides and proteins. The ability to introduce payloads and functional groups through either direct amide bond formation or bio-orthogonal ligation provides researchers with a flexible toolkit to design next-generation therapeutics and research tools. As the demand for precisely engineered bioconjugates continues to grow, the strategic incorporation of functionalized amino acids like this compound will undoubtedly play a pivotal role in shaping the future of medicine and biotechnology.
References
- Nonnatural Amino Acids for Site-Specific Protein Conjugation.
- Nonnatural amino acids for site-specific protein conjug
- Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
- Nonnatural Amino Acids for Site-Specific Protein Conjug
- Bioconjug
- Fmoc-(2S,4S-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid. Chem-Impex.
- (2S,4R)-4-aMinopyrrolidine-2-carboxylic acid hydrochloride. XINDAO.
- Fmoc-(2S,4S-4-amino-1-Boc-pyrrolidine-2-carboxylic acid. Chem-Impex.
- (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid. Smolecule.
- Peptide Resin Loading Protocols. Sigma-Aldrich.
- Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. NIH.
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- 1. Bioconjugation - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for the Development of 4-Aminopyrrolidine-2-carboxylic Acid-Based Enzyme Inhibitors
This technical guide provides a comprehensive overview of the design, synthesis, and evaluation of enzyme inhibitors based on the 4-aminopyrrolidine-2-carboxylic acid scaffold. This versatile chiral building block has proven to be a valuable starting point for the development of potent and selective inhibitors for a range of enzymes implicated in various diseases.[] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols.
Introduction: The Promise of the this compound Scaffold
The this compound moiety is a constrained cyclic amino acid analog that presents a unique three-dimensional arrangement of functional groups. This rigid structure allows for the precise positioning of substituents to interact with the active sites of target enzymes, leading to high-affinity binding. The stereochemistry at the 2- and 4-positions is crucial for biological activity, often dictating the potency and selectivity of the resulting inhibitors.[2] The presence of both a primary amine and a carboxylic acid provides convenient handles for synthetic modification, enabling the exploration of a wide chemical space to optimize inhibitory activity and pharmacokinetic properties.[3]
This guide will focus on the application of this scaffold in the development of inhibitors for three key enzyme targets: Dipeptidyl Peptidase-4 (DPP-4), Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (POP).
General Synthetic Strategies
The synthesis of enzyme inhibitors based on the this compound scaffold typically involves the initial preparation of the core structure, followed by the introduction of various substituents to modulate activity and selectivity. Both the amino and carboxylic acid groups serve as key points for derivatization.
Core Scaffold Synthesis
The synthesis of the chiral this compound core is a critical first step. Enantiomerically pure starting materials are essential, as the stereochemistry of the final inhibitor is often paramount for its biological activity.[2] Several synthetic routes have been reported, often starting from commercially available chiral precursors.[4] Enzymatic resolution methods can also be employed to separate racemic mixtures of the core scaffold or its precursors.[5][6]
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for this compound-based inhibitors.
Protocol: General Procedure for N-Acylation and Amide Coupling
This protocol describes a common method for derivatizing the 4-amino group and the 2-carboxylic acid group of the scaffold.
Materials:
-
(2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
-
Desired carboxylic acid (for N-acylation) or amine (for amidation)
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Standard workup and purification reagents (ethyl acetate, sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
N-Acylation of the 4-Amino Group:
-
Dissolve the desired carboxylic acid in anhydrous DMF.
-
Add the coupling agent (e.g., 1.1 equivalents of HATU) and an organic base (e.g., 2 equivalents of DIPEA).
-
Stir the mixture for 15 minutes at room temperature.
-
Add a solution of (2S,4R)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and purify the product by flash chromatography.
-
-
Amidation of the 2-Carboxylic Acid Group:
-
Dissolve the N-acylated intermediate from the previous step in anhydrous DCM.
-
Add the desired amine (1.2 equivalents), a coupling agent (e.g., 1.2 equivalents of EDC), and a catalyst (e.g., 0.1 equivalents of HOBt).
-
Stir the reaction mixture at room temperature for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the fully derivatized product in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The final product is often obtained as a TFA salt and can be further purified if necessary.
-
Target Enzymes and Inhibition Assays
Dipeptidyl Peptidase-4 (DPP-4)
Biological Significance: DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1 and GIP.[7] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels, making it an important target for the treatment of type 2 diabetes.[8][9][10]
Inhibition Mechanism: this compound-based inhibitors often act as competitive, substrate-like inhibitors of DPP-4.[11]
Caption: Mechanism of action of DPP-4 inhibitors.
Protocol: In Vitro DPP-4 Inhibition Assay [12][13][14][15]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 25 µL of the diluted test compounds or controls to the respective wells.
-
Add 25 µL of the DPP-4 enzyme solution (pre-diluted in assay buffer to the desired concentration) to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer).
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode for 30 minutes at 37°C.[14]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fibroblast Activation Protein (FAP)
Biological Significance: FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts in the tumor microenvironment of many epithelial cancers.[16] Its expression is associated with tumor growth, invasion, and metastasis, making it an attractive target for cancer therapy and diagnostic imaging.[16]
Inhibition Mechanism: Similar to DPP-4 inhibitors, FAP inhibitors based on the this compound scaffold are typically competitive inhibitors that interact with the enzyme's active site.
Protocol: In Vitro FAP Inhibition Assay [3][17][18][19]
Materials:
-
Human recombinant FAP enzyme
-
FAP substrate: Z-Gly-Pro-AMC[17]
-
Assay buffer: Tris buffer with NaCl and BSA (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)[17]
-
Test compounds (dissolved in DMSO)
-
Positive control FAP inhibitor
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To each well of a 96-well plate, add 50 µL of the diluted FAP enzyme solution.
-
Add 2 µL of the test compound solution to the wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Start the enzymatic reaction by adding 50 µL of the Z-Gly-Pro-AMC substrate solution.[17]
-
Measure the fluorescence (Excitation: ~380 nm, Emission: ~460 nm) in kinetic mode for 5-10 minutes.[17]
-
Calculate the reaction rates and determine the percent inhibition for each compound concentration.
-
Determine the IC50 values as described for the DPP-4 assay.
Prolyl Oligopeptidase (POP)
Biological Significance: POP is a cytosolic serine peptidase involved in the metabolism of neuropeptides and peptide hormones.[20] Its dysregulation has been implicated in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in psychiatric disorders.[20] Therefore, POP inhibitors are being investigated as potential therapeutic agents for these conditions.
Protocol: In Vitro POP Inhibition Assay [21][22][23]
Materials:
-
Human recombinant POP enzyme[22]
-
POP substrate: Z-Gly-Pro-AMC[21]
-
Assay buffer: Phosphate buffer (e.g., 20 mM sodium/potassium phosphate, pH 7.0)[23]
-
Test compounds (dissolved in DMSO)
-
Positive control POP inhibitor
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, mix the test compound with the POP enzyme solution.
-
Incubate the mixture at 37°C for a predetermined time (e.g., 15 minutes).
-
Initiate the reaction by adding the Z-Gly-Pro-AMC substrate.
-
Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time.
-
Calculate the initial reaction velocities from the linear phase of the reaction.
-
Determine the percent inhibition and calculate the IC50 values. For slow-binding inhibitors, pre-incubation times may need to be varied to determine the time-dependent inhibition.[23]
Structure-Activity Relationship (SAR)
The systematic modification of the this compound scaffold has led to a deeper understanding of the structural requirements for potent and selective inhibition of the target enzymes.
DPP-4 Inhibitors
For DPP-4 inhibitors, key SAR insights include:
| Position of Modification | Observation | Reference |
| Pyrrolidine Ring | The stereochemistry is critical. The (2S, 4S) configuration is generally preferred. | [2] |
| C4-Amino Group | Acylation with small, hydrophobic groups can enhance potency. | [24] |
| C2-Carboxylic Acid | Conversion to amides or other bioisosteres can improve pharmacokinetic properties. | [11] |
| Substituents on Acyl/Alkyl Groups | Introduction of fluorine atoms can increase potency and metabolic stability. | [11] |
FAP Inhibitors
Key SAR findings for FAP inhibitors are summarized below:
| Position of Modification | Observation | Reference |
| Pyrrolidine Ring | (2S)-cyanopyrrolidine is a common and potent warhead. | [25] |
| C4-Position | Substitution at the C4 position of the pyrrolidine ring significantly impacts activity. A (4S)-fluoro substitution maintains high affinity, while a (4R)-fluoro substitution leads to a loss of inhibitory capability.[26] | [26] |
| N-Acyl Group | A (4-quinolinoyl)glycyl moiety has been identified as a highly effective N-acyl group, leading to potent and selective inhibitors.[25][27] | [25][27] |
| Quinoline Ring | Substitutions on the quinoline ring can be used to fine-tune potency and pharmacokinetic properties. | [25] |
ADME/Tox Considerations in Drug Development
For any promising enzyme inhibitor, a thorough evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential for its progression as a drug candidate.[28][29][30] Early assessment of these properties can help to identify potential liabilities and guide the optimization of lead compounds.[30]
Key ADME/Tox Parameters to Evaluate:
-
Solubility: Affects absorption and formulation.
-
Permeability: Determines the ability of the compound to cross biological membranes.
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.
-
Plasma Protein Binding: Influences the free drug concentration and distribution.
-
Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.
-
hERG Inhibition: A key indicator of potential cardiotoxicity.
-
In vivo Pharmacokinetics: Determines the compound's half-life, bioavailability, and exposure in animal models.[20][25]
-
Toxicity: Early assessment of cytotoxicity and other potential toxicities.
Caption: Integrated ADME/Tox workflow in early drug discovery.
Conclusion
The this compound scaffold represents a highly valuable platform for the design of potent and selective enzyme inhibitors. Its constrained conformation and synthetic tractability allow for the systematic exploration of structure-activity relationships to optimize potency, selectivity, and drug-like properties. The detailed protocols and insights provided in this guide are intended to facilitate the research and development of novel therapeutics based on this promising chemical scaffold. A thorough understanding of the synthetic methodologies, bioassay techniques, and ADME/Tox principles is paramount for the successful translation of these inhibitors from the laboratory to the clinic.
References
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- Smolec, O., et al. (2024). Sensitive quantification of fibroblast activation protein and high-throughput screening for inhibition by FDA-approved compounds. bioRxiv.
- Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000.
-
BPS Bioscience. (n.d.). POP Assay Kit. Retrieved from [Link]
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- Proença, C., et al. (2017). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 7(18), e2547.
- Venäläinen, J. I., et al. (2004). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal, 382(3), 1003-1008.
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- Pop-Damkov, P., et al. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Pharmaceuticals, 16(4), 589.
- Huang, H., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 823-828.
- Myöhänen, T. T., et al. (2014). Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. Journal of Medicinal Chemistry, 57(15), 6544-6555.
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- Švec, M., et al. (2021). Structure-activity relationship and biochemical evaluation of novel fibroblast activation protein and prolyl endopeptidase inhibitors with α-ketoamide warheads. European Journal of Medicinal Chemistry, 224, 113702.
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ResearchGate. (n.d.). Scheme 64. Enzymatic Resolution of Carboxylic Acid for ACE Inhibitor Synthesis via Enantioselective Ester Formation Catalyzed by Pseudomonas sp. Lipase. Retrieved from [Link]
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- Kumar, A., et al. (2021). Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. Bioorganic Chemistry, 115, 105232.
- Singh, A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. International Journal of Molecular Sciences, 24(13), 10831.
- Sharma, S., & Kumar, A. (2025). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Current Organic Synthesis, 22(3), 213-228.
- Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396.
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ResearchGate. (n.d.). Structure activity relationship analyses of the resultant data of DPP-4. Retrieved from [Link]
- Kiełbasiński, P., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4215.
- Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(49), 31675-31684.
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DeBono, A. J., et al. (2025). Design, synthesis, and biological evaluation of novel[17][17]- fused thiazolidine/oxazolidine inhibitors for targeting prolyl oligopeptidase. ChemRxiv.
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- Kim, H., et al. (2013). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 23(17), 4868-4872.
- Rowley, C. N., et al. (2024). Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles.
- Ekins, S., & Rose, J. (2023). In Silico ADME/Tox Comes of Age: Twenty Years Later. Pharmaceutical Research, 40(12), 2911-2917.
- Lin, J. H., & Lu, A. Y. (1997). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 2(9), 377-385.
- Goossens, F., et al. (1997). Development and evaluation of peptide-based prolyl oligopeptidase inhibitors--introduction of N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine as a lead in inhibitor design. Biochemical Pharmacology, 54(10), 1135-1143.
- O'Neill, D. J., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Organic Letters, 23(15), 5896-5900.
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Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Conformed Peptides Using 4-Aminopyrrolidine-2-carboxylic Acid
Abstract
Linear peptides often suffer from significant conformational flexibility and susceptibility to proteolysis, limiting their therapeutic potential. Constraining a peptide's three-dimensional structure can dramatically improve its binding affinity, selectivity, and metabolic stability.[1] This guide provides a detailed technical overview and robust protocols for utilizing 4-Aminopyrrolidine-2-carboxylic acid (Ampc), a proline analogue, as a potent conformational constraint in solid-phase peptide synthesis (SPPS). We will explore the unique structural properties of Ampc isomers, provide step-by-step methodologies for their incorporation into peptide chains using Fmoc chemistry, and discuss the rationale behind critical experimental choices.
Introduction: The Rationale for Conformational Constraint
The therapeutic promise of peptides is often hindered by two key factors: high conformational flexibility, which leads to a significant entropic penalty upon binding to a target, and rapid degradation by proteases.[1][2] Cyclization and the incorporation of non-natural amino acids are powerful strategies to overcome these limitations by pre-organizing the peptide into a bioactive conformation.[2][3]
This compound (Ampc) is a bifunctional proline surrogate that introduces a rigid pyrrolidine ring into the peptide backbone. The strategic placement of the amino group at the C4 position allows it to act as a potent inducer of β-turn and γ-turn structures, effectively mimicking secondary motifs found in proteins.[4] The choice of stereoisomer—specifically the cis or trans relationship between the C2 carboxylic acid and the C4 amino group—provides fine control over the resulting peptide geometry. This makes Ampc a valuable tool for medicinal chemists aiming to design peptidomimetics with enhanced pharmacological properties.
The Building Blocks: Understanding Ampc Stereoisomers
The conformational influence of Ampc is dictated by its stereochemistry. The two most commonly utilized isomers in peptide synthesis are (2S,4S)-Ampc and (2S,4R)-Ampc. The key difference lies in the relative orientation of the functional groups on the pyrrolidine ring.
-
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid (cis): In this isomer, the C2-carboxyl group and the C4-amino group are on the same face of the ring. This cis configuration is particularly effective at inducing tight turn structures.
-
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid (trans): Here, the C2-carboxyl and C4-amino groups are on opposite faces. This trans configuration imposes a different, more extended constraint on the peptide backbone.
For use in standard Fmoc-based SPPS, these building blocks must be appropriately protected. The α-carboxylic acid remains free for coupling, while the pyrrolidine nitrogen and the C4-amino group are typically protected with Boc (tert-butyloxycarbonyl) and the α-amino group (if part of a dipeptide unit) with Fmoc (9-fluorenylmethyloxycarbonyl). Commercially available derivatives often have the pyrrolidine nitrogen protected with Fmoc and the C4-amino group with Boc, or vice versa, allowing for orthogonal deprotection strategies if side-chain modification is desired.[5][6][7]
Caption: Key stereoisomers of this compound.
Core Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is the most common method for assembling peptide chains on a solid support (resin).[] The process is cyclic, with each cycle adding one amino acid to the growing peptide chain.[9] The fundamental steps involve:
-
Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, typically with a solution of piperidine in DMF.[]
-
Activation & Coupling: Activation of the C-terminus of the incoming Fmoc-protected amino acid, followed by its coupling to the newly exposed N-terminal amine on the peptide-resin to form a new peptide bond.[10]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts before the next cycle begins.[11]
This cycle is repeated until the desired sequence is assembled. The final step involves cleavage of the peptide from the resin and simultaneous removal of any acid-labile side-chain protecting groups.[9]
Detailed Protocol: Incorporation of Fmoc-Ampc-OH into a Peptide Sequence
This protocol details the manual incorporation of an Fmoc-protected Ampc monomer into a peptide sequence using standard Fmoc-SPPS chemistry.
4.1. Materials and Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid of the sequence.[11]
-
Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., tBu, Trt, Boc).
-
Ampc Monomer: e.g., (2S,4S)-1-Fmoc-4-(Boc-amino)pyrrolidine-2-carboxylic acid [CAS: 174148-03-9] or (2S,4R)-1-Fmoc-4-(Boc-amino)pyrrolidine-2-carboxylic acid.[6]
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) is critical for success.[11] Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[11]
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU ([Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate)[10]
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Methanol.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[9]
-
Precipitation/Wash: Cold diethyl ether.
4.2. Workflow Diagram
Caption: The core cycle for incorporating an Ampc monomer via Fmoc-SPPS.
4.3. Step-by-Step Procedure
This procedure assumes a 0.1 mmol synthesis scale.
A. Resin Preparation & Fmoc Deprotection
-
Place the peptide-resin in a suitable reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.[11]
-
Drain the DMF and add the deprotection solution (20% piperidine in DMF, ~10 mL/g resin).
-
Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for another 10-15 minutes.[12]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine.
-
Optional QC: Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.
B. Amino Acid Activation and Coupling Causality Note: Ampc is a sterically hindered amino acid. Therefore, a potent coupling reagent like HATU is recommended over less reactive options to ensure efficient acylation and prevent deletion sequences.[13] Longer coupling times are also advisable.[11]
-
In a separate vial, dissolve the Fmoc-Ampc-OH monomer (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (~2 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture. Allow to pre-activate for 1-2 minutes. The solution may change color.
-
Drain the wash solvent from the resin and immediately add the activated amino acid solution.
-
Agitate the reaction mixture at room temperature for at least 2 hours. For difficult couplings, this can be extended to 4 hours or overnight.[11]
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Optional QC: Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, a second coupling (double coupling) is required. Repeat steps B1-B5.[14]
C. Final Peptide Cleavage and Precipitation
-
After the full peptide sequence is assembled, wash the final resin-peptide with DMF, followed by DCM, and dry it under vacuum.
-
Add the cleavage cocktail (~10 mL/g of resin) to the dried resin in a fume hood.[9]
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the final peptide pellet under vacuum.
Characterization and Analysis
The crude peptide should be analyzed to confirm its identity and purity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude product and to purify it to the desired level.
-
Mass Spectrometry (LC-MS or MALDI-TOF): Used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass.
Application: Engineering a β-Turn
The primary application of cis-Ampc is to force a peptide chain into a β-turn conformation. This pre-organization is entropically favorable for receptor binding and can protect key amide bonds from enzymatic cleavage.[1] The Ampc unit acts as a scaffold, positioning the flanking amino acid residues (i and i+3) in close proximity, a key feature of a Type II' β-turn.
Caption: Conceptual model of an Ampc-induced β-turn structure.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of Ampc; peptide aggregation. | Perform a double coupling.[14] Increase coupling time. Switch to a more potent coupling reagent like HATU. Consider using NMP as a solvent instead of DMF to disrupt aggregation.[15] |
| Deletion of Ampc Residue in MS | Inefficient coupling. | See "Incomplete Coupling" solutions. Ensure high-quality, amine-free DMF is used.[11] |
| Low Final Yield | Incomplete coupling at one or more steps; premature chain cleavage. | Optimize coupling conditions for all difficult residues. Ensure resin choice is appropriate for the desired C-terminus. |
| Side Product Formation | Aspartimide formation with Asp or Asn residues, especially with strong bases. | If using DBU for deprotection, avoid it near Asp residues.[16] Use standard piperidine deprotection. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of conformationally constrained peptides. By providing a rigid scaffold that promotes the formation of turn structures, Ampc enables the design of peptidomimetics with improved stability, selectivity, and biological activity. The robust protocols outlined in this guide, grounded in the principles of Fmoc-SPPS, provide a clear path for researchers to successfully incorporate these valuable monomers into their peptide drug discovery programs.
References
-
Bechtler, C., & Lamers, C. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Medicinal Chemistry, 12, 1325-1351. [Link]
-
Loffredo, M. R., et al. (2021). Cyclic Peptides in Pipeline: What Future for These Great Molecules?. Molecules. [Link]
-
Lee, A. C.-L., et al. (2009). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biopolymers. [Link]
-
Hruby, V. J. (2002). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. Peptides. [Link]
-
Hill, T. A., et al. (2014). Constraining cyclic peptides to mimic protein structure motifs. Angewandte Chemie International Edition, 53. [Link]
-
ACS Publications. (n.d.). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ACS Publications. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. [Link]
-
PubChem. (n.d.). Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid. [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
Sources
- 1. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid | C25H28N2O6 | CID 2756137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Deprotection of Boc-4-aminopyrrolidine-2-carboxylic acid
Welcome to the technical support guide for the deprotection of Boc-4-aminopyrrolidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, we will delve into the nuances of the deprotection process, troubleshoot potential side reactions, and provide validated protocols to ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for Boc deprotection of 4-aminopyrrolidine-2-carboxylic acid?
The most prevalent and effective method for removing the tert-butyloxycarbonyl (Boc) protecting group is through acidolysis.[1][2] The two most commonly employed acids are Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).[1][2] The choice between them often depends on the downstream application, desired salt form of the product, and the sensitivity of other functional groups in the molecule.[2]
Q2: My reaction is sluggish or incomplete. What could be the cause?
Several factors can lead to an incomplete reaction. Insufficient acid stoichiometry is a primary culprit. Ensure at least a 1:1 ratio of TFA to your substrate, and often a larger excess is used.[2] Water content in the reaction mixture can also hinder the reaction by competing for the acid. Using anhydrous solvents is crucial. Finally, low reaction temperatures can slow down the deprotection; while starting at 0°C is recommended to control exotherms, allowing the reaction to warm to room temperature is standard practice.[2]
Q3: I'm observing a significant amount of a side product that appears to be t-butylated. Why is this happening and how can I prevent it?
The mechanism of Boc deprotection proceeds through the formation of a stable tert-butyl cation.[1][3] This cation is an electrophile and can alkylate nucleophilic sites on your starting material or product, especially if they contain electron-rich aromatic rings, thiols, or guanidines.[3] To mitigate this, the addition of a scavenger such as triethylsilane (TES) or thioanisole is highly recommended. These scavengers will preferentially react with the tert-butyl cation, preventing unwanted side reactions.
Troubleshooting Guide: Common Side Reactions and Solutions
The deprotection of Boc-4-aminopyrrolidine-2-carboxylic acid, while generally straightforward, can be accompanied by specific side reactions that compromise yield and purity. Below is a breakdown of common issues and their remedies.
| Observed Issue | Potential Cause | Troubleshooting & Prevention |
| Racemization at C2 | The acidic conditions and potential for enolization of the carboxylic acid can lead to a loss of stereochemical integrity at the chiral center. | - Use the mildest effective acidic conditions (e.g., lower concentration of TFA).- Keep reaction times to a minimum.- Maintain low temperatures (0°C) throughout the reaction. |
| Ring Opening/Degradation | The pyrrolidine ring, particularly with an amino substituent, can be susceptible to degradation under harsh acidic conditions. | - Titrate the amount of acid used; avoid large excesses.- Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.[1] |
| Formation of Oligomers | Once deprotected, the primary amine can react with the carboxylic acid of another molecule, leading to peptide-like bond formation, especially if activating agents are present or if the reaction is heated. | - Ensure no activating agents (e.g., carbodiimides) are carried over from previous steps.- Work at or below room temperature.- Consider in-situ derivatization of the amine or carboxylic acid post-deprotection if further coupling is planned. |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Boc Deprotection
This protocol is a general and robust method for the deprotection of Boc-4-aminopyrrolidine-2-carboxylic acid.
Materials:
-
Boc-4-aminopyrrolidine-2-carboxylic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amino acid in anhydrous DCM (a typical concentration is 0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (typically 5-10 equivalents) to the stirred solution. A common practice is to use a 1:1 v/v mixture of DCM:TFA.[2]
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed.[1]
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
The crude product can often be precipitated by the addition of cold diethyl ether.
-
For a more thorough workup, dissolve the residue in a minimal amount of water and carefully neutralize with saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected product.
Protocol 2: Deprotection with Scavengers to Prevent t-Butylation
This protocol is recommended when dealing with substrates that are sensitive to alkylation by the tert-butyl cation.
Materials:
-
All materials from Protocol 1
-
Triethylsilane (TES) or Thioanisole
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the scavenger (1.1-1.5 equivalents) to the reaction mixture.
-
Proceed with steps 3-10 from Protocol 1. The scavenger will react with the generated tert-butyl cation, preventing side reactions.
Mechanistic Insights & Visual Guides
To better understand the processes involved, the following diagrams illustrate the deprotection mechanism and a logical troubleshooting workflow.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection is initiated by the protonation of the carbamate oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and the stable tert-butyl cation.[1][4]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Troubleshooting Workflow for Deprotection Side Reactions
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the deprotection of Boc-4-aminopyrrolidine-2-carboxylic acid.
Caption: Troubleshooting workflow for deprotection reactions.
References
- BenchChem. (n.d.). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
- BenchChem. (n.d.). Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine.
- Alshammari, M. B., Aly, A. A., Ahmad, A., & Hamouda, A. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids.
- Hartwig, J. F., et al. (2010).
- ResearchGate. (n.d.). Pyrrolidine-2-carboxylic acid (L-Proline) | Request PDF.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- (n.d.). (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid [273222-05-2].
- Google Patents. (n.d.).
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- Advanced ChemBlocks. (n.d.). (2R,4R)-4-Aminopyrrolidine-2-carboxylic acid 98.00%.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium?.
- National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- MDPI. (n.d.).
- CORE. (n.d.).
- National Institutes of Health. (n.d.). pyrrolidine-2-carboxylic acid;(2S) - PubChem.
- National Institutes of Health. (n.d.). (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid - PubChem.
- National Institutes of Health. (n.d.). Pyrrolidine-2-carboxamide | C5H10N2O | CID 550774 - PubChem.
- National Institutes of Health. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids.
- National Institutes of Health. (2019).
Sources
Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered 4-Aminopyrrolidine Derivatives
Welcome to the technical support center for challenging amide bond formations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and detailed protocols for the acylation of sterically hindered 4-aminopyrrolidine derivatives. These substrates are notorious for their low reactivity, making standard coupling procedures inefficient. As Senior Application Scientists, we have compiled field-proven insights and data-driven recommendations to help you navigate these synthetic challenges.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section directly addresses the most common issues encountered when working with sterically hindered 4-aminopyrrolidine derivatives. We provide a logical workflow to diagnose the problem and implement effective solutions.
Issue 1: Low or No Product Yield
This is the most frequent challenge, often stemming from the inherent difficulty of the coupling. Standard conditions that work for less demanding substrates like simple anilines or primary amines often fail.[1]
Root Cause Analysis
Several factors, often in combination, contribute to low conversion:
-
Severe Steric Hindrance: The primary culprit is the steric bulk around the nitrogen atom of the 4-aminopyrrolidine and potentially on the carboxylic acid partner. This physically impedes the nucleophilic attack of the amine on the activated carboxylic acid intermediate, drastically slowing the reaction rate.[1][2]
-
Inefficient Carboxylic Acid Activation: The activated intermediate formed by common reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may not be sufficiently reactive to couple with a poorly nucleophilic, hindered amine. This intermediate can decompose or participate in side reactions before the desired coupling occurs.[1]
-
Amine Deactivation: An acid-base reaction between the carboxylic acid and the basic aminopyrrolidine can occur, forming a salt. This protonates the amine, rendering it non-nucleophilic and unavailable for the coupling reaction.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and concentration plays a critical role. Protic solvents, for instance, can solvate the amine through hydrogen bonding, reducing its nucleophilicity.[3]
Diagnostic & Troubleshooting Workflow
If you are experiencing low or no yield, follow this decision tree to identify and solve the problem.
Caption: Troubleshooting decision tree for difficult amide couplings.
Recommended Solutions
-
Switch to a More Potent Coupling Reagent: If standard carbodiimide chemistry (EDC/HOBt) fails, upgrade to a more reactive class of reagents.[1] Uronium/Aminium or Phosphonium salts are excellent choices.
-
Uronium/Aminium Salts (HATU, HCTU, COMU): These reagents form highly reactive OAt- or OBt- active esters. HATU, based on the more acidic HOAt, is generally more reactive than its HOBt-based counterpart, HBTU.[4] COMU is a modern, safer alternative that is highly effective and generates water-soluble byproducts, simplifying purification.[4][5][6]
-
Phosphonium Salts (PyBOP, PyAOP, PyBrOP): These are extremely effective for hindered couplings and are known to reduce the risk of racemization.[6] A key advantage is that they do not form guanidinium byproducts, a common side reaction with uronium salts when used in excess. PyBrOP is one of the most powerful reagents for particularly challenging couplings involving N-methylated or other highly hindered amines.[6]
-
-
Utilize Acyl Fluoride Intermediates: For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride in situ is a highly effective strategy.[7][8] Acyl fluorides are small, highly reactive intermediates that can overcome significant steric barriers.[7][9]
-
Optimize Reaction Conditions:
-
Solvent: Use polar aprotic solvents like DMF, NMP, or DMSO. They are excellent at dissolving reactants and do not interfere with the reaction by hydrogen bonding.[3] Be aware that DMF can decompose at higher temperatures, so for reactions requiring significant heat, consider NMP or DMSO.
-
Base: A non-nucleophilic, sterically hindered base is crucial. N,N-Diisopropylethylamine (DIPEA) is the standard choice.[1] For sensitive substrates, the less basic 2,6-lutidine can be beneficial.[10] The base neutralizes the generated acid and prevents the protonation of the aminopyrrolidine. Typically, 2-3 equivalents are used.
-
Temperature and Time: Hindered couplings are slow. Do not be afraid to increase the temperature to 40-80 °C and extend the reaction time to 12-24 hours.[1][7] Monitor progress carefully by LC-MS to track product formation and starting material consumption.
-
Issue 2: Significant Side Product Formation
Even when the reaction proceeds, side products can complicate purification and reduce yields.
-
N-Acylurea Formation: This is a classic side reaction with carbodiimide reagents (DCC, EDC). The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[1][11]
-
Guanidinylation of the Amine: Uronium/aminium reagents (HATU, HBTU) can react with the free amine to form a guanidinium byproduct, effectively capping the amine and terminating the reaction.[1]
-
Solution: This is most problematic when the coupling reagent is in excess and acid activation is slow. Use a slight excess of the carboxylic acid relative to the amine (1.1 to 1.0) and add the coupling reagent last, or switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.
-
-
Racemization: If your carboxylic acid has a stereocenter alpha to the carboxyl group, there is a risk of epimerization during activation.
-
Solution: Use reagents and additives known to suppress racemization. Reagents based on HOAt (like HATU and PyAOP) are superior to those based on HOBt.[4] OxymaPure® is also highly effective at preserving stereochemical integrity.[4] Running the reaction at lower temperatures (0 °C to room temperature) can also help.[2]
-
Issue 3: Difficulty in Product Purification
The products of these reactions are often polar and basic, similar to the starting amine, which can make chromatographic separation challenging.
-
Solution 1: Aqueous Workup: A carefully planned aqueous workup can remove many impurities. Washing the organic layer sequentially with a weak acid (e.g., sat. NH₄Cl solution), a weak base (e.g., sat. NaHCO₃ solution), and brine can remove unreacted acid, base, and water-soluble byproducts from coupling reagents like EDC and COMU.[2][4]
-
Solution 2: Chromatography:
-
Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying polar compounds.[12] Using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA or formic acid is a good starting point.
-
Normal Phase Chromatography: If the product is not excessively polar, silica gel chromatography can be used. A gradient elution using DCM/Methanol or Ethyl Acetate/Methanol with a small amount of triethylamine (0.5-1%) added to the mobile phase can prevent peak tailing by deactivating acidic sites on the silica.
-
Ion-Exchange Chromatography: For large-scale purifications, cation-exchange chromatography can be highly effective for separating the basic product from neutral impurities.[13]
-
Frequently Asked Questions (FAQs)
Q1: Which class of coupling reagent is best for my sterically hindered 4-aminopyrrolidine?
There is no single "best" reagent, as the optimal choice depends on the specific carboxylic acid, budget, and scale. However, here is a general guide:
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | EDC, DIC, DCC | Inexpensive, common | Low reactivity for hindered substrates, N-acylurea side reaction, racemization risk[1][6] | Simple, non-hindered couplings (generally not recommended here). |
| Uronium/Aminium | HATU, HCTU, COMU | High reactivity, fast reactions, reliable[6] | Can cause guanidinylation, some are explosive (HBTU, HATU)[14] | First-line choice for moderately to severely hindered couplings. |
| Phosphonium | PyBOP, PyAOP, PyBrOP | Very high reactivity, low racemization, no guanidinylation[15] | More expensive, byproducts can be difficult to remove. | Severely hindered systems, N-methyl amines, fragment coupling. |
| Acyl Halide Precursors | TFFH, BTFFH, SOCl₂ | Highest reactivity, overcomes extreme steric hindrance[7][16] | Reagents are moisture-sensitive, can be harsh, potential for side reactions. | "Last resort" for couplings that fail with all other methods. |
Q2: What is the role of the base, and which one should I choose?
The base plays two critical roles: 1) It deprotonates the carboxylic acid to form the more nucleophilic carboxylate, which initiates the activation process. 2) It neutralizes the acidic byproducts formed during the reaction, preventing the protonation (and deactivation) of your 4-aminopyrrolidine.
-
Recommended Bases: Always use a non-nucleophilic, hindered tertiary amine.
-
DIPEA (Hünig's base): The most common and effective choice. It is sufficiently basic to facilitate the reaction but too hindered to act as a nucleophile itself.[1]
-
2,6-Lutidine: A slightly weaker base than DIPEA, it can be advantageous in reactions sensitive to a highly basic environment, minimizing certain side reactions.[10]
-
Avoid: Do not use bases like triethylamine (TEA) or pyridine, as they are nucleophilic enough to react with the activated acid or coupling reagent, leading to unwanted byproducts.
-
Q3: What is "pre-activation" and when should I use it?
Pre-activation involves mixing the carboxylic acid, coupling reagent, and base in the solvent and allowing them to stir for a period (typically 5-30 minutes) before adding the amine.[1] This allows for the complete formation of the highly reactive activated ester intermediate. This strategy is highly recommended for hindered couplings, as it ensures the most reactive species is present and ready to react the moment the slow-to-react amine is introduced.
Q4: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave heating can be a powerful tool for driving difficult couplings to completion. The rapid heating can significantly reduce reaction times from many hours to minutes. However, it requires careful optimization, as the higher temperatures can also accelerate decomposition and side reactions. Start with a lower temperature (e.g., 80-100 °C) for a short duration (10-20 min) and monitor the reaction mixture closely by LC-MS.
Detailed Experimental Protocols
These protocols provide a robust starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.
Protocol 1: High-Reactivity Uronium Reagent Coupling (HATU)
This protocol is a strong first choice for hindered couplings.
-
To a stirred solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF (0.1–0.5 M), add HATU (1.2 equivalents).
-
Add DIPEA (3.0 equivalents) to the mixture.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add the sterically hindered 4-aminopyrrolidine derivative (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring progress by LC-MS. If the reaction is slow, heat the mixture to 40-60 °C. Reaction times can range from 2 to 24 hours.
-
Workup: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate chromatographic method.
Protocol 2: Phosphonium Salt Coupling (PyBOP)
An excellent alternative to uronium reagents, especially if guanidinylation is a concern.
-
Dissolve the carboxylic acid (1.1 equivalents) and the 4-aminopyrrolidine derivative (1.0 equivalent) in anhydrous DMF or DCM (0.1-0.5 M).
-
Add PyBOP (1.2 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction to completion by LC-MS (typically 1-12 hours).[1]
-
Workup: Perform a standard aqueous workup as described in Protocol 1 to isolate the crude product for purification.
Protocol 3: Acyl Fluoride-Mediated Coupling (TFFH)
This is a powerful method for the most challenging substrates where other methods have failed.[7]
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.2 equivalents) in anhydrous DCM (0.2 M).
-
Add TFFH (1.2 equivalents) followed by DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.
-
In a separate flask, dissolve the 4-aminopyrrolidine derivative (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the amine to the pre-activated acyl fluoride solution.
-
Stir at room temperature or heat to reflux (40 °C) if necessary. Monitor the reaction for completeness (may require 12-24 hours).[9]
-
Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product for purification.
References
-
Strembitskyy, V., et al. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents: A Method for Hexa-amidation of Biotinuril. ACS Sustainable Chemistry & Engineering. [Link]
-
Strembitskyy, V., et al. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. [Link]
-
Strembitskyy, V., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotinuril. ChemRxiv. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. [Link]
-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Gestwicki, J. E., et al. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Lipshutz, B. H., et al. (2018). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]
-
Reddit. Choosing amide coupling agent. [Link]
-
Kim, H. O., et al. (1998). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]
-
ResearchGate. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]
-
Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Nozaki, S. (2006). Delay of Coupling Caused by Excess Additives. Journal of Peptide Science. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?[Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
ResearchGate. Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Royal Society of Chemistry. Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]
-
Springer. Alkyl coupling in tertiary amines as analog of Guerbet condensation reaction. [Link]
-
PubMed. 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. [Link]
-
Aapptec Peptides. Carbodiimides and Additives. [Link]
-
PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
-
American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
National Institutes of Health. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. [Link]
-
National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
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- 6. peptide.com [peptide.com]
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- 15. bachem.com [bachem.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Aminopyrrolidine-2-carboxylic Acid Containing Peptides by HPLC
Welcome to the technical support center for the purification of peptides incorporating the non-canonical amino acid, 4-Aminopyrrolidine-2-carboxylic acid (ApC). The unique structural and chemical properties of ApC can introduce significant challenges during reversed-phase high-performance liquid chromatography (RP-HPLC) purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to navigate these complexities effectively.
The introduction of the basic secondary amine in the pyrrolidine ring of ApC can lead to issues such as poor peak shape, low resolution, and on-column degradation. Understanding the interplay between the peptide's properties, the stationary phase, and the mobile phase is crucial for developing a robust purification strategy.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC purification of ApC-containing peptides in a question-and-answer format, providing both the "why" and the "how-to" for resolving these issues.
Problem 1: Severe Peak Tailing or Broadening
Question: My ApC-containing peptide exhibits significant peak tailing, making accurate fractionation and quantification impossible. What is the primary cause, and how can I resolve it?
Answer:
Severe peak tailing is a frequent issue when purifying basic peptides, and the presence of the ApC residue often exacerbates this problem.[1] The primary cause is strong, unwanted secondary ionic interactions between the protonated basic amine of the ApC residue and residual, deprotonated silanol groups on the silica-based stationary phase of the HPLC column.[2][3] These interactions lead to a mixed-mode retention mechanism (hydrophobic and ionic), causing the peptide to elute slowly and asymmetrically.
dot
Caption: Logical workflow for troubleshooting peak tailing.
Solutions & Experimental Protocols:
-
Optimize Mobile Phase pH:
-
Low pH (2-3): Operating at a low pH is the most common strategy.[4] At this pH, the majority of silanol groups on the column are protonated (neutral), minimizing ionic interactions. The basic amine of ApC will be fully protonated, but the primary interaction with the stationary phase will be hydrophobic.
-
Protocol: Prepare your mobile phases (A: Water, B: Acetonitrile) with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[5] TFA is a strong ion-pairing agent and generally provides excellent peak shape, but it can cause ion suppression in mass spectrometry.[6][7] Formic acid is more MS-friendly but may result in broader peaks for some peptides.[4]
-
-
High pH (8-10): An alternative approach is to use a high pH mobile phase.[8][9] At high pH, the ApC amine will be neutral, eliminating the ionic interaction. However, this requires a pH-stable column.
-
-
Employ Stronger Ion-Pairing Agents:
-
If TFA is insufficient to resolve tailing, consider a more hydrophobic ion-pairing agent. These agents form a stronger association with the basic peptide, effectively shielding it from the stationary phase and promoting a more uniform hydrophobic interaction.
-
-
Column Selection:
-
End-capped Columns: Modern, high-purity silica columns are extensively end-capped to minimize the number of free silanol groups. Ensure you are using a high-quality, end-capped column.[3]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the residual silanols and improve the peak shape of basic compounds.[16]
-
| Parameter | Low pH (TFA/Formic Acid) | High pH (Ammonium Bicarbonate) | Strong Ion-Pair (HFBA) |
| pH Range | 2-3 | 9-10 | 2-3 |
| Mechanism | Protonates silanols | Deprotonates ApC amine | Shields ApC amine |
| MS Compatibility | Good (Formic Acid) to Fair (TFA) | Good | Poor |
| Column Type | Standard Silica C18 | Hybrid/Polymer C18 | Standard Silica C18 |
| Pros | Widely applicable, effective | Alternative selectivity | Very effective for severe tailing |
| Cons | May not solve all tailing issues | Requires specialized column | Difficult to remove, MS suppression |
Problem 2: Poor Resolution of Diastereomers
Question: My peptide synthesis utilizes a racemic mixture of this compound, and I am struggling to separate the resulting diastereomeric peptides. What are my options?
Answer:
The separation of diastereomers can be challenging as they often have very similar hydrophobicities. The key is to exploit the subtle differences in their three-dimensional structures.
dot
Caption: Decision tree for improving diastereomer separation.
Solutions & Experimental Protocols:
-
Modify Mobile Phase Selectivity:
-
Change the Organic Modifier: While acetonitrile is the most common organic modifier, switching to methanol can alter the selectivity of the separation. Methanol is a weaker solvent and can lead to different interactions with the stationary phase.
-
Protocol: Replace acetonitrile with methanol in your mobile phase B. You may need to adjust the gradient slope, as peptides generally have lower retention in methanol.
-
-
Vary the Ion-Pairing Agent: Different ion-pairing agents can subtly alter the conformation of the peptide and its interaction with the stationary phase, which can be enough to resolve diastereomers.[14]
-
-
Change the Stationary Phase:
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 columns due to pi-pi interactions between the phenyl rings and aromatic residues in the peptide. This can be sufficient to resolve diastereomers.
-
Chiral Stationary Phases (CSPs): For very difficult separations, a CSP may be necessary.[17][18] These columns are designed to separate enantiomers and can also be highly effective for diastereomers. Polysaccharide-based CSPs are a good starting point.[18]
-
-
Adjust Column Temperature:
-
Temperature can affect the viscosity of the mobile phase, the kinetics of mass transfer, and the conformation of the peptide.
-
Protocol: Systematically vary the column temperature (e.g., 25°C, 40°C, 60°C) to see if resolution improves. Higher temperatures generally lead to sharper peaks but may decrease retention.
-
-
Problem 3: Peptide is Unretained or Poorly Retained (Elutes in Void Volume)
Question: My ApC-containing peptide is very hydrophilic and elutes at or near the void volume of my C18 column, even with a low starting percentage of organic solvent. How can I increase its retention?
Answer:
This is a common issue with highly polar or charged peptides. The incorporation of ApC can increase the overall hydrophilicity of a peptide.
Solutions & Experimental Protocols:
-
Use a Less Hydrophobic Stationary Phase:
-
A C18 column may be too hydrophobic. A C8 or C4 column has shorter alkyl chains and will exhibit less retention, which is not desirable here. Instead, consider a column designed for polar analytes.[19]
-
Protocol: Use a column with a "Hydro" or "Aqua" designation, which is designed to prevent phase collapse in highly aqueous mobile phases and provide better retention for polar compounds.[19]
-
-
Employ Hydrophilic Interaction Chromatography (HILIC):
-
HILIC is an alternative separation mode that is well-suited for very polar compounds.[20][21] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent. Water is the strong, eluting solvent.
-
Protocol: Use a HILIC column (e.g., bare silica, amide, or zwitterionic).[20] The mobile phase will typically be A: Acetonitrile with an additive (e.g., 0.1% TFA) and B: Water with the same additive. The gradient will run from a high percentage of A to a lower percentage.
-
-
-
Utilize More Hydrophobic Ion-Pairing Agents:
-
As mentioned previously, ion-pairing agents like HFBA can increase the overall hydrophobicity of the peptide, thereby increasing its retention on a reversed-phase column.[14]
-
Frequently Asked Questions (FAQs)
Q1: How does the stereochemistry of this compound affect peptide conformation and HPLC behavior?
The stereochemistry at the C4 position of the pyrrolidine ring significantly influences the ring pucker, which in turn affects the peptide backbone's φ (phi) and ψ (psi) dihedral angles.[22] This can lead to a preference for either a cis or trans conformation of the peptide bond preceding the ApC residue.[22] These conformational differences can be exploited during HPLC, as diastereomers with different predominant conformations may exhibit different retention times.
Q2: Are there any concerns about the stability of ApC-containing peptides during purification?
Yes, peptides containing ApC can be susceptible to degradation, particularly if the purification is prolonged or performed at elevated temperatures. The secondary amine in the pyrrolidine ring can potentially catalyze side reactions. It is advisable to work quickly, keep fractions cold, and lyophilize the purified peptide as soon as possible after purity analysis.[23][24]
Q3: What is the best strategy for scaling up my purification from an analytical to a preparative scale?
To ensure a successful scale-up, it is crucial to first optimize the separation on an analytical column that has the same stationary phase chemistry and particle size as your intended preparative column.[23][25] Once the analytical method is optimized, the gradient can be scaled geometrically based on the column volumes. The sample loading should also be carefully evaluated to avoid overloading the preparative column, which can lead to poor peak shape and loss of resolution.[26]
Q4: My peptide was synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Are there any specific considerations related to protecting groups for ApC?
The secondary amine in the pyrrolidine ring of ApC requires protection during SPPS to prevent side reactions. An orthogonal protecting group strategy is essential.[27][28][29] This means the protecting group on the ApC amine must be stable to the conditions used for Fmoc removal (piperidine) and be removable during the final cleavage from the resin (typically with a strong acid like TFA).[30][31] Incomplete removal of this side-chain protecting group can be a source of impurities that may co-elute with the desired peptide.
References
-
Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. [Link]
-
CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. [Link]
-
Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. [Link]
-
McCalley, D. V. (2007). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America, 25(2). [Link]
-
Stals, S., et al. (2010). Hydrophilic interaction LC of peptides: columns comparison and clustering. Journal of Separation Science, 33(6-7), 847-857. [Link]
-
GenScript. (n.d.). What types of buffers and solutions are compatible with peptide purification and LC-MS?[Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International, 25(7). [Link]
-
ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. [Link]
-
Reddit. (2020, September 1). MS-friendly RP-HPLC buffers (pH 2-8)?[Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. [Link]
-
ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
ResearchGate. (2025, March 25). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?[Link]
-
Hodges, J. A., & Raines, R. T. (2005). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 127(44), 15923–15932. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. [Link]
-
Kubyshkin, V., & Budisa, N. (2017). Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline. Amino Acids, 49(4), 747-759. [Link]
-
Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]
-
Shodex. (n.d.). Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids. [Link]
-
Vitagliano, L., et al. (2001). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. Journal of Peptide Research, 58(6), 459-466. [Link]
-
ResearchGate. (2025, August 9). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Santa, T. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-11. [Link]
-
eLife. (2025, August 22). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. [Link]
-
ResearchGate. (2025, August 9). Impact of Cis-proline analogs on peptide conformation. [Link]
-
AAPPTec. (n.d.). Peptide Purification. [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
National Institutes of Health. (2023, August 17). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. [Link]
-
Hodges, R. S., & Mant, C. T. (2012). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 869, 473–513. [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]
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Technical Support Center: Troubleshooting Low Yield in 4-Aminopyrrolidine-2-carboxylic Acid Synthesis
Welcome to the technical support center dedicated to resolving challenges in the synthesis of 4-Aminopyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically troubleshoot sources of low yield. Our approach is rooted in mechanistic principles and practical laboratory experience to provide actionable solutions.
Introduction: The Synthetic Challenge
The synthesis of this compound, a constrained amino acid analog, presents several challenges that can contribute to low overall yields. The presence of three distinct functional groups—a primary amine, a secondary amine within the pyrrolidine ring, and a carboxylic acid—necessitates a carefully orchestrated protecting group strategy.[1][2] Furthermore, the formation of the five-membered ring and control of stereochemistry are critical steps that can significantly impact the efficiency of the synthesis. This guide will address common pitfalls in a question-and-answer format, providing both diagnostic insights and corrective protocols.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Protecting Group Strategy
Question 1: I am observing a complex mixture of products and a low yield of my desired protected intermediate. What are the likely causes related to my protecting group strategy?
Answer: A complex product mixture often points to incomplete or non-selective protection of the reactive functional groups. The choice and order of introduction of protecting groups for the amino and carboxylic acid functionalities are paramount.
-
Causality: The nucleophilicity of the primary and secondary amines, and the acidity of the carboxylic acid, make them susceptible to a variety of side reactions if not adequately protected.[1] For instance, an unprotected amine can react with activating agents intended for the carboxylic acid, leading to amide bond formation and oligomerization.
-
Troubleshooting Steps:
-
Orthogonal Protection: Employ an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others.[1] A common and effective approach is to use a Boc (tert-butyloxycarbonyl) group for the primary amine, an Fmoc (9-fluorenylmethoxycarbonyl) or Cbz (carboxybenzyl) group for the pyrrolidine nitrogen, and an ester (e.g., methyl, ethyl, or benzyl) for the carboxylic acid.
-
Order of Operations: The sequence of protection is critical. It is often advantageous to start with a precursor where the stereocenters are already established, such as a derivative of pyroglutamic acid or another chiral starting material.
-
Reaction Conditions: Ensure that the conditions for each protection step are optimized. For example, Boc protection is typically carried out using Boc-anhydride with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent. Incomplete reaction can result from insufficient reagent, low temperature, or short reaction time. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
| Protecting Group | Target Functionality | Typical Reagents for Introduction | Cleavage Conditions | Orthogonality |
| Boc | Primary Amine | Boc-anhydride, TEA/DIPEA | Acidic (e.g., TFA, HCl in dioxane) | Stable to mild base and hydrogenolysis. |
| Fmoc | Pyrrolidine Nitrogen | Fmoc-Cl, Fmoc-OSu, NaHCO₃ | Basic (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis. |
| Cbz (Z) | Pyrrolidine Nitrogen | Benzyl chloroformate, NaHCO₃ | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base. |
| Benzyl Ester | Carboxylic Acid | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base. |
Category 2: Pyrrolidine Ring Formation
Question 2: My cyclization step to form the pyrrolidine ring is resulting in a low yield. What are the key factors to investigate?
Answer: Inefficient cyclization is a common bottleneck in pyrrolidine synthesis. The success of this intramolecular reaction depends heavily on the choice of synthetic route, the nature of the leaving group, and the reaction conditions that favor the desired ring closure over intermolecular side reactions.
-
Causality: The formation of a five-membered ring is generally entropically and enthalpically favorable. However, competing intermolecular reactions, such as dimerization or polymerization, can become significant if the intramolecular cyclization is slow. The choice of base and solvent can also play a crucial role in promoting the desired reaction pathway.
-
Troubleshooting Steps & Methodologies:
-
Route Selection: Several strategies can be employed for pyrrolidine ring formation. A common approach is an intramolecular nucleophilic substitution (SN2) reaction. For the synthesis of this compound, a plausible precursor would be a suitably protected 2,4-diaminopentanedioic acid derivative, where one of the amino groups acts as the nucleophile and a leaving group is installed at the 5-position.
-
Activation of the Leaving Group: Ensure that the hydroxyl group at the C-5 position (after reduction of the corresponding carboxylic acid) is converted to a good leaving group. Mesylation (MsCl, TEA) or tosylation (TsCl, pyridine) are commonly used for this purpose. Incomplete conversion to the mesylate or tosylate will result in a low yield of the cyclized product.
-
Base and Solvent Selection: The choice of base is critical for the deprotonation of the nucleophilic amine to initiate the cyclization. A non-nucleophilic, sterically hindered base such as potassium tert-butoxide or sodium hydride is often preferred to minimize side reactions. The reaction should be carried out in a polar aprotic solvent like DMF or THF to facilitate the SN2 reaction.
-
Concentration: Running the cyclization reaction at high dilution can favor the intramolecular pathway over intermolecular reactions.
-
Experimental Protocol: Intramolecular Cyclization
-
Dissolve the linear precursor (e.g., a protected 2,4-diamino-5-hydroxypentanoic acid ester) in anhydrous DCM or THF at 0 °C.
-
Add triethylamine (1.2 equivalents) followed by methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the formation of the mesylate by TLC.
-
After completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with an organic solvent.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Dissolve the crude mesylate in anhydrous DMF.
-
Add a suitable base (e.g., K₂CO₃, 2-3 equivalents) and heat the reaction mixture (e.g., to 60-80 °C) to promote cyclization.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product.
-
Purify the cyclized product by column chromatography.
Diagram: Troubleshooting Low Yield in Cyclization
Caption: Troubleshooting flowchart for low yield in the cyclization step.
Category 3: Stereochemical Integrity and Purification
Question 3: I am observing diastereomers in my final product, which is complicating purification and lowering the yield of the desired stereoisomer. How can I improve the stereoselectivity?
Answer: The presence of multiple stereocenters in this compound means that maintaining stereochemical integrity throughout the synthesis is crucial. Diastereomer formation can occur at various stages, particularly if any step involves the formation or epimerization of a chiral center.
-
Causality: Epimerization at the α-carbon to the carboxylic acid can occur under harsh basic or acidic conditions, especially if the carboxylate is activated. Racemization can also be a problem if a chiral center is adjacent to a carbonyl group.
-
Troubleshooting Steps:
-
Chiral Starting Material: The most reliable way to ensure high stereopurity is to start with a chiral precursor where the desired stereochemistry is already set. Derivatives of L- or D-proline or 4-hydroxyproline are excellent starting materials for the synthesis of pyrrolidine-containing compounds.[3]
-
Mild Reaction Conditions: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. When performing reactions on a stereocenter, use mild and stereoconservative methods.
-
Chiral Chromatography: If diastereomers are formed, purification can be achieved using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral auxiliary followed by separation of the diastereomers and subsequent removal of the auxiliary.
-
Question 4: I am experiencing significant product loss during the final deprotection and purification steps. What are some strategies to improve recovery?
Answer: The final deprotection and purification steps are often where a significant portion of the product can be lost, especially if the target molecule has high polarity and water solubility.
-
Causality: this compound is a zwitterionic compound at neutral pH, making it highly soluble in water and potentially difficult to extract with organic solvents. It may also be prone to degradation under harsh deprotection conditions.
-
Troubleshooting Steps:
-
Deprotection Conditions: Choose deprotection conditions that are effective but not overly harsh. For example, if using Boc and benzyl ester protecting groups, a two-step deprotection involving TFA for Boc removal followed by hydrogenolysis for benzyl ester cleavage is a standard procedure. Ensure complete removal of the protecting groups by monitoring with LC-MS.
-
Work-up and Isolation: After deprotection, the product will likely be in an aqueous acidic or basic solution. To isolate the zwitterionic product, it is often necessary to adjust the pH to the isoelectric point of the molecule, which will minimize its solubility in water and may cause it to precipitate. Alternatively, ion-exchange chromatography is a very effective method for purifying amino acids.
-
Purification Technique: Standard silica gel chromatography may not be suitable for such a polar compound. Reverse-phase chromatography (C18 silica) or ion-exchange chromatography are generally more effective for the purification of amino acids.
-
Diagram: General Synthetic Strategy
Caption: A generalized workflow for the synthesis of this compound.
References
- Zhang, J., & Li, X. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(1), 123.
- BenchChem. (2025).
- BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
- D'yakonov, V. A., & Dzhemilev, U. M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6528.
- Padwa, A., Nimmesgern, H., & Wong, G. S. K. (1985). Synthesis of the pyrrolidine ring system by radical cyclization. The Journal of Organic Chemistry, 50(26), 5494–5503.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
- Al-Hadedi, A. A. M., & Al-Ghorbani, M. (2024). Recent Advances in the Synthesis of Pyrrolidines. ChemistrySelect, 9(1), e202303913.
- Bates, R. W. (2010). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 8(19), 4255–4266.
- Pellicciari, R., Natalini, B., Marinozzi, M., Monahan, J. B., & Lanthorn, T. H. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of medicinal chemistry, 39(15), 2990–3000.
- Bates, R. W. (2010). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 8(19), 4255-4266.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Singh, S., & Singh, J. (2017). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Request PDF.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Ma, J., & Cai, C. (2023). Pyrrolidine synthesis via ring contraction of pyridines.
- Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., ... & Schoepp, D. D. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & medicinal chemistry letters, 11(14), 1919-1924.
- Wang, W., Li, H., Wang, J., & Zu, L. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(35), 5834–5837.
- Al-Hadedi, A. A. M. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Journal of Medical Genetics and Clinical Biology, 1(7), 113-125.
- Pulle, J. S., Shitole, N. V., & Ubale, M. B. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604.
- De la Cruz, A. A., Simón, L., & González-Gómez, J. C. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 558-565.
-
PubChem. (n.d.). (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid. Retrieved from [Link]
Sources
Technical Support Center: 4-Aminopyrrolidine-2-carboxylic Acid - Stability and Storage Guide
Welcome to the technical support center for 4-Aminopyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and optimal storage of this versatile chemical building block. Our goal is to move beyond simple data sheets and explain the scientific rationale behind our recommendations, empowering you to ensure the integrity of your materials and the reproducibility of your results.
It is critical to note that "this compound" can refer to several different stereoisomers (e.g., (2R,4R), (2S,4R)) and is often supplied as a hydrochloride salt. The recommendations herein are broadly applicable, but you must always consult the Certificate of Analysis (CoA) for your specific lot for the most accurate information.
Quick Reference: Recommended Storage Conditions
For ease of use, the primary storage parameters are summarized below. Detailed explanations and troubleshooting for deviations are provided in the subsequent sections.
| Parameter | Solid Compound (As Supplied) | Stock Solutions in Solvent |
| Temperature | 2°C to 8°C (Refrigerate) [1][2][3] | -20°C (Short-term, <1 month) or -80°C (Long-term, <6 months) [4] |
| Atmosphere | Tightly sealed container.[5][6][7] For extended storage (>1 year), consider backfilling with an inert gas like Argon or Nitrogen.[8] | Aliquot into tightly sealed vials with minimal headspace. |
| Light | Protect from light. [4][9] Store in an amber vial or inside a secondary, opaque container. | Use amber or foil-wrapped vials. |
| Moisture | Store in a dry, desiccated environment. [5][6][7] | Use anhydrous-grade solvents for preparation. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the handling and stability of this compound and its derivatives.
Q1: What are the ideal long-term storage conditions for the solid (powder) form of the compound?
For maximum shelf-life, the solid compound should be stored in a tightly-closed container in a refrigerator at 2°C to 8°C.[1][2][3] The primary drivers for this recommendation are the prevention of thermal degradation and the minimization of hygroscopicity. The amino and carboxylic acid functional groups can make the molecule susceptible to moisture absorption, which can lead to clumping and potential degradation over time. Storing in a dry environment is crucial.[5][6][7]
Q2: I've prepared a stock solution. How should I store it, and for how long is it viable?
Solution stability is inherently lower than solid-state stability. We strongly recommend preparing fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For a related amino acid derivative, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to one month.[4]
-
Causality: In solution, molecules have greater mobility, increasing the probability of degradation reactions. Water, if present, can act as a reactant (hydrolysis) or a catalyst for other degradation pathways. Freezing slows this molecular motion significantly, preserving the compound's integrity.
Q3: How can I visually identify if my compound may have degraded?
The first line of defense is a simple visual inspection. A high-purity solid should be a white to off-white powder.[2] Signs of potential degradation include:
-
Discoloration: A shift towards yellow or brown hues.
-
Change in Texture: The powder becomes clumpy, sticky, or appears melted.
-
Odor: Any significant deviation from the expected (or lack of) odor.
-
Incomplete Solubility: The compound fails to dissolve in a solvent in which it was previously soluble.
If you observe any of these signs, the compound's integrity is questionable.
Q4: What chemicals or conditions should this compound be kept away from?
To ensure stability, avoid contact with strong oxidizing agents and strong acids.[5][7] Additionally, keep the compound away from excess heat and all sources of ignition.[5][8]
-
Mechanism: The amine group is susceptible to oxidation. Strong acids can cause unwanted side reactions. Hazardous decomposition upon heating or combustion can release toxic gases like carbon oxides and nitrogen oxides.[5][7][10]
Q5: Do these storage conditions apply to all forms, including hydrochloride salts and different stereoisomers?
Yes, these conditions represent best practices for this class of compounds. The hydrochloride salt form is generally more stable and less hygroscopic than the free base, but the same principles of storing cool, dry, and protected from light apply. There is no evidence to suggest that different stereoisomers require different storage conditions, but their chemical reactivity in experiments can vary significantly. Always verify the identity of the material you are using.
Troubleshooting Guide
Issue: My compound is not dissolving as expected in my aqueous buffer.
-
Possible Cause 1: Degradation. As the compound degrades, polymers or other less-soluble species can form. Refer to the visual inspection cues in the FAQ section.
-
Possible Cause 2: pH. this compound is an amino acid, meaning its charge state and solubility are highly dependent on pH. Ensure the pH of your buffer is appropriate for solubilizing the zwitterionic, cationic, or anionic form as needed for your experiment.
-
Possible Cause 3: Incorrect Salt Form. You may be trying to dissolve a free base when your protocol was designed for the more water-soluble hydrochloride salt. Verify the exact form of the compound from the vial label and CoA.
Issue: My experimental results are inconsistent, and I suspect compound instability.
Inconsistent results are a classic sign of a reagent integrity problem. If you suspect your this compound is the cause, it is crucial to validate its integrity before proceeding.
-
Self-Validation System: The most trustworthy approach is to use a fresh, unopened vial of the compound from the same lot. Prepare a new stock solution and repeat a key experiment. If the inconsistency is resolved, it strongly implicates the degradation of your original "working" stock. If the problem persists, the issue likely lies elsewhere in your experimental setup.
The following workflow provides a logical decision-making process for assessing compound integrity.
Caption: Workflow for troubleshooting suspected compound instability.
Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Storage of Solid Compound
-
Upon receipt, immediately transfer the manufacturer's vial into a refrigerator set to 2°C - 8°C.[1][2][3]
-
Place the vial inside a secondary container (e.g., a small, sealable box) that contains a desiccant (e.g., silica gel packets) to create a dry microenvironment.
-
Ensure the secondary container is clearly labeled.
-
For particularly sensitive applications or storage periods exceeding one year, consider gently flushing the vial headspace with an inert gas like argon before sealing tightly.[8]
Protocol 2: Best Practices for Preparing and Storing Stock Solutions
-
Allow the solid compound vial to equilibrate to room temperature for at least 20-30 minutes before opening. This critical step prevents atmospheric moisture from condensing onto the cold powder.
-
Use only high-purity, anhydrous-grade solvents for reconstitution.
-
Prepare the stock solution at the desired concentration. If solubility is an issue, gentle warming or sonication may be applied, but monitor for any signs of discoloration.
-
Immediately aliquot the solution into single-use volumes in amber or foil-wrapped vials.
-
Tightly cap the vials and flash-freeze them before transferring to a -80°C freezer for long-term storage or a -20°C freezer for short-term storage.[4]
-
When ready to use, thaw a single aliquot quickly and use it for the experiment. Do not re-freeze any unused portion of the thawed aliquot.
References
-
AAPPTec, LLC. (n.d.). 4-Aminopiperidine-4-carboxylic acid dihydrochloride Safety Data Sheet. Retrieved from AAPPTec website. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. peptide.com [peptide.com]
- 8. fishersci.com [fishersci.com]
- 9. (2R,4R)-4-Aminopyrrolidine-2-carboxylic acid | 1217598-26-9 [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: NMR Characterization of 4-Aminopyrrolidine-2-carboxylic acid
Welcome to the technical support center for the NMR characterization of 4-Aminopyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your NMR experiments.
Introduction
This compound is a cyclic amino acid derivative of proline. Its structure presents unique challenges for NMR analysis due to the presence of multiple stereoisomers and functional groups (a secondary amine, a primary amine, and a carboxylic acid) that are sensitive to environmental conditions. This guide will help you navigate these complexities to obtain high-quality, interpretable NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why do I observe broad peaks in my ¹H NMR spectrum?
Broadening of proton signals is a common issue when analyzing amino acids. Several factors can contribute to this phenomenon.
Possible Causes & Solutions:
-
Proton Exchange: The amine (-NH2 and -NH) and carboxylic acid (-COOH) protons are labile and can exchange with each other and with residual water in the solvent. This exchange can occur at a rate that is intermediate on the NMR timescale, leading to peak broadening.
-
Solution: Altering the temperature can help. Lowering the temperature may slow the exchange rate sufficiently to sharpen the signals. Conversely, increasing the temperature might accelerate the exchange to a point where a sharp, averaged signal is observed.
-
-
pH Effects: The chemical shifts of protons near the amino and carboxyl groups are highly dependent on the pH of the solution.[1][2] If the pH is not carefully controlled, you may be observing a mixture of protonation states, resulting in broad peaks.
-
Solution: Prepare your sample in a buffered solution (e.g., phosphate buffer in D₂O) to maintain a constant pH. For amino acids, a pH of 12 has been shown to minimize signal overlap for aromatic amino acids.[2]
-
-
Aggregation: At higher concentrations, intermolecular hydrogen bonding can lead to the formation of aggregates. This increases the effective molecular size and viscosity of the solution, which in turn can cause line broadening.[3]
-
Solution: Prepare a more dilute sample. A starting concentration of 5-10 mg in 0.6-0.7 mL of solvent is recommended for a standard ¹H NMR spectrum.[3]
-
-
Paramagnetic Impurities: The presence of paramagnetic impurities, such as dissolved oxygen, can significantly shorten relaxation times and cause severe line broadening.[4]
-
Solution: For high-resolution spectra, degas your sample using the freeze-pump-thaw technique to remove dissolved oxygen.[3]
-
FAQ 2: How do I differentiate between the different stereoisomers of this compound?
Distinguishing between stereoisomers is a critical step in the characterization of this molecule.
Strategies for Isomer Differentiation:
-
2D NMR Techniques: Two-dimensional NMR experiments are invaluable for resolving complex spectra and establishing connectivity between protons.
-
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to identify which protons are adjacent to one another in the pyrrolidine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. The intensities of NOE cross-peaks can provide information about the relative stereochemistry of the substituents on the pyrrolidine ring. For example, a strong NOE between the proton at C2 and a proton at C4 would suggest they are on the same face of the ring.
-
-
Comparison to Known Standards: If available, comparing the spectra of your sample to those of authenticated standards of the different stereoisomers is the most definitive method for assignment.
FAQ 3: What are the expected chemical shifts for the protons and carbons in this compound?
While the exact chemical shifts will depend on the solvent, pH, and temperature, the following tables provide typical ranges for the core structure.
Table 1: Typical ¹H NMR Chemical Shift Ranges
| Proton(s) | Chemical Shift (ppm) | Notes |
| H2 (α-proton) | 3.5 - 4.5 | Alpha to both the carboxylic acid and the ring nitrogen. |
| H3 | 1.8 - 2.5 | Methylene protons on the pyrrolidine ring. |
| H4 | 3.0 - 4.0 | Methine proton adjacent to the primary amine. |
| H5 | 3.0 - 3.8 | Methylene protons adjacent to the ring nitrogen. |
| -NH₂ and -NH | Variable and often broad | Highly dependent on solvent, concentration, and pH. |
| -COOH | > 10 (often not observed) | Typically very broad and may exchange with D₂O. |
Note: These are approximate ranges and can vary. Protons on carbons bonded to electronegative atoms like nitrogen and oxygen will appear at lower fields (higher ppm values).[5]
Table 2: Typical ¹³C NMR Chemical Shift Ranges
| Carbon | Chemical Shift (ppm) | Notes |
| C2 (α-carbon) | 55 - 65 | |
| C3 | 30 - 40 | |
| C4 | 45 - 55 | |
| C5 | 45 - 55 | |
| C=O (Carboxyl) | 170 - 185 |
Note: Carbonyl carbons typically appear in the 170-180 ppm range for carboxylic acids and their derivatives.[6][7]
FAQ 4: Which solvent should I use for my NMR experiment?
The choice of solvent is critical and can significantly impact the quality of your spectrum.
Solvent Considerations:
-
Deuterated Solvents: Always use deuterated solvents to avoid large solvent signals that can obscure your analyte peaks.
-
Deuterium Oxide (D₂O): This is a common choice for amino acids due to their high polarity. However, be aware that the labile amine and carboxylic acid protons will exchange with the deuterium in D₂O and become invisible in the ¹H NMR spectrum. This can be advantageous for simplifying the spectrum and focusing on the pyrrolidine ring protons.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is another good option, particularly if you want to observe the exchangeable protons. The amine and carboxylic acid protons will typically appear as broad signals.
-
Methanol-d₄ (CD₃OD): Similar to D₂O, exchange with the hydroxyl deuterium will occur, leading to the disappearance of the labile proton signals.
-
Solvent Effects: Different solvents can induce changes in chemical shifts due to variations in magnetic permeability and hydrogen bonding interactions.[8] It is important to be consistent with your choice of solvent when comparing spectra.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a high-quality NMR tube.[3]
-
Internal Standard (Optional): Add a small amount of an internal standard, such as TMS (tetramethylsilane) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt), for accurate chemical shift referencing.
-
Shimming: After inserting the sample into the spectrometer, ensure the magnetic field homogeneity is optimized by shimming.
Visualizing Experimental Workflows
Diagram 1: General NMR Workflow
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Concluding Remarks
The successful NMR characterization of this compound requires careful attention to sample preparation and the selection of appropriate experimental parameters. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, you can obtain high-quality data for your research and development endeavors.
References
-
Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. (2023). Royal Society Publishing. Retrieved from [Link]
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (n.d.). MDPI. Retrieved from [Link]
-
pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (n.d.). BMRB. Retrieved from [Link]
-
15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. (2025). ResearchGate. Retrieved from [Link]
-
Identifying amino acids in protein NMR spectra. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. (n.d.). PMC. Retrieved from [Link]
-
Chemical shifts. (n.d.). University of Regensburg. Retrieved from [Link]
-
A Brief on The NMR Spectroscopy of Proteins. (2021). Conduct Science. Retrieved from [Link]
-
The very basics of NMR of proteins. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
13C NMR spectroscopy. (n.d.). NPTEL. Retrieved from [Link]
-
A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]
-
NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. Retrieved from [Link]
-
13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... (n.d.). ResearchGate. Retrieved from [Link]
-
(2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid. (n.d.). Anaspec. Retrieved from [Link]
-
Introduction to NMR spectroscopy of proteins. (n.d.). Duke Computer Science. Retrieved from [Link]
-
CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. (n.d.). Oldfield Group Website. Retrieved from [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
NMR shifts for amino acids. (1999). Computational Chemistry List. Retrieved from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]
-
(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023). OpenStax. Retrieved from [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Technical Support Center: Resolving Solubility Challenges of 4-Aminopyrrolidine-2-carboxylic Acid in Organic Solvents
Welcome to the technical support center for 4-Aminopyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this versatile chemical building block. Our goal is to provide a deep understanding of the underlying chemical principles governing its solubility and to offer practical, field-proven troubleshooting strategies and protocols to ensure the success of your experiments.
The core challenge in solubilizing this compound in many organic solvents stems from its inherent molecular structure. As an amino acid derivative, it possesses both a basic amino group and an acidic carboxylic acid group.[1] In its solid, neutral state, the molecule readily forms an internal salt, or zwitterion, where the carboxylic acid protonates the amino group.[2][3] This creates a highly polar, charge-separated species with strong intermolecular ionic attractions, resulting in high melting points and a strong preference for polar solvents like water, while exhibiting very poor solubility in non-polar organic solvents.[2][4]
This guide will walk you through the causality of these solubility issues and provide systematic approaches to overcome them.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound insoluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?
A: The insolubility is due to the compound's zwitterionic nature.[2] The molecule has both a positive charge on the ammonium group and a negative charge on the carboxylate group. This ionic character means it has very strong crystal lattice energy, akin to a salt. Non-polar or moderately polar organic solvents cannot effectively solvate these charges to overcome this energy, leading to poor solubility.[2][4]
Q2: I've managed to dissolve a small amount in Dimethyl Sulfoxide (DMSO) or Methanol, but solubility is still limited. Is this expected?
A: Yes, this is completely normal. Highly polar aprotic solvents like DMSO and polar protic solvents like methanol are better at solvating charged species than non-polar solvents. However, the energy required to fully break apart the strong ionic lattice of the zwitterion can still be substantial, resulting in limited or moderate solubility.
Q3: Can I simply heat the mixture to force it to dissolve?
A: While increasing the temperature can increase the solubility of many compounds, caution is advised.[5] Amino acids can be susceptible to degradation or side reactions at elevated temperatures, especially in the presence of other reagents. We recommend performing a small-scale test to check for both improved solubility and compound stability (e.g., via TLC or LC-MS) before applying heat to your main experiment.
Q4: What is the fundamental difference between adjusting the pH to dissolve the compound and forming a stable salt?
A: Adjusting the pH in situ (in your reaction flask) is a temporary method to make the compound soluble for a specific reaction step by converting it to a charged ion. Salt formation is a formal chemical transformation where you react the zwitterion with an acid or base to isolate a new, stable compound (the salt) with distinct and, typically, more favorable physical properties like solubility and handling.[6] Salts are often crystalline and preferred for long-term storage and formulation.[7]
Section 2: Fundamental Principles of Solubility
To effectively troubleshoot, it is crucial to understand the chemical behavior of this compound in solution.
The Zwitterion and its Dependence on pH
The solubility of amino acids is at its minimum at the isoelectric point (pI) , the pH at which the molecule has a net charge of zero and exists predominantly as the zwitterion.[8] The pKa of the carboxylic acid group is typically around 2-4, while the pKa of the protonated amine group is around 9-10.[9][10] By adjusting the pH of the medium far from the pI, we can force the molecule into a cationic or anionic form, which disrupts the zwitterionic crystal lattice and can enhance solubility.
-
At Low pH (pH < pI): The carboxylate group is protonated (-COOH), while the amino group remains protonated (-NH3+). The molecule carries a net positive charge.
-
At High pH (pH > pI): The amino group is deprotonated (-NH2), while the carboxylate group remains deprotonated (-COO-). The molecule carries a net negative charge.
Caption: pH-dependent forms of this compound.
Section 3: Troubleshooting Guides & Experimental Protocols
Here we present systematic approaches to address solubility issues, from simple in-situ adjustments to the formal preparation of soluble derivatives.
Guide 1: Solubility Enhancement by In-Situ pH Adjustment
This is the fastest method to achieve solubility for a chemical reaction. The strategy is to convert the zwitterion into a more soluble ion by adding a stoichiometric amount of an acid or base directly to the solvent system.
Causality: By adding an acid (e.g., HCl), you protonate the carboxylate, leaving a net positive charge on the ammonium group. This cationic species is often more soluble in polar organic solvents like methanol or DMSO. Conversely, adding a non-nucleophilic organic base (e.g., Triethylamine, TEA, or DBU) deprotonates the ammonium group, leaving a net negative charge on the carboxylate, which can also improve solubility.
Caption: Decision workflow for in-situ pH adjustment.
Experimental Protocol: Small-Scale Solubility Test via pH Adjustment
-
Setup: To a 4 mL vial, add this compound (e.g., 13 mg, 0.1 mmol).
-
Solvent Addition: Add 1 mL of the desired organic solvent (e.g., Methanol). Stir the resulting suspension at room temperature.
-
Acid Addition: Slowly add one equivalent of a strong acid (e.g., 25 µL of 4M HCl in Dioxane, 0.1 mmol).
-
Observation: Observe for dissolution. The suspension should clarify as the soluble hydrochloride salt is formed. Gentle warming may be applied if necessary, but check for stability.
-
Base Addition (Alternative): In a separate vial, repeat steps 1 and 2. Slowly add one equivalent of an organic base (e.g., 14 µL of Triethylamine, 0.1 mmol). Observe for dissolution.
Guide 2: Improving Solubility via Stable Salt Formation
For applications requiring a stable, isolable solid with improved handling and solubility characteristics, formal salt formation is the preferred industrial and developmental method.[6][7] The hydrochloride salt is a common choice for compounds containing a basic amine.
Causality: Reacting the zwitterionic free base with a strong acid like HCl fully converts the material to its corresponding ammonium salt. This salt has different crystal packing and physicochemical properties, often leading to significantly enhanced solubility in polar protic and aprotic organic solvents.[11][12]
Experimental Protocol: Preparation of this compound Hydrochloride
-
Dissolution: Suspend this compound (1.0 g, 7.68 mmol) in a suitable solvent like Methanol (20 mL).
-
Acidification: Cool the suspension in an ice bath (0 °C). Slowly add 1.1 equivalents of HCl (e.g., 2.1 mL of 4M HCl in Dioxane, 8.45 mmol) dropwise with vigorous stirring.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours. The solid should fully dissolve and may remain in solution or precipitate as the new salt.
-
Isolation: Remove the solvent under reduced pressure. If a solid precipitates, it can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
-
Verification: The resulting white solid should be characterized (e.g., by NMR, LC-MS) to confirm salt formation and purity.
Data Presentation: Comparative Solubility Profile
The following table provides a representative comparison of solubility for the free zwitterion versus its hydrochloride salt. (Note: Values are illustrative and should be experimentally determined).
| Compound Form | Water | Methanol | DMSO | Dichloromethane (DCM) |
| Zwitterion (Free Form) | Soluble | Sparingly | Soluble | Insoluble |
| Hydrochloride Salt | Very Soluble | Soluble | Very Soluble | Insoluble |
Section 4: Advanced Strategy for Synthetic Chemists: Chemical Modification
For multi-step organic synthesis, the most effective strategy is to eliminate the zwitterionic character entirely by using protecting groups.
Causality: By protecting the amino group (e.g., with a Boc or Fmoc group) and/or the carboxylic acid (e.g., as a methyl or ethyl ester), you create a neutral, non-ionic molecule.[13][14][15] This new derivative will behave like a typical organic molecule and exhibit dramatically improved solubility in a wide range of organic solvents, including non-polar ones like DCM and THF. This is not a simple dissolution aid but a key step in a synthetic sequence.
Caption: Protection strategies to enhance organic solubility.
Section 5: Standard Protocol for Quantitative Solubility Measurement
To obtain reliable and reproducible data, a standardized method such as the shake-flask equilibrium solubility assay is recommended.[16]
Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound (e.g., 10-20 mg) to a vial containing a known volume (e.g., 1 mL) of the selected organic solvent. The presence of undissolved solid is essential.
-
Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm PTFE) is required for accurate results.[17]
-
Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18]
-
Calculation: Calculate the solubility in mg/mL or mol/L by comparing the measured concentration against a standard curve of the compound.
By implementing these scientifically grounded strategies, researchers can effectively overcome the solubility challenges posed by this compound, enabling its successful application in a wide array of chemical and pharmaceutical research endeavors.
References
-
BIOSYNCE. (n.d.). (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid CAS 16257-83-3. Retrieved from [Link]
- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. In ADMET for Medicinal Chemists (pp. 295-313). John Wiley & Sons, Inc.
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PubChem. (n.d.). (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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Persson, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Clark, J. (2015). An introduction to amino acids. Chemguide. Retrieved from [Link]
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Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Retrieved from [Link]
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Gabrielsson, J., et al. (2018). Salt formation improved the properties of a candidate drug during early formulation development. International Journal of Pharmaceutics, 548(1), 548-557. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]
- Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200.
- Prajapati, R., & Tekade, R. K. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Basic Fundamentals of Drug Delivery (pp. 131-155). Academic Press.
-
University of Calgary. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]
- Al-Maaieh, A., & D'souza, M. J. (2002). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Drug Delivery, 2002, 1-12.
- Singh, S., & Kumar, S. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 6(2), 53-61.
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Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]
- Dai, Y., et al. (2021).
-
PubChem. (n.d.). (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Zhu, J., et al. (2015). [N-Methyl-2-pyrrolidone][C1-C4 Carboxylic Acid]: A Novel Solvent System with Exceptional Lignin Solubility. Green Chemistry, 17(10), 4756-4763.
- Li, J., et al. (2020). The comparative study of cocrystal/salt in simultaneously improving solubility and permeability of acetazolamide. CrystEngComm, 22(1), 125-135.
-
Zhu, J., et al. (2015). [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility. Green Chemistry, 17, 4756-4763. Retrieved from [Link]
- Soto, R., et al. (2021). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents: Thermodynamic analysis and solid form characterization. Journal of Molecular Liquids, 335, 116203.
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Technical Support Center: Synthesis of 4-Aminopyrrolidine-2-carboxylic Acid Analogues
Welcome to the technical support center for the synthesis of 4-Aminopyrrolidine-2-carboxylic acid analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Introduction
This compound and its analogues are crucial building blocks in medicinal chemistry, often incorporated into peptidomimetics and other therapeutic agents. Their rigid pyrrolidine scaffold and the presence of a key amino group at the C4 position offer unique conformational constraints and opportunities for molecular interactions. However, the synthesis of these compounds is fraught with challenges, primarily centered around stereocontrol, protecting group strategies, and purification. This guide provides practical, experience-driven advice to overcome these hurdles and achieve successful synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound analogues, offering potential causes and actionable solutions.
Issue 1: Poor Diastereoselectivity in the Introduction of the C4-Amino Group
Problem: You are obtaining a mixture of cis and trans isomers of your this compound analogue, with low diastereoselectivity.
Common Scenario: This issue frequently occurs during the nucleophilic substitution of a 4-hydroxyproline derivative with an azide source (e.g., sodium azide, diphenylphosphoryl azide) to introduce the precursor to the amino group.
Potential Causes & Solutions:
| Cause | Explanation | Proposed Solution |
| Poor Leaving Group | The hydroxyl group at C4 is a poor leaving group, leading to incomplete or non-stereospecific reactions. An SN1-type mechanism may compete with the desired SN2 inversion, resulting in a loss of stereochemical control. | Activate the hydroxyl group: Convert the hydroxyl group into a better leaving group, such as a tosylate (Ts), mesylate (Ms), or nosylate (Ns) ester. This is achieved by reacting the N-protected 4-hydroxyproline derivative with the corresponding sulfonyl chloride in the presence of a base like pyridine or triethylamine. This activation strongly favors an SN2 pathway.[1] |
| Reaction Conditions | Non-polar, aprotic solvents can favor SN1 pathways, leading to racemization. The choice of azide source and temperature can also influence the reaction's stereospecificity. | Optimize reaction conditions for SN2: Employ a polar aprotic solvent such as DMF or DMSO to facilitate the SN2 reaction. Use a highly nucleophilic azide source like sodium azide. Ensure the reaction temperature is appropriate; sometimes, lower temperatures can improve selectivity. |
| Neighboring Group Participation | The N-protecting group on the pyrrolidine nitrogen can sometimes participate in the reaction, leading to unexpected stereochemical outcomes. | Select an appropriate N-protecting group: A bulky protecting group on the nitrogen, such as Boc (tert-butyloxycarbonyl), can sometimes sterically hinder unwanted side reactions and favor the desired backside attack. |
Experimental Protocol: Stereoselective Azide Introduction via Sulfonylation
-
Protection: Start with commercially available trans-4-hydroxy-L-proline. Protect the pyrrolidine nitrogen with a suitable group (e.g., Boc) and the carboxylic acid as a methyl or ethyl ester.
-
Sulfonylation: Dissolve the protected 4-hydroxyproline derivative in anhydrous dichloromethane (DCM) or pyridine. Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) portion-wise. Allow the reaction to stir at 0 °C and then warm to room temperature until completion (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Azide Displacement: Dissolve the resulting 4-sulfonyloxyproline derivative in anhydrous DMF. Add sodium azide (NaN₃) and heat the mixture (e.g., to 60-80 °C). Monitor the reaction progress by TLC.
-
Purification: After completion, perform an aqueous work-up and purify the 4-azidoproline derivative by flash column chromatography.
-
Reduction: The azide can then be reduced to the desired amine using methods such as catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction (PPh₃, H₂O).
Issue 2: Difficulty in Removing Protecting Groups or Unwanted Side Reactions During Deprotection
Problem: You are experiencing low yields or the formation of side products during the final deprotection steps.
Common Scenario: This often happens when the chosen protecting groups are not fully orthogonal, leading to the cleavage of more than one protecting group under the same conditions.
Potential Causes & Solutions:
| Cause | Explanation | Proposed Solution |
| Non-Orthogonal Protecting Groups | The protecting groups for the pyrrolidine nitrogen (N1), the C2-carboxylic acid, and the C4-amino group are not stable to the deprotection conditions of each other. For example, using a Boc group on N1 and a t-butyl ester for the carboxylic acid will result in both being removed under acidic conditions. | Employ an orthogonal protecting group strategy: A robust strategy is crucial. Consider the following combination: N1: Fmoc (9-fluorenylmethyloxycarbonyl), removed by a base (e.g., piperidine). C2-Carboxylic Acid: Benzyl (Bn) or methyl/ethyl ester, removed by hydrogenolysis or saponification, respectively. C4-Amino Group: Alloc (allyloxycarbonyl), removed by a palladium catalyst, or a Boc group, removed by acid.[2] |
| Harsh Deprotection Conditions | Strong acidic or basic conditions can lead to side reactions such as epimerization at the C2 position. | Use milder deprotection reagents: For acid-labile groups, consider using milder acids or shorter reaction times. For base-labile groups, carefully control the concentration of the base and the reaction temperature. |
| Catalyst Poisoning | During hydrogenolysis to remove a benzyl ester, the catalyst can be poisoned by sulfur-containing compounds if any are present from previous steps. | Ensure purity of the substrate: Purify the substrate before catalytic hydrogenation. If catalyst poisoning is suspected, use a larger amount of catalyst or a different type of catalyst. |
Diagram: Orthogonal Protecting Group Strategy
Caption: Orthogonal deprotection workflow.
Issue 3: Challenges in Purification of the Final Compound
Problem: The final this compound analogue is difficult to purify, leading to low recovery and impure product.
Common Scenario: These compounds are often highly polar and zwitterionic, making them challenging to handle with standard silica gel chromatography.
Potential Causes & Solutions:
| Cause | Explanation | Proposed Solution |
| High Polarity | The presence of free amino and carboxylic acid groups makes the compound highly polar, leading to strong interactions with silica gel and poor elution. | Use alternative chromatography techniques: Ion-exchange chromatography is highly effective for separating charged molecules like amino acids.[3][4] A cation-exchange resin can be used to bind the positively charged product, which can then be eluted with a pH or salt gradient. Reversed-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile with a TFA or formic acid modifier) can also be effective.[5] |
| Zwitterionic Nature | The compound may exist as a zwitterion, which can complicate its behavior on chromatography columns. | Adjust the pH of the mobile phase: By adjusting the pH of the eluent, you can control the charge state of your compound to improve its interaction with the stationary phase. For example, using an acidic mobile phase will protonate the carboxylate, making the molecule overall positively charged and more amenable to cation-exchange chromatography. |
| Incomplete Reactions | The presence of closely related impurities from incomplete reactions can make separation difficult. | Ensure complete reactions: Before attempting purification, ensure that the preceding reaction has gone to completion using techniques like TLC, LC-MS, or NMR. If the reaction is incomplete, consider optimizing the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound analogues?
A1: The most common and cost-effective starting material is (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline), which is commercially available in high enantiopurity.[6] The stereochemistry at C4 is then inverted to obtain the cis-amino analogue or retained to obtain the trans-amino analogue through appropriate chemical transformations.
Q2: How can I control the stereochemistry at the C4 position to obtain either the cis or trans isomer?
A2: Control of stereochemistry at C4 is typically achieved by starting with a stereodefined 4-hydroxyproline and employing a stereospecific reaction.
-
For cis-4-aminoproline analogues (relative to the C2-carboxylic acid): Start with trans-4-hydroxy-L-proline. The hydroxyl group is activated (e.g., as a tosylate) and then displaced with an azide nucleophile via an SN2 reaction, which proceeds with inversion of configuration. Subsequent reduction of the azide yields the cis-amino group.[7]
-
For trans-4-aminoproline analogues: Start with cis-4-hydroxy-L-proline. The same sequence of activation, azide displacement (with inversion), and reduction will yield the trans-amino product. Alternatively, a Mitsunobu reaction on trans-4-hydroxy-L-proline with an appropriate nitrogen nucleophile can also proceed with inversion to give the cis-substituted product.[1]
Diagram: Stereochemical Control at C4
Caption: Synthetic routes to cis and trans isomers.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: Several side reactions can occur:
-
Epimerization: The C2 stereocenter is susceptible to epimerization, especially under harsh basic or acidic conditions used for deprotection or saponification. It is crucial to use mild conditions and carefully monitor the reaction to minimize this.[8]
-
Elimination: When activating the 4-hydroxyl group, elimination to form a double bond can compete with the desired substitution, especially with a strong, non-nucleophilic base.
-
Over-alkylation: During the protection of the pyrrolidine nitrogen, over-alkylation can occur if the reaction conditions are not well-controlled.
-
Intramolecular cyclization: In some cases, depending on the protecting groups and reaction conditions, intramolecular reactions can lead to undesired cyclic byproducts.[7]
Q4: Can I introduce the 4-amino group via reductive amination of a 4-oxoproline derivative?
A4: Yes, reductive amination of a 4-oxoproline derivative is a viable alternative synthetic route. This method involves the oxidation of a 4-hydroxyproline derivative to the corresponding ketone, followed by reaction with an amine source (e.g., ammonia or a protected amine) and a reducing agent (e.g., sodium cyanoborohydride). However, controlling the stereoselectivity of the reduction can be challenging and may require the use of a chiral reducing agent or catalyst to achieve high diastereoselectivity.
References
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Zondlo, N. J., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4791–4805. [Link]
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Monn, J. A., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-1924. [Link]
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Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000. [Link]
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Ferreira, P. M., et al. (2020). Synthetic Approaches to a Challenging and Unusual Structure—An Amino-Pyrrolidine Guanine Core. Molecules, 25(4), 797. [Link]
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Hong, M., & Chen, E. Y.-X. (2020). 4-Hydroxy-l-Proline as a General Platform for Stereoregular Aliphatic Polyesters: Controlled Ring-Opening Polymerization, Facile Functionalization, and Site-Specific Bioconjugation. CCS Chemistry, 2(2), 529-541. [Link]
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Shah, S. A. (2018). Separation and Purification of Amino Acids. ResearchGate. [Link]
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Zondlo, N. J., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4791-4805. [Link]
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Dia-Chemical. (n.d.). Separation and Refining of Amino acids. [Link]
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Basar, Z., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6262. [Link]
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Zondlo, N. J., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(12), 4791-4805. [Link]
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Papaioannou, D., et al. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Synthesis, 1990(3), 225-227. [Link]
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Shalaby, M. A., et al. (2014). Clickable Polyprolines from Azido-proline N-Carboxyanhydride. Biomacromolecules, 15(8), 2921-2931. [Link]
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Zondlo, N. J., et al. (2014). 4R- and 4S-iodophenyl hydroxyproline, 4R-pentynoyl hydroxyproline, and S-propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids for bioorthogonal reactions. Organic & Biomolecular Chemistry, 12(35), 6818-6828. [Link]
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Zondlo, N. J., et al. (2014). 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. Organic & Biomolecular Chemistry, 12(35), 6818-6828. [Link]
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Chad's Prep. (2020). 7.1 SN2 Reaction | Organic Chemistry. YouTube. [Link]
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- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
Validation & Comparative
Proline's Architect: How 4-Aminopyrrolidine-2-carboxylic Acid Reengineers Peptide Structure and Function
A Comparative Guide for Researchers in Peptide Science and Drug Development
In the intricate world of peptide design, proline stands as a unique and powerful tool. Its cyclic side chain imposes significant conformational constraints, making it a "structure-breaker" for α-helices and β-sheets but a master organizer of turns and specialized helices.[1] However, the quest for greater control over peptide architecture has led scientists to explore proline analogues that can refine and enhance these properties. Among the most promising of these is 4-Aminopyrrolidine-2-carboxylic acid (Amp), a proline derivative that introduces a new dimension of structural control and functional potential.
This guide provides an in-depth, objective comparison of Amp and proline, drawing on experimental data to illuminate how the strategic placement of an amino group on the pyrrolidine ring fundamentally alters peptide structure and function. We will explore the stereochemical nuances that govern peptide folding, the resulting impact on biological activity, and the practical methodologies for synthesizing and analyzing these modified peptides.
At the Core of the Fold: Pyrrolidine Pucker and Its Consequences
The conformational influence of both proline and Amp originates from the puckering of the five-membered pyrrolidine ring. The ring is not flat but exists in two primary envelope conformations: Cγ-exo (where the gamma carbon is puckered away from the peptide backbone carbonyl) and Cγ-endo (puckered toward the carbonyl).[2] This puckering directly dictates the allowable range for the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, thereby shaping the local secondary structure.
-
Proline: In standard proline, there is a relatively small energy difference between the exo and endo puckers, allowing for conformational flexibility. The exo pucker is associated with more compact, helical structures like the polyproline II (PPII) helix, while the endo pucker favors more extended conformations and is often found in the i+2 position of β-turns.[2]
-
This compound (Amp): The introduction of a substituent at the 4-position dramatically changes this equilibrium. The stereochemistry of this substituent becomes the dominant factor in determining the ring's pucker, primarily through stereoelectronic effects.[3][4]
-
(2S,4R)-Amp: When the amino group is in the trans configuration relative to the carboxylic acid (as in 4R-substituted prolines with electron-withdrawing groups), it strongly favors the Cγ-exo pucker. This conformation promotes the formation of stable polyproline II (PPII) helices.[5]
-
(2S,4S)-Amp: When the amino group is in the cis configuration (as in 4S-substituted prolines), it powerfully induces a Cγ-endo pucker.[2][6] This endo conformation is sterically ideal for nucleating sharp turns in the peptide backbone, making (2S,4S)-Amp a potent β-turn inducer.[2]
-
This stereochemically-driven control over ring pucker is the fundamental difference between proline and Amp, allowing for the rational design of specific secondary structures.
Diagram: Influence of C4-Substitution on Pyrrolidine Ring Pucker and Peptide Backbone
Caption: Control of peptide secondary structure via stereochemistry at the C4 position of the pyrrolidine ring.
Functional Consequences: From Structural Rigidity to Enhanced Bioactivity
The precise structural control imparted by Amp translates directly into tangible functional advantages in peptide design.
Potent Induction of Secondary Structures
The most significant application of Amp, particularly the (2S,4S) isomer, is its use as a powerful scaffold for inducing β-turns and β-hairpins.[2] β-hairpins are critical motifs in protein folding and molecular recognition. While a D-Pro-Gly sequence is a classic and effective turn inducer, substituting it with a single (2S,4S)-Amp residue can achieve comparable or even superior stabilization of the hairpin structure.[7] This pre-organization of the peptide into a bioactive conformation can dramatically enhance its binding affinity for a target receptor by reducing the entropic penalty of binding.
Modulation of Biological Activity
By locking a peptide into a specific conformation, Amp can fine-tune its interaction with biological targets. For example, in the design of opioid peptides like endomorphin-2, replacing the native Proline with a cis-4-amino-L-proline derivative creates a conformationally constrained analogue.[8] This modification can alter receptor selectivity and affinity.[8] Furthermore, the additional amino group in Amp provides a new handle for chemical modification, such as "side-chain to tail" cyclization, creating novel constrained peptide architectures with unique pharmacological profiles.[8]
Improved Physicochemical Properties
The introduction of the 4-amino group can also enhance the physicochemical properties of a peptide. The primary amine can be protonated at physiological pH, increasing the peptide's net positive charge and potentially improving its aqueous solubility. This can also facilitate interactions with negatively charged cell membranes, which is a desirable trait for cell-penetrating peptides.
Quantitative Comparison: Proline vs. Amp in a Model Peptide
To illustrate the stark conformational differences, consider the data synthesized from NMR and computational studies on model peptides. The following table summarizes the key conformational parameters for a generic Ac-Xaa-Pro-NHMe peptide compared to its Ac-Xaa-Amp-NHMe analogues.
| Parameter | L-Proline | (2S,4R)-Amp | (2S,4S)-Amp | Causality & Significance |
| Predominant Ring Pucker | Mixed (Exo/Endo) | Cγ-exo[9] | Cγ-endo[2][9] | The C4-substituent's stereoelectronic effect locks the ring conformation. |
| Typical Φ Angle | ~ -60° to -75° | ~ -60° to -70°[5] | ~ -80° to -90°[2] | Endo pucker promotes a more extended Φ angle, characteristic of β-turns. |
| Typical Ψ Angle | Variable | Variable (favors PPII) | ~ 0°[2] | The combination of Φ/Ψ in (2S,4S)-Amp is ideal for the i+2 position of a type II' β-turn. |
| trans/cis Amide Ratio (Xaa-Pro/Amp) | ~4:1 | High trans preference | Increased cis propensity[2][3] | The endo pucker is more compatible with a cis-amide bond than the exo pucker. |
| Primary Structural Motif | Flexible / PPII Helix | Stabilized PPII Helix | Potent β-Turn Nucleator | The choice of Amp isomer allows for the rational design of either helical or turn structures. |
Data are representative values compiled from multiple spectroscopic and computational studies.[2][5][9]
Experimental Protocols
Incorporating Amp into a peptide and verifying its structural impact requires standard but precise methodologies.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Amp-Containing Peptide
This protocol outlines the manual synthesis of a model peptide using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(2S,4S)-Amp(Boc)-OH or Fmoc-(2S,4R)-Amp(Boc)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
HPLC system for purification
-
Mass spectrometer for verification
Methodology:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: a. In a separate vial, pre-activate the first Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. b. Add the activation mixture to the resin and shake for 1-2 hours. c. Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including the desired Fmoc-Amp(Boc)-OH derivative.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and repeat the ether wash twice.
-
Purification & Verification: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., water/acetonitrile) and purify using reverse-phase HPLC. Confirm the mass of the pure fractions via mass spectrometry.
Diagram: Workflow for Synthesis and Analysis of Amp-Peptides
Caption: Standard workflow from peptide synthesis to structural and functional characterization.
Protocol 2: Conformational Analysis by NMR Spectroscopy
Objective: To confirm the ring pucker of the Amp residue and identify long-range interactions indicative of a folded structure (e.g., a β-hairpin).
Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O with a buffer like sodium phosphate, pH 7.0).
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and chemical shift dispersion. A wide dispersion of amide and α-proton signals is an initial indicator of a stable, folded structure.
-
TOCSY & COSY: Acquire 2D TOCSY and COSY spectra to assign all proton resonances within each amino acid residue.
-
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum (mixing time ~200-400 ms). This is the critical experiment for structural analysis.
-
Pucker Analysis: The relative intensities of intra-residue NOEs between the Hα, Hβ, Hγ, and Hδ protons of the Amp residue provide direct evidence of the ring pucker. For an endo pucker, strong Hα-Hδ NOEs are expected, while an exo pucker shows strong Hα-Hβ NOEs.
-
Fold Analysis: Search for key long-range NOEs. For a β-hairpin, look for NOEs between the α-proton of one residue and the amide proton of a residue on the opposing strand (Hα(i) – HN(j)). Also, look for NOEs between side chains of residues that are distant in the sequence but close in 3D space.
-
-
Data Analysis: Integrate cross-peak volumes and use them as distance restraints for molecular modeling to generate a 3D structure of the peptide.
Conclusion and Outlook
This compound is far more than a simple proline substitute; it is a precision tool for peptide engineering. By leveraging the powerful stereoelectronic effects of the 4-amino group, researchers can exert unprecedented control over the pyrrolidine ring pucker, thereby dictating the local peptide backbone conformation. The ability of (2S,4S)-Amp to potently nucleate β-turns and of (2S,4R)-Amp to stabilize PPII helices allows for the rational design of peptidomimetics with enhanced stability, pre-organized binding conformations, and improved physicochemical properties. As our understanding of the subtle forces that govern peptide folding continues to grow, Amp and other 4-substituted prolines will undoubtedly play a central role in the development of next-generation peptide therapeutics and biochemical probes.
References
-
The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC. PubMed Central. Available at: [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC. PubMed Central. Available at: [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]
-
Ring Pucker Control in β-Prolines. ResearchGate. Available at: [Link]
-
Conformational landscape of substituted prolines - PMC. PubMed Central. Available at: [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC. PubMed Central. Available at: [Link]
-
Ring puckering of the pyrrolidine ring of poly (l-proline) form I as studied by variable-temperature high-resolution 13C NMR spectroscopy. Sci-Hub. Available at: [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC. PubMed Central. Available at: [Link]
-
A new turn structure for the formation of beta-hairpins in peptides - PubMed. National Institutes of Health. Available at: [Link]
-
The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC. PubMed Central. Available at: [Link]
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new turn structure for the formation of beta-hairpins in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Nuances in Biological Activity: A Comparative Analysis of 4-Aminopyrrolidine-2-carboxylic Acid Analogs
In the landscape of drug discovery and neuropharmacology, the spatial arrangement of atoms within a molecule is a critical determinant of its biological function. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different, and sometimes opposing, physiological effects. This guide provides a detailed comparative analysis of the biological activities of stereoisomers of 4-aminopyrrolidine-2-carboxylic acid derivatives, with a primary focus on the well-researched 4-aminopyrrolidine-2,4-dicarboxylate (APDC) isomers. We will delve into the experimental data that highlights this stereospecificity, the underlying mechanisms of action, and the potential therapeutic implications, including their role as modulators of glutamate receptors and as potential inhibitors of D-amino acid oxidase (DAAO).
The Critical Role of Stereochemistry: From Glutamate Analogs to Receptor Selectivity
L-glutamate is the principal excitatory neurotransmitter in the central nervous system, and its receptors are integral to a wide array of physiological and pathological processes[1]. The development of conformationally restricted analogues of glutamate, such as the isomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC), has been instrumental in dissecting the pharmacology of specific glutamate receptor subtypes[1]. Research has unequivocally shown that the biological activity of APDC is highly dependent on its stereochemistry, with the (2R,4R)-APDC isomer emerging as a potent and selective agonist for group II metabotropic glutamate receptors (mGluRs)[1].
Comparative In Vitro Activity of APDC Isomers
The profound impact of stereochemistry on biological activity is clearly demonstrated by the differing affinities and functional activities of the four APDC isomers at metabotropic glutamate receptors. The following table summarizes key quantitative data from in vitro studies.
| Isomer Configuration | mGluR Binding (ACPD-sensitive [3H]glutamate) IC50 (µM) | Forskolin-Stimulated cAMP Formation EC50 (µM) | Phosphoinositide Hydrolysis EC50 (µM) |
| (2R,4R)-APDC | 6.49 ± 1.21[1][2] | 14.51 ± 5.54[1][2] | Ineffective up to 100 µM[1][2] |
| (2R,4S)-APDC | > 100[1] | Not reported | Not reported |
| (2S,4S)-APDC | > 100[1] | Not reported | Not reported |
| (2S,4R)-APDC | > 100[1] | Not reported | Not reported |
As the data illustrates, only the (2R,4R) isomer of APDC demonstrates significant affinity for metabotropic glutamate receptors, specifically those negatively coupled to adenylate cyclase (group II mGluRs)[1][2]. The other isomers are largely inactive at these receptors, underscoring the high degree of stereospecificity of this interaction.
Mechanism of Action: Selective Agonism at Group II mGluRs
The stereospecific action of (2R,4R)-APDC is primarily mediated through its selective activation of group II mGluRs (mGluR2 and mGluR3)[1]. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[2]. This signaling pathway is distinct from that of other mGluR groups, such as group I, which are coupled to phosphoinositide hydrolysis[2]. The inability of (2R,4R)-APDC to stimulate phosphoinositide hydrolysis further confirms its selectivity for group II mGluRs[1][2].
Caption: Signaling pathway of (2R,4R)-APDC via Group II mGluRs.
In Vivo Effects and Therapeutic Potential
The selective activation of group II mGluRs by (2R,4R)-APDC translates to distinct in vivo effects. For instance, while some non-selective mGluR agonists can induce limbic seizures, (2R,4R)-APDC has been shown to block these seizures in a dose-dependent manner, suggesting anticonvulsant properties[2]. This highlights the potential of developing highly selective mGluR agonists for therapeutic applications.
A Second Avenue: D-Amino Acid Oxidase (DAAO) Inhibition
Beyond their interaction with glutamate receptors, proline analogues and other D-amino acid derivatives are of significant interest as potential inhibitors of D-amino acid oxidase (DAAO)[3][4][5]. DAAO is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, which is a potent co-agonist at the N-methyl-D-aspartate (NMDA) receptor[3][4][5].
Dysregulation of D-serine levels has been implicated in neuropsychiatric disorders such as schizophrenia[4][5]. Consequently, inhibiting DAAO to increase synaptic D-serine concentrations is a promising therapeutic strategy[3][4][5]. While direct comparative studies of this compound enantiomers as DAAO inhibitors are not extensively documented in publicly available literature, their structural similarity to D-amino acids makes them prime candidates for investigation in this area.
Caption: Experimental workflow for evaluating DAAO inhibition.
Experimental Protocols
To ensure scientific integrity and enable replication of findings, detailed experimental methodologies are crucial. Below are outlines of key protocols used to characterize the biological activities discussed.
Protocol 1: Radioligand Binding Assay for mGluRs
Objective: To determine the binding affinity (IC50) of test compounds for metabotropic glutamate receptors.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [3H]glutamate) in the presence of varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
Protocol 2: D-Amino Acid Oxidase (DAAO) Inhibition Assay (Oxygen Consumption Method)
Objective: To measure the inhibitory activity of test compounds against DAAO.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., disodium pyrophosphate, pH 8.5), a D-amino acid substrate (e.g., D-serine), and the recombinant DAAO enzyme.
-
Oxygen Measurement: Use an oxygen electrode to monitor the consumption of molecular oxygen in the reaction mixture at a constant temperature (e.g., 25°C).
-
Inhibitor Addition: Introduce varying concentrations of the test compound into the reaction mixture and record the rate of oxygen consumption.
-
Data Analysis: Calculate the percentage of inhibition of DAAO activity for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
The stereochemical configuration of this compound derivatives is a paramount factor governing their biological activity. The case of APDC isomers provides a compelling example, where only the (2R,4R) enantiomer acts as a potent and selective agonist at group II metabotropic glutamate receptors. This high degree of stereospecificity offers valuable insights for the rational design of novel therapeutics targeting the glutamatergic system.
Furthermore, the potential for these compounds to act as DAAO inhibitors opens up another exciting avenue for drug discovery, particularly for central nervous system disorders. Future research should focus on a systematic evaluation of all stereoisomers of this compound and related structures for their activity at DAAO and other relevant biological targets. A comprehensive understanding of their structure-activity relationships will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and selectivity.
References
-
Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., Howe, T., Alt, C. A., Rhodes, G. A., Robey, R. L., & Schoepp, D. D. (1999). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 42(6), 1027–1040. [Link]
-
PubChem. (n.d.). (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid. Retrieved from [Link]
-
Patsnap. (2024). What are DAAO inhibitors and how do they work?. Synapse. [Link]
-
Ferraris, D., Duvall, B., Ko, Y. S., Thomas, A. G., & Rais, R. (2012). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current pharmaceutical design, 18(12), 1580-1588. [Link]
-
Sacchi, S., Rosini, E., Pollegioni, L., & Molla, G. (2013). D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current pharmaceutical design, 19(14), 2569–2593. [Link]
-
Duplantier, A. J., & Kozak, R. (2025). Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. Neuropsychopharmacology, 50(2), 236-247. [Link]
Sources
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- 2. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors [openmedicinalchemistryjournal.com]
- 5. D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Binding Affinity of 4-Aminopyrrolidine-2-carboxylic Acid Analogs and Other Ligands for Group II Metabotropic Glutamate Receptors
For researchers, scientists, and drug development professionals navigating the complexities of glutamatergic neurotransmission, the precise characterization of ligand-receptor interactions is paramount. This guide provides an in-depth, objective comparison of the receptor binding affinity of key ligands for Group II metabotropic glutamate receptors (mGluRs), with a special focus on the stereoisomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC), a close structural analog of 4-Aminopyrrolidine-2-carboxylic acid. Due to a lack of available binding data for this compound itself, this guide will leverage the extensive research on APDC to illuminate the principles of stereoselectivity and receptor affinity within this chemical class.
This document synthesizes experimental data, presents detailed protocols for receptor binding assays, and visualizes the underlying signaling pathways to provide a comprehensive resource for the scientific community.
Introduction: The Significance of Group II Metabotropic Glutamate Receptors and their Ligands
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its actions are mediated by both ionotropic and metabotropic receptors. The metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability.[1] They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[2]
Group II mGluRs, comprising the subtypes mGluR2 and mGluR3, are of significant therapeutic interest. These receptors are typically located presynaptically, where they act as autoreceptors to inhibit glutamate release.[3] Their activation is negatively coupled to adenylyl cyclase via Gi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This mechanism makes them attractive targets for the development of drugs to treat conditions characterized by excessive glutamate signaling, such as anxiety, epilepsy, and schizophrenia.
The study of Group II mGluRs has been greatly advanced by the development of selective agonists. Among these, the isomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC) have proven to be invaluable chemical tools. The rigid, pyrrolidine ring structure of APDC constrains the molecule into specific conformations, allowing for the investigation of the stereochemical requirements for receptor binding and activation.
Comparative Analysis of Ligand Binding Affinity
The interaction of a ligand with its receptor is a highly specific, three-dimensional process. Stereochemistry, the spatial arrangement of atoms within a molecule, plays a critical role in determining both binding affinity and functional activity. This is vividly illustrated by the isomers of APDC, where only one of the four stereoisomers exhibits high affinity and selective agonist activity at Group II mGluRs.
The table below summarizes the binding and functional data for (2R,4R)-APDC and other well-characterized Group II mGluR agonists.
| Ligand | Receptor Subtype | Parameter | Value | Species/System | Reference |
| (2R,4R)-APDC | mGluR (ACPD-sensitive) | IC50 | 6.49 ± 1.21 µM | Rat Brain Membranes | [5] |
| human mGluR2 | EC50 | 0.4 µM | Recombinant Cells | [6] | |
| human mGluR3 | EC50 | 0.4 µM | Recombinant Cells | [6] | |
| human mGluR1, 4, 5, 7 | EC50 | >100 µM | Recombinant Cells | [6] | |
| LY354740 | human mGluR2 | EC50 | 5.1 ± 0.3 nM | Recombinant Cells | [7] |
| human mGluR3 | EC50 | 24.3 ± 0.5 nM | Recombinant Cells | [7] | |
| DCG-IV | human mGluR2 | EC50 | ~100-900 nM | Recombinant Cells | [8] |
| human mGluR3 | EC50 | ~100-900 nM | Recombinant Cells | [8] |
Note on Data Interpretation: The data presented are compiled from multiple sources and should be interpreted with consideration for potential inter-laboratory variability in experimental conditions. EC50 values represent the concentration of an agonist that produces 50% of the maximal response in a functional assay (e.g., inhibition of cAMP formation), while IC50 values indicate the concentration of a ligand that inhibits 50% of the binding of a radiolabeled ligand in a competitive binding assay.
The data clearly demonstrate the high selectivity of (2R,4R)-APDC for Group II mGluRs over other mGluR subtypes and its significant, though lower, potency compared to other established Group II agonists like LY354740. The other stereoisomers of APDC show negligible affinity for mGluRs, underscoring the stringent structural requirements for binding to these receptors.
Experimental Protocols: A Guide to Characterizing Ligand-Receptor Interactions
The quantitative data presented in this guide are generated through rigorous experimental procedures. A cornerstone of this research is the radioligand binding assay, a powerful technique for determining the affinity of a ligand for its receptor. Below is a detailed, step-by-step protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the mGluR2 receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Methodology
This protocol is adapted from established methods for characterizing Group II mGluR ligands.[9][10]
Materials:
-
Radioligand: [³H]-LY354740 (a selective Group II mGluR agonist)
-
Test Compounds: (2R,4R)-APDC and other ligands of interest
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity Group II mGluR agonist (e.g., 10 µM DCG-IV)
-
Membrane Source: Rat brain tissue (e.g., hippocampus or cortex) or cells recombinantly expressing human mGluR2
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂ and 2 mM CaCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
-
Equipment:
-
Glass-Teflon homogenizer
-
High-speed refrigerated centrifuge
-
96-well filter plates with glass fiber filters
-
Vacuum filtration manifold
-
Liquid scintillation counter and scintillation fluid
-
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in 10-20 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and centrifuge again. Repeat this wash step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL, determined by a protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [³H]-LY354740 (at a concentration near its Kd, e.g., 2 nM), and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]-LY354740, and a saturating concentration of non-labeled ligand (e.g., 10 µM DCG-IV).
-
Competition Binding: Membrane preparation, [³H]-LY354740, and each concentration of the test compound.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition assay, express the data as a percentage of the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways: The Mechanism of Action of Group II mGluR Agonists
The binding of an agonist like (2R,4R)-APDC to a Group II mGluR initiates a cascade of intracellular events that ultimately leads to a change in neuronal function. The canonical signaling pathway for these receptors is the inhibition of adenylyl cyclase.
Caption: Group II mGluR signaling pathway.
As depicted in the diagram, the binding of an agonist to the extracellular domain of the mGluR2/3 receptor induces a conformational change that activates the associated intracellular Gi/o protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration leads to reduced activation of protein kinase A (PKA) and subsequent alterations in the phosphorylation state and activity of various downstream targets, including ion channels and proteins involved in neurotransmitter release. This ultimately culminates in the characteristic presynaptic inhibition of glutamate release.[4][11]
Conclusion and Future Directions
The study of conformationally restricted ligands like the isomers of APDC has been instrumental in defining the pharmacophore of Group II metabotropic glutamate receptors. The high stereoselectivity and receptor specificity of (2R,4R)-APDC highlight the precise molecular interactions required for ligand binding and receptor activation. While potent and selective, (2R,4R)-APDC serves more as a valuable research tool than a therapeutic candidate due to its pharmacokinetic properties.
The comparative data presented herein, alongside detailed experimental protocols and pathway visualizations, provide a solid foundation for researchers in the field. Future research will undoubtedly focus on the development of novel Group II mGluR agonists and positive allosteric modulators (PAMs) with improved drug-like properties. These efforts, guided by a deep understanding of ligand-receptor interactions at the molecular level, hold the promise of delivering new and effective treatments for a range of debilitating neurological and psychiatric disorders.
References
-
Prickett, J., & Muglia, P. (2016). Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer. Clinical Cancer Research, 22(13), 3183-3188. [Link]
-
Palazzo, E., Marabese, I., de Novellis, V., & Maione, S. (2020). Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation. Pharmaceuticals, 13(11), 357. [Link]
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]
-
ResearchGate. (n.d.). Signaling pathways mediated by mGluRs. [Link]
-
Xi, Z. X., & Wu, G. (2022). Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons. Frontiers in Molecular Neuroscience, 15, 1045135. [Link]
-
Kingston, A. E., O'Neill, M. J., Bond, A., & Monn, J. A. (2005). Distribution and abundance of metabotropic glutamate receptor subtype 2 in rat brain revealed by [3H]LY354740 binding in vitro and quantitative radioautography: correlation with the sites of synthesis, expression, and agonist stimulation of [35S]GTPgammaS binding. Journal of Comparative Neurology, 487(1), 15-27. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DCG-IV. [Link]
-
Kemp, J. A., Roberts, P. J., & Pullan, L. M. (1996). Presynaptic inhibitory action of the group II metabotropic glutamate receptor agonists, LY354740 and DCG-IV. British Journal of Pharmacology, 117(8), 1735-1740. [Link]
-
Schoepp, D. D., Johnson, B. G., Wright, R. A., Salhoff, C. R., Mayne, N. G., Wu, S., ... & Monn, J. A. (1997). LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors. Neuropharmacology, 36(1), 1-11. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Bio-Techne. (n.d.). (2R,4R)-APDC | Glutamate (Metabotropic) Group II Receptors. [Link]
-
Gasparini, F., Lingenhoehl, K., Stoehr, N., Flor, P. J., Heinrich, M., Vranesic, I., ... & Kuhn, R. (1999). Neuroprotective activity of metabotropic glutamate receptor ligands. Journal of Cerebral Blood Flow & Metabolism, 19(1), 1-14. [Link]
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- 9. Distribution and abundance of metabotropic glutamate receptor subtype 2 in rat brain revealed by [3H]LY354740 binding in vitro and quantitative radioautography: correlation with the sites of synthesis, expression, and agonist stimulation of [35S]GTPgammas binding - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
A Comprehensive Guide to the Purity Validation of 4-Aminopyrrolidine-2-carboxylic Acid by HPLC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, scientifically grounded approach to the validation of an analytical method for determining the purity of 4-Aminopyrrolidine-2-carboxylic acid, a chiral amino acid analog.[] The focus is on a highly specific and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, offering a comprehensive comparison with alternative analytical techniques and supported by detailed experimental protocols.
Introduction: The Criticality of Purity in Drug Development
This compound and its isomers are crucial building blocks in medicinal chemistry, often employed in the synthesis of peptidomimetics and other structurally complex molecules.[][2] The stereochemistry and purity of this starting material can significantly impact the efficacy, safety, and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a validated, reliable analytical method to assess its purity is not just a regulatory requirement but a scientific necessity.[3][4][5]
This guide will walk you through the entire lifecycle of an HPLC-MS method validation, from the initial experimental design to the final data interpretation, empowering you to implement a self-validating system in your own laboratory.
Method Selection: Why HPLC-MS is the Gold Standard for this compound Analysis
While other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have their merits, HPLC-MS offers a superior combination of specificity, sensitivity, and versatility for the analysis of non-volatile, polar compounds like this compound.
Comparison of Analytical Techniques:
| Feature | HPLC-MS | GC-MS | NMR |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds. | Requires volatile or derivatized analytes. | Provides structural information but may lack sensitivity for trace impurities. |
| Specificity | High, due to both chromatographic separation and mass-to-charge ratio detection. | High, but derivatization can introduce artifacts. | Excellent for structural elucidation, but overlapping signals can be an issue. |
| Sensitivity | Very high, capable of detecting impurities at trace levels (ppm/ppb). | High, but can be limited by derivatization efficiency. | Lower sensitivity compared to MS-based methods. |
| Quantitation | Excellent, with a wide linear range. | Good, but can be affected by derivatization consistency. | Quantitative (qNMR) is possible but often more complex to set up. |
| Sample Throughput | High, amenable to automation. | Moderate, sample preparation can be time-consuming. | Lower, requires longer acquisition times. |
Given the properties of this compound, HPLC-MS emerges as the most suitable technique, providing the necessary resolution to separate potential isomers and impurities, and the sensitivity to detect them at levels relevant to pharmaceutical quality control.
The HPLC-MS Method Validation Workflow
A successful method validation demonstrates that the analytical procedure is suitable for its intended purpose.[4][6] The validation process follows a structured approach, evaluating key performance characteristics as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9]
Caption: The four-phase workflow for HPLC-MS method validation.
Detailed Experimental Protocols
Here, we provide a step-by-step methodology for validating an HPLC-MS method for this compound purity.
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 99.5%)
-
Potential Impurities: Known process-related impurities and degradation products (if available).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
HPLC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point. HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be considered for highly polar analytes.
Instrumentation and Conditions
-
HPLC System: A UHPLC or HPLC system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for sensitive and specific detection.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a higher percentage (e.g., 95% B) to elute the analyte and any less polar impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.
Validation Parameters and Experimental Design
The following validation parameters must be assessed according to ICH guidelines.[7][8][9]
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
Procedure:
-
Inject a blank solution (diluent).
-
Inject the reference standard solution.
-
Inject solutions of known impurities.
-
Spike the reference standard with known impurities and analyze the mixture.
-
Perform stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation) on the analyte and analyze the resulting solutions.
Acceptance Criteria: The peak for this compound should be well-resolved from any impurity or degradation product peaks (resolution > 1.5). The mass spectrum of the analyte peak in the spiked and stressed samples should be consistent with that of the reference standard.
Objective: To demonstrate a linear relationship between the concentration of the analyte and the analytical response over a defined range.[6]
Procedure:
-
Prepare a series of at least five calibration standards of this compound, typically ranging from the limit of quantitation (LOQ) to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot the peak area versus the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Objective: To determine the closeness of the test results obtained by the method to the true value.[6]
Procedure:
-
Prepare samples of a known matrix (if applicable) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze at least three replicates at each level.
-
Calculate the percent recovery for each sample.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] This includes repeatability and intermediate precision.
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.[7]
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be precise and accurate, meeting the same criteria as the lowest point on the calibration curve.
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase (e.g., ±0.2 units).
-
-
Analyze a sample under each of these modified conditions.
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within acceptable limits, and the quantitative results should not be significantly affected.
Data Presentation and Interpretation
All quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 1 | 15,234, 15,567, 15,398 | 15,400 | 1.08 |
| 5 | 76,890, 77,123, 76,543 | 76,852 | 0.38 |
| 10 | 154,321, 155,001, 154,678 | 154,667 | 0.22 |
| 20 | 308,765, 309,123, 308,999 | 308,962 | 0.06 |
| 50 | 772,345, 773,001, 772,567 | 772,638 | 0.04 |
| Linear Regression | r² = 0.9998 |
Table 2: Accuracy and Precision Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=6) | Recovery (%) | RSD (%) |
| Repeatability | ||||
| 100% | 20 | 20.1, 19.9, 20.0, 20.2, 19.8, 20.1 | 100.1 | 0.7 |
| Intermediate Precision | ||||
| 100% | 20 | 20.3, 19.8, 20.1, 20.4, 19.9, 20.2 | 101.1 | 1.1 |
| Accuracy | ||||
| 80% | 16 | 15.9, 16.1, 16.0 | 99.8 | 0.6 |
| 100% | 20 | 20.1, 19.9, 20.0 | 100.0 | 0.5 |
| 120% | 24 | 23.8, 24.1, 23.9 | 99.5 | 0.6 |
Conclusion: A Validated Method as a Foundation for Quality
This guide has provided a comprehensive framework for the validation of an HPLC-MS method for determining the purity of this compound. By following these principles and experimental protocols, researchers and drug development professionals can establish a robust, reliable, and self-validating analytical method.[10] This not only ensures compliance with regulatory expectations but also builds a strong foundation of data integrity for the entire drug development lifecycle. The inherent specificity and sensitivity of HPLC-MS make it the superior choice for this application, providing confidence in the quality of this critical building block.
References
-
Analysis of amino acids by high performance liquid chromatography. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research. Retrieved January 16, 2026, from [Link]
-
Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. (n.d.). Waters. Retrieved January 16, 2026, from [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). KVALITO. Retrieved January 16, 2026, from [Link]
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved January 16, 2026, from [Link]
-
HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Liberty University. Retrieved January 16, 2026, from [Link]
-
(2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid CAS 16257-83-3. (n.d.). BIOSYNCE. Retrieved January 16, 2026, from [Link]
-
Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni. Retrieved January 16, 2026, from [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. Retrieved January 16, 2026, from [Link]
-
Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). Institute of Validation Technology. Retrieved January 16, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved January 16, 2026, from [Link]
-
(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. Retrieved January 16, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved January 16, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 16, 2026, from [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved January 16, 2026, from [Link]
-
Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
Sources
- 2. jk-sci.com [jk-sci.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. particle.dk [particle.dk]
comparing the effects of 4-Aminopyrrolidine-2-carboxylic acid and pipecolic acid on peptide conformation
For researchers, scientists, and professionals in drug development, the precise control of peptide conformation is a cornerstone of rational drug design. The introduction of non-natural amino acids into peptide sequences offers a powerful tool to modulate their structure, and in turn, their biological activity. This guide provides an in-depth comparison of two proline analogues, 4-Aminopyrrolidine-2-carboxylic acid and pipecolic acid, and their distinct effects on peptide conformation. By understanding the nuanced structural consequences of incorporating these residues, researchers can better tailor peptide scaffolds for enhanced potency, selectivity, and metabolic stability.
Introduction to the Proline Analogues
Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, making its analogues valuable tools for influencing peptide secondary structure. Here, we examine two such analogues that differ in ring size and substitution:
-
This compound (Ampc): A proline analogue featuring a five-membered pyrrolidine ring with an amino group at the C4 position. This substitution introduces a potential for new hydrogen bonding interactions and alters the electronic properties of the ring.
-
Pipecolic acid (Pip): A higher homologue of proline with a six-membered piperidine ring. The larger ring size of pipecolic acid leads to distinct differences in backbone dihedral angles and ring pucker preferences compared to proline.[1]
This guide will explore how these structural distinctions translate into different conformational outcomes when these amino acids are incorporated into a peptide chain.
Comparative Analysis of Conformational Effects
The incorporation of either this compound or pipecolic acid can significantly influence several key aspects of peptide conformation, including ring pucker, cis/trans isomerization of the preceding peptide bond, and the propensity to form secondary structures such as β-turns.
Pyrrolidine vs. Piperidine Ring Pucker
The puckering of the proline ring is a critical determinant of the local peptide backbone conformation. In 4-substituted prolines like Ampc, the substituent at the C4 position can influence the ring's conformational equilibrium between the Cγ-exo and Cγ-endo pucker states.[2] The preference for a particular pucker is influenced by both steric and stereoelectronic effects.[2] For (4R)-aminoproline, the amino group can participate in hydrogen bonding, which may further stabilize a specific pucker depending on the solvent environment and the surrounding peptide sequence.[3]
In contrast, the six-membered ring of pipecolic acid adopts chair and boat conformations, with a preference for the chair form.[1] This inherent conformational preference of the piperidine ring directly impacts the achievable ψ and φ backbone dihedral angles, distinguishing it from the more constrained five-membered ring of proline and its derivatives.[4]
Cis-Trans Isomerization of the X-Pro/Pip Peptide Bond
A defining feature of proline and its analogues is the significant population of both cis and trans conformers of the preceding peptide bond (the X-Pro or X-Pip bond). The energy barrier for this isomerization is a critical factor in protein folding and dynamics.[5]
Studies have shown that substituting proline with pipecolic acid can lead to a notable increase in the population of the cis conformer.[6] This is attributed to the different steric interactions imposed by the six-membered ring compared to the five-membered ring of proline.[1]
For this compound, the effect on the cis-trans equilibrium is more complex. The electronic nature of the C4 substituent plays a role, and the protonation state of the amino group at physiological pH can further modulate the conformational preferences.[3] The side-chain protonation of (4R)-aminoproline has been shown to affect the amide rotation properties.[3]
Induction of Secondary Structures
Proline and its analogues are frequently found in β-turns, which are crucial for reversing the direction of the peptide chain.[7] The ability of a proline analogue to induce a specific type of β-turn is highly dependent on its conformational biases.
Pipecolic acid, with its larger ring and altered dihedral angle preferences, can act as a potent β-turn inducer.[8] The specific type of turn and its stability will depend on the position of the pipecolic acid residue within the turn sequence.
The incorporation of 4-substituted prolines, including aminoproline derivatives, can also promote the formation of β-turns.[9] The stereochemistry at the C4 position is critical in determining the turn type. For instance, (2S,4R)-4-mercaptoproline has been utilized in stapled peptides to stabilize β-hairpin structures.[9] The amino group of this compound can potentially participate in hydrogen bonding to stabilize a turn structure.
Quantitative Comparison of Conformational Parameters
| Parameter | This compound (Five-Membered Ring) | Pipecolic Acid (Six-Membered Ring) | Reference |
| Ring Conformation | Cγ-exo and Cγ-endo puckers, influenced by C4 substituent | Predominantly chair conformation | [1][2] |
| Backbone Dihedral Angle (φ) | Restricted, similar to proline | Different from proline due to larger ring size | [4] |
| Cis/Trans Isomer Ratio (X-Pro/Pip) | Influenced by C4 substituent and its protonation state | Generally higher cis population compared to proline | [3][6] |
| β-Turn Induction | Can induce β-turns, stereochemistry at C4 is critical | Potent β-turn inducer | [8][9] |
Experimental Protocols
To empirically determine the conformational effects of these proline analogues, a combination of peptide synthesis, spectroscopic analysis, and computational modeling is employed.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Unnatural Amino Acids
This protocol outlines the manual solid-phase synthesis of a model peptide incorporating either this compound or pipecolic acid using the Fmoc/tBu strategy.[10][11]
Materials:
-
Fmoc-protected amino acids (including Fmoc-Ampc(Boc)-OH or Fmoc-Pip-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-protected amino acid (3 equivalents), a coupling reagent (e.g., HBTU, 2.9 equivalents), and DIEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Caption: 2D NMR Analysis Workflow for Peptide Conformation.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of peptide conformation, allowing for the exploration of the conformational landscape and the relative stabilities of different conformers. [12][13] Protocol using GROMACS:
-
System Preparation:
-
Generate the initial peptide structure, for example, in an extended conformation.
-
Use the pdb2gmx tool in GROMACS to generate the topology file for the peptide using a suitable force field (e.g., AMBER99SB-ILDN).
-
-
Solvation: Solvate the peptide in a periodic box of water molecules (e.g., TIP3P model).
-
Ionization: Add ions to neutralize the system and mimic a specific ionic strength.
-
Energy Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature.
-
Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to adequately sample the conformational space.
-
Analysis:
-
Analyze the trajectory to study backbone dihedral angle distributions, ring pucker, and the cis/trans isomerization of the X-Pro/Pip bond.
-
Perform clustering analysis to identify the most populated conformational states.
-
Calculate the potential of mean force (PMF) for the cis-trans isomerization to determine the free energy barrier.
-
Caption: Molecular Dynamics Simulation Workflow.
Conclusion
The choice between this compound and pipecolic acid for incorporation into a peptide sequence has profound and distinct consequences for the resulting conformation. Pipecolic acid, with its larger six-membered ring, generally favors a higher population of the cis amide bond isomer and has a unique influence on backbone dihedral angles. This compound, a substituted five-membered ring analogue, offers the potential for pH-dependent conformational changes and new hydrogen bonding interactions, with its effect on the cis-trans equilibrium being sensitive to the local environment.
By leveraging the experimental and computational methodologies outlined in this guide, researchers can rationally select and utilize these proline analogues to precisely engineer peptide conformations, thereby accelerating the development of novel peptide-based therapeutics and research tools.
References
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- BenchChem. (2025).
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- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- Lemkul, J. A. (2019). Introductory Tutorials for Simulating Protein Dynamics with GROMACS.
- GROMACS. (2013). Getting started - Peptide.
- Lemkul, J. A. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS.
- Bonvin Lab.
- BenchChem. (2025). Application Notes and Protocols for Sequential Assignment of a Novel Peptide using 2D NMR.
- Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22-30.
- Tիմofeeva, O. A., & Kuranov, R. V. (2007). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. Russian Journal of General Chemistry, 77(1), 143-157.
- The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS).
- Computational BioPhysics Tutorials. (2025/2026).
- De, S., & Maiti, S. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 361-383.
- Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4877-4888.
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- Ye, S., & Arrington, C. B. (2006). The special five-membered ring of proline: An experimental and theoretical investigation of alkali metal cation interactions with proline and its four- and six-membered ring analogues. The Journal of Physical Chemistry A, 110(11), 3933-3946.
- Berisio, R., Vitagliano, L., Mazzarella, L., & Zagari, A. (2002). The flexibility in the proline ring couples to the protein backbone. Protein Science, 11(2), 262-270.
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- YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy.
- Tőke, O., Várnai, A., & Fuxreiter, M. (2021). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 120(16), 3367-3382.
- Kubyshkin, V. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry, 46(20), 9579-9588.
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- Tőke, O., & Fuxreiter, M. (2021). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. Frontiers in Bioscience (Landmark Edition), 26(10), 833-845.
- Tőke, O., & Fuxreiter, M. (2021). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides.
- Zondlo, N. J. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Harrison, A. G. (2009). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry, 20(2), 248-255.
- Li, W., & Li, L. (2021). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Molecules, 26(11), 3323.
- Lätti, S., & Wärnmark, K. (2002). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 67(17), 5995-5998.
- Vinogradov, A. A., & Indu, S. (2014). Stapled beta-hairpins featuring 4-mercaptoproline.
- Silzel, J. W., Murphree, T. A., Paranji, R. K., Guttman, M. M., & Julian, R. R. (2020). Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. Journal of the American Society for Mass Spectrometry, 31(9), 1974-1980.
- Wu, W. J., & Raleigh, D. P. (1998). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry, 63(20), 6902-6908.
- Menéndez, C., Gotor, V., & Lavandera, I. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 88(20), 14589-14598.
- Gademann, K. (1999). Beta-peptides: twisting and turning. Chimia, 53(11), 543-546.
- Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130-8232.
- Adio, F. A. (2011). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Cellular and Molecular Life Sciences, 68(5), 753-768.
- Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25.
- de la Cruz, X., & Onrubia, M. (2017). Molecular dynamics simulations reveal disruptive self-assembly in dynamic peptide libraries.
- Chem-Impex. (2S,4S)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid.
- AAPPTec. (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid [ 273222-05-2].
- Kubyshkin, V., & Rubini, M. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
- Lee, O. S., & Park, S. (2015). Molecular dynamics simulations of self-assembled peptide amphiphile based cylindrical nanofibers.
- Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353-3362.
- Kumar, A., & Singh, S. K. (2024). Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. bioRxiv.
- Thayer, K. M., & Ulmschneider, J. P. (2021). Structure prediction of cyclic peptides by molecular dynamics + machine learning. Chemical Science, 12(44), 14755-14766.
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A Comparative Guide to the Structure-Activity Relationship of 4-Aminopyrrolidine-2-carboxylic Acid Analogues
The 4-aminopyrrolidine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogues based on this core, with a focus on their development as dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes and as modulators of metabotropic glutamate receptors (mGluRs) for neurological disorders. We will also briefly explore their potential as antiviral and antibacterial agents. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their own research.
I. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A New Generation of Antidiabetic Agents
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-4 inhibitors a valuable class of oral antidiabetic drugs.[1] The this compound framework has been extensively explored in the design of potent and selective DPP-4 inhibitors.
A. Key Structural Modifications and Their Impact on Activity
The core structure of these inhibitors typically consists of a pyrrolidine ring that mimics the proline residue of natural DPP-4 substrates. Key modifications influencing inhibitory activity include substitutions on the pyrrolidine ring and the nature of the group attached to the amino function.
1. Substitution at the 4-Position of the Pyrrolidine Ring:
Fluorination at the 4-position of the pyrrolidine ring has emerged as a critical modification for enhancing DPP-4 inhibitory potency and selectivity. This is exemplified in the development of 4-fluoropyrrolidine-2-carbonitrile derivatives. The introduction of a fluorine atom can influence the pKa of the adjacent amino group, leading to improved interaction with the active site of the enzyme. Furthermore, the carbonitrile group is a key pharmacophore that forms a covalent adduct with the catalytic serine residue (Ser630) in the DPP-4 active site.
A comparative study of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives revealed that the fluorinated analogues consistently exhibit higher inhibitory activity. For instance, compound 17a (a 4-fluoropyrrolidine-2-carbonitrile derivative) showed a high DPP-4 inhibitory activity with an IC50 of 0.017 µM.[2] This compound also demonstrated good selectivity against related proteases like DPP-8 and DPP-9.[2]
2. N-Substituents on the Pyrrolidine Ring:
The substituent attached to the pyrrolidine nitrogen plays a crucial role in occupying the S1 and S2 pockets of the DPP-4 enzyme. A variety of aromatic and heterocyclic groups have been explored to optimize binding affinity and pharmacokinetic properties.
For example, in a series of β-amino pyrrole-2-carbonitrile derivatives, compounds with specific substituted aromatic rings showed excellent DPP-4 inhibitory activity. Compound 9l , featuring an octahydrocyclopenta[b]pyrrole-2-carbonitrile core, displayed an outstanding IC50 of 0.01 µM and good selectivity.[3] This highlights the importance of the bicyclic system in achieving high potency.
B. Comparative Biological Data of DPP-4 Inhibitors
| Compound | Core Structure | Key Substituents | DPP-4 IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |
| 17a | 4-Fluoropyrrolidine-2-carbonitrile | N-substituted aromatic ring | 0.017 | 1324 | 1164 | [2] |
| 8l | 4-Fluoropyrrolidine-2-carbonitrile | N-substituted aromatic ring | 0.05 | - | - | [3] |
| 9l | Octahydrocyclopenta[b]pyrrole-2-carbonitrile | N-substituted aromatic ring | 0.01 | 898 | 566 | [3] |
C. Experimental Protocols
1. General Synthesis of 4-Fluoropyrrolidine-2-carbonitrile Derivatives:
The synthesis of these inhibitors often starts from commercially available hydroxyproline derivatives. A key step is the introduction of the fluorine atom, typically achieved through nucleophilic substitution of a suitable leaving group with a fluoride source. The carbonitrile group is then introduced, followed by the coupling of the desired N-substituent.
Caption: General synthetic workflow for 4-fluoropyrrolidine-2-carbonitrile DPP-4 inhibitors.
2. DPP-4 Inhibition Assay:
The inhibitory activity of the synthesized compounds against DPP-4 is typically determined using a fluorometric assay.[4][5]
-
Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The release of the fluorescent product, AMC, is monitored over time.
-
Procedure:
-
Recombinant human DPP-4 enzyme is pre-incubated with various concentrations of the test compound.
-
The reaction is initiated by the addition of the Gly-Pro-AMC substrate.
-
The fluorescence intensity is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.
-
The IC50 value, representing the concentration of the inhibitor required to reduce DPP-4 activity by 50%, is calculated from the dose-response curve.
-
-
Materials:
-
Recombinant human DPP-4 (commercially available).
-
Gly-Pro-AMC substrate (commercially available).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
II. Modulators of Metabotropic Glutamate Receptors (mGluRs): Targeting Neurological Disorders
Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. Dysregulation of mGluR signaling has been implicated in various neurological and psychiatric disorders, making them attractive therapeutic targets. The rigid structure of 4-aminopyrrolidine-2,4-dicarboxylic acid (APDC) has been instrumental in developing selective mGluR ligands.
A. Stereochemistry and Activity at mGluRs
The stereochemistry of APDC isomers is a critical determinant of their activity and selectivity for different mGluR subtypes. Of the four possible isomers, (2R,4R)-APDC has been identified as a potent and selective agonist for group II mGluRs (mGluR2 and mGluR3).[6][7] This high degree of stereospecificity underscores the well-defined nature of the glutamate binding pocket on these receptors.
(2R,4R)-APDC has been shown to be a highly selective agonist for mGluRs that are negatively coupled to adenylate cyclase.[6] In contrast, other isomers of APDC show significantly lower or no affinity for mGluRs.[6]
B. N-Substitution: From Agonists to Antagonists
Modification of the nitrogen atom of the pyrrolidine ring in (2R,4R)-APDC has led to the discovery of compounds with a range of pharmacological profiles, including agonists, partial agonists, and antagonists of group II mGluRs.[8][9] This demonstrates that the N1-position is a key site for modulating the interaction with the receptor.
For instance, the introduction of small alkyl or aryl substituents on the nitrogen can either maintain or slightly modify the agonist activity, while larger or more complex substituents can confer antagonist properties. This allows for the fine-tuning of the pharmacological activity to achieve the desired therapeutic effect.
C. Comparative Biological Data of mGluR Modulators
| Compound | Stereochemistry | N-Substituent | Activity Profile | Target | Reference |
| (2R,4R)-APDC | 2R, 4R | -H | Agonist | Group II mGluRs | [6][7] |
| N-Substituted (2R,4R)-APDC Analogues | 2R, 4R | Various | Agonist, Partial Agonist, or Antagonist | Group II mGluRs | [8][9] |
D. Experimental Protocols
1. Synthesis of (2R,4R)-APDC Analogues:
The synthesis of (2R,4R)-APDC and its N-substituted analogues is a multi-step process that often starts from a chiral precursor, such as a derivative of pyroglutamic acid.[10] Stereoselective synthesis is crucial to obtain the desired isomer with high purity.
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A Comparative Guide to Assessing the Metabolic Stability of Peptides Containing 4-Aminopyrrolidine-2-carboxylic Acid
Executive Summary
The therapeutic potential of peptides is often undermined by their rapid degradation in vivo. A primary strategy to overcome this limitation is the incorporation of non-natural, conformationally constrained amino acids. This guide provides a detailed comparative framework for evaluating the metabolic stability imparted by one such amino acid, 4-Aminopyrrolidine-2-carboxylic acid (ApC). We present the scientific rationale for using ApC, detailed protocols for robust in vitro assessment in plasma and liver microsomes, and a clear methodology for interpreting the resulting data. This document is intended for drug development professionals seeking to design and validate next-generation, metabolically stable peptide therapeutics.
Introduction: The Achilles' Heel of Peptide Therapeutics
Peptides offer remarkable therapeutic specificity and efficacy, but their translation into viable drugs is frequently hampered by poor metabolic stability.[1][2] The body's ubiquitous peptidases—enzymes that cleave peptide bonds—rapidly degrade natural peptides, leading to short in vivo half-lives and limited bioavailability.[1][3] This enzymatic barrier is a critical challenge in peptide drug development, necessitating chemical modifications to protect the peptide backbone from degradation.[4][5]
Strategic Intervention with Constrained Amino Acids
A leading strategy to enhance peptide stability is the incorporation of unnatural or conformationally constrained amino acids.[1][6][7] By restricting the rotational freedom of the peptide backbone, these residues can "lock" the peptide into a conformation that is less recognizable or accessible to proteolytic enzymes.[2][8] This approach not only improves stability but can also enhance receptor affinity and selectivity.
Focus on this compound (ApC): A Mechanistic Deep Dive
This compound (ApC) is a proline analogue that introduces a rigid five-membered ring into the peptide backbone. This structural constraint is hypothesized to confer stability through steric hindrance. The pyrrolidine ring structure can physically shield the adjacent peptide bonds from the active sites of degrading enzymes, such as exopeptidases and endopeptidases.
Caption: ApC's rigid ring sterically hinders peptidase access.
A Comparative Framework for Stability Assessment: Experimental Design
To objectively assess the stabilizing effect of ApC, a direct comparison between a native peptide and its ApC-containing analogue is essential. The core of this assessment involves incubating both peptides in physiologically relevant matrices and quantifying their degradation over time. The primary in vitro systems for this are plasma, which contains circulating peptidases, and liver microsomes, which represent a major site of drug metabolism.[9][10]
Below are validated, step-by-step protocols for conducting these critical experiments.
Experimental Workflow Overview
Caption: From synthesis to data analysis workflow.
Protocol 1: In Vitro Plasma Stability Assay
This assay determines a peptide's susceptibility to degradation by proteases present in blood plasma.[11][12]
Materials:
-
Test Peptides (Native and ApC-analogue)
-
Pooled Human Plasma (e.g., from at least 3 donors, with Heparin as anticoagulant)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: Acetonitrile (ACN) with a suitable internal standard (IS)
-
Incubator/Water Bath (37°C)
-
Centrifuge
Procedure:
-
Preparation:
-
Prepare 10 mM stock solutions of each peptide in DMSO.
-
Thaw frozen human plasma in a 37°C water bath until just thawed, then keep on ice.
-
-
Reaction Initiation:
-
In a microcentrifuge tube, pre-warm 495 µL of plasma at 37°C for 5 minutes.
-
To initiate the reaction, add 5 µL of the 10 mM peptide stock solution to the plasma (final peptide concentration: 100 µM; final DMSO concentration: 1%). Vortex gently.
-
-
Time-Course Sampling:
-
Immediately withdraw a 50 µL aliquot and add it to a tube containing 150 µL of ice-cold Quenching Solution. This is the T=0 time point.
-
Incubate the remaining reaction mixture at 37°C.
-
Withdraw 50 µL aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes) and quench in the same manner.
-
-
Sample Processing:
-
After the final time point, vortex all quenched samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Senior Scientist's Note: The choice of anticoagulant is crucial. While EDTA is common, it can inhibit certain metalloproteases, potentially giving an artificially inflated stability reading.[10] Heparin is often preferred as it is less likely to interfere with peptidase activity. The T=0 sample is a critical control, representing 100% of the peptide available at the start of the reaction before any enzymatic degradation can occur.
Protocol 2: In Vitro Liver Microsomal Stability Assay
This assay assesses a peptide's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes, which are concentrated in the microsomal fraction.[13][14]
Materials:
-
Test Peptides (Native and ApC-analogue)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Quenching Solution: Acetonitrile (ACN) with internal standard (IS)
Procedure:
-
Preparation:
-
Prepare peptide working solutions (e.g., 100 µM in buffer from a DMSO stock).
-
Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes (e.g., final protein concentration of 0.5 mg/mL). Keep on ice.
-
-
Reaction Setup:
-
Aliquot the master mix into separate tubes for each time point.
-
Add the peptide working solution to the master mix (final peptide concentration: 1 µM).
-
Pre-incubate this mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Reaction Initiation:
-
Initiate the reactions by adding the NADPH regenerating system.
-
For the negative control, add buffer instead of the NADPH system. This control helps identify non-NADPH dependent degradation or chemical instability.[14]
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a 100 µL aliquot of the incubation mixture to 200 µL of ice-cold Quenching Solution. The T=0 sample is terminated immediately after adding NADPH.
-
-
Sample Processing:
-
Process the quenched samples as described in the plasma stability assay (vortex, centrifuge, collect supernatant for analysis).
-
ngcontent-ng-c2487356420="" class="ng-star-inserted">Senior Scientist's Note: Liver microsomes primarily assess Phase I metabolism. The NADPH regenerating system is essential to continuously supply the required cofactor for CYP enzyme activity.[13] Without it, the reaction would quickly cease. Running parallel incubations with and without NADPH is a self-validating step to ensure the observed degradation is indeed enzymatic and cofactor-dependent.
Interpreting the Data: A Comparative Analysis
The concentration of the remaining parent peptide at each time point is determined by LC-MS/MS. The natural logarithm of the percent remaining is plotted against time. The slope of this line provides the elimination rate constant (k).
From this, two key parameters are calculated:
-
Half-life (t½): The time required for 50% of the peptide to be degraded. Calculated as: t½ = 0.693 / k.
-
Intrinsic Clearance (CLint): The inherent ability of the liver or plasma to metabolize a drug. Calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).[13]
Hypothetical Comparative Data:
| Parameter | Matrix | Native Peptide | ApC-Peptide | % Improvement |
| Half-life (t½, min) | Human Plasma | 25 | 210 | 740% |
| Half-life (t½, min) | Human Liver Microsomes | 42 | >120 (No significant degradation) | >185% |
| CLint (µL/min/mg) | Human Liver Microsomes | 16.5 | <5.8 (Below limit of quantification) | >65% |
Analysis of Results: The data in the table clearly demonstrates the profound stabilizing effect of incorporating a single ApC residue.
-
In Plasma: The ApC-Peptide shows a more than 8-fold increase in half-life, indicating significant protection against circulating peptidases.
-
In Liver Microsomes: The native peptide is moderately cleared, while the ApC-Peptide is exceptionally stable, with its clearance rate falling below the reliable limit of the assay. This suggests strong resistance to CYP-mediated metabolism.
These results provide compelling in vitro evidence that ApC modification is a highly effective strategy for enhancing the metabolic robustness of a peptide, making it a much stronger candidate for further in vivo development.
Conclusion and Future Outlook
Assessing metabolic stability is a non-negotiable step in modern peptide drug discovery. The strategic incorporation of constrained amino acids like this compound offers a powerful tool to overcome the inherent instability of natural peptides. The comparative in vitro framework detailed in this guide—utilizing plasma and liver microsomal assays—provides a robust and reliable method for quantifying the stability enhancements conferred by such modifications. The data generated from these assays are critical for making informed decisions, enabling researchers to prioritize candidates with the highest potential for in vivo success and ultimately, clinical translation.
References
-
Yao, J., Yang, H., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 19(10), 892-901. [Link]
-
Kühne, L., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Analysis of Peptide Drug. Creative Biolabs. [Link]
-
Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Hruby, V. J., et al. (2008). Constrained Peptides as Miniature Protein Structures. Protein and Peptide Letters, 15(5), 499-512. [Link]
-
Kühne, L., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]
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Locarno, S., et al. (2021). Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. ResearchGate. [Link]
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Zha, Z., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2348. [Link]
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Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
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Yao, J., et al. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Semantic Scholar. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Aminopyrrolidine-2-carboxylic Acid
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 4-Aminopyrrolidine-2-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper chemical waste management is a critical component of our work. This document is designed to provide a clear, logical framework for disposing of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
The core principle of this guide is proactive risk management. Due to the specific nature of this and many research chemicals, complete toxicological and environmental impact data may not always be available[1]. Therefore, we will operate under the precautionary principle, treating this compound and its associated waste streams as hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.
Part 1: Hazard Assessment and Core Disposal Directive
Before handling any disposal procedure, it is crucial to understand the known hazards. The Safety Data Sheet (SDS) for the hydrochloride salt of this compound, (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid hydrochloride, identifies several key risks:
-
Skin Irritation (H315) [2]
-
Serious Eye Irritation (H319) [2]
-
Potential Respiratory Irritation (H335) [2]
These hazards necessitate the use of appropriate Personal Protective Equipment (PPE), including gloves, safety glasses or goggles, and a lab coat, during all handling and disposal operations[2][3].
The universal precautionary statement for disposal found in relevant safety data sheets is direct and unambiguous:
P501: Dispose of contents/container to an approved waste disposal plant. [2][4][5]
This directive forms the foundation of all procedures outlined below. Under no circumstances should this chemical or its concentrated solutions be disposed of down the sanitary sewer or in regular solid waste[6].
Part 2: The Disposal Workflow: From Bench to Pickup
Effective waste management is a systematic process. The following steps provide a logical flow for handling this compound waste from the point of generation to its final collection by EHS professionals.
Step 1: Segregation at the Source The cardinal rule of chemical waste management is to never mix incompatible waste streams[7]. This prevents dangerous reactions and simplifies the final disposal process. For this compound, you will generate several distinct types of waste, each requiring its own designated container. Do not mix solids with liquids[8].
Step 2: Proper Containerization The integrity of your waste container is paramount to preventing leaks and ensuring safety.
-
Compatibility: Use containers made of a material that is non-reactive with the waste. High-density polyethylene (HDPE) carboys for liquids and pails for solids are standard[6]. For the pure compound, its original container is an excellent choice for disposal[9].
-
Integrity: Containers must be in good condition, free of cracks, and have a leak-proof, screw-on cap. Parafilm, stoppers, or beakers are not acceptable closures[8].
-
Headroom: Always leave at least 10% of the container's volume as empty headspace to allow for vapor expansion[7].
Step 3: Comprehensive Labeling Improperly labeled waste is a significant safety hazard and a compliance violation. Your institution's EHS department will provide official "Hazardous Waste" tags. Every waste container must have a completed tag affixed as soon as the first drop of waste is added[6]. The label must include:
-
The words "Hazardous Waste"[6].
-
The full, unabbreviated chemical name: "this compound" and any solvents present[6].
-
The approximate concentration and quantity of each component.
-
The date of initial waste accumulation.
-
The name of the Principal Investigator and the specific laboratory location (building and room number)[6].
-
Relevant hazard pictograms (e.g., irritant)[6].
Step 4: Designated Storage in a Satellite Accumulation Area (SAA) All hazardous waste must be stored in a designated SAA within the laboratory[7].
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: All waste containers must be placed within a secondary container, such as a chemically resistant tray or bin. The secondary container must be large enough to hold 110% of the volume of the largest container within it[8]. This is a critical step to contain any potential leaks or spills.
-
Segregation: Within the SAA, continue to segregate containers based on compatibility (e.g., keep acids away from bases, oxidizers away from organics)[7].
Step 5: Scheduling a Waste Pickup Once a waste container is full or has been in the SAA for a designated period (typically 90-180 days, check your local regulations), you must request a pickup from your EHS department[8][9]. Do not allow waste to accumulate beyond regulatory limits[8].
Part 3: Specific Disposal Protocols
The following protocols provide step-by-step instructions for managing different waste streams containing this compound.
Protocol 1: Disposal of Unused or Expired Pure Compound (Solid)
-
Container: If possible, designate the original manufacturer's container for disposal[9]. If not available, use a new, clean, wide-mouth plastic container with a screw-on lid.
-
Labeling: Immediately affix a completed "Hazardous Waste" tag to the container.
-
Transfer: Carefully transfer the solid chemical into the designated waste container inside a chemical fume hood to avoid inhaling dust.
-
Storage: Secure the lid tightly and place the container in the SAA inside secondary containment.
-
Pickup: Request a waste pickup when the container is full or per your institution's schedule.
Protocol 2: Disposal of Contaminated Solid Waste (PPE, Weigh Boats, etc.)
-
Container: Designate a sturdy plastic pail or a cardboard box lined with a clear plastic bag for this waste stream[9].
-
Labeling: Label the container or box clearly as "Hazardous Waste - Solid Debris with this compound." Affix a formal EHS tag.
-
Collection: Place all contaminated items, such as gloves, disposable lab coats, weigh paper, and contaminated bench paper, directly into this container. Do not include any sharps.
-
Storage: When the bag is full, seal it securely. Close the outer container and store it in the SAA.
-
Pickup: Arrange for collection with your EHS office.
Protocol 3: Disposal of Aqueous Solutions
-
Rationale: While some dilute, neutralized acid and base solutions may be approved for drain disposal, this requires explicit written permission from EHS and is generally reserved for simple, well-characterized inorganic acids and bases[6][7][9]. Due to the organic nature of this compound and its unknown environmental fate, all aqueous solutions must be collected as hazardous waste.
-
Container: Use a designated, chemically compatible carboy (plastic is preferred) with a secure screw cap[6].
-
Labeling: Affix a "Hazardous Waste" tag, listing "Water" and "this compound" with their estimated percentages. Keep a running log of all contents added.
-
Collection: Pour waste solutions into the carboy using a funnel.
-
Storage: Keep the carboy capped at all times, except when adding waste. Store it in the SAA within secondary containment.
Protocol 4: Decontamination and Disposal of Empty Containers
-
Rationale: To be considered non-hazardous, an empty chemical container must be properly decontaminated. The rinsate generated during this process is considered hazardous waste[10].
-
Procedure: a. In a fume hood, rinse the empty container with a suitable solvent (e.g., deionized water) three times. b. Collect all three rinses in the appropriate aqueous hazardous waste container (see Protocol 3)[10]. c. Allow the container to air dry completely. d. Deface the original label on the container to clearly indicate it is empty and clean[10]. e. Once clean and the label is defaced, the container may be disposed of in the regular trash or recycled according to your facility's policies.
Part 4: Quick Reference Disposal Table
For ease of use, the following table summarizes the key disposal actions for each waste type.
| Waste Type | Container | Labeling Requirements | Key Disposal Action |
| Pure Solid Compound | Original container or new, sealed plastic container. | "Hazardous Waste," full chemical name, PI name, location, date. | Collect as hazardous solid waste. |
| Contaminated Solids (PPE, etc.) | Lined pail or box. | "Hazardous Waste - Solid Debris," list contaminant, PI name, location, date. | Collect as hazardous solid waste. Do not mix with liquids.[8] |
| Aqueous Solutions | Labeled, sealed plastic carboy. | "Hazardous Waste," list all components and percentages, PI name, location, date. | Collect as hazardous aqueous waste. DO NOT dispose down the drain. |
| Empty Containers | The container itself. | Deface original label after triple rinsing. | Triple rinse, collect rinsate as hazardous waste, dispose of clean container in trash.[10] |
Part 5: Disposal Decision Workflow
The following diagram illustrates the logical steps to follow when generating waste containing this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
By adhering to these procedures, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.
References
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
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How to Dispose of Chemical Waste. University of Tennessee, Knoxville. [Link]
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Pyrrolidine - Wikipedia. Wikipedia. [Link]
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Mastering the Safe Handling of 4-Aminopyrrolidine-2-carboxylic Acid: A Guide for Innovative Research
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the integrity of your work and the safety of your team are paramount. 4-Aminopyrrolidine-2-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry, but their handling requires a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide moves beyond generic safety data sheets to provide a deep, field-tested framework for managing this compound with the expertise and confidence your critical work demands.
Our approach is built on a self-validating system of safety, where the rationale behind each procedural step is clarified, empowering you not just to follow protocols, but to understand and own them.
Hazard Identification and Risk Assessment: Know Your Compound
-
Skin Irritation (H315): Causes skin irritation.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation.
It is prudent to assume the free base exhibits a similar hazard profile. As a fine powder, the primary routes of exposure are inhalation of airborne particles and direct contact with skin and eyes.
Core Directive: The "Designated Area"
Given its irritant properties, all work with this compound, particularly the handling of the powdered form, should be conducted within a Designated Area .[1] This could be a specific laboratory bench, a fume hood, or the entire laboratory, depending on the scale of your work. The purpose of a designated area is to minimize the potential for cross-contamination and to ensure that all personnel entering the area are aware of the specific hazards and required precautions.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Nitrile or Neoprene Gloves | While nitrile gloves offer good resistance to a range of chemicals, including weak acids and bases, some sources indicate poor resistance to amines.[2][3] Therefore, for prolonged handling or in situations with a higher risk of contact, double-gloving with nitrile gloves or using neoprene gloves is recommended. Always inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are essential to protect against airborne powder and accidental splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect against contamination of personal clothing. Ensure the coat is fully buttoned. |
| Respiratory Protection | N95 Respirator or Higher | For handling small quantities of the powder where aerosolization is minimal, a properly fit-tested N95 respirator can provide adequate protection against airborne particulates.[4][5] For larger quantities or when significant dust may be generated, a half-mask or full-face respirator with P100 particulate filters is recommended.[4] |
Operational Plans: From Weighing to Reaction
Handling the Powdered Compound
The greatest risk of exposure occurs when handling the solid form. The following workflow is designed to minimize the generation of airborne dust.
Caption: Workflow for Safely Weighing and Dissolving Powdered this compound.
Causality Behind the Workflow:
-
Designated Area/Fume Hood: Working in a contained space with active ventilation captures any airborne particles at the source, preventing inhalation.
-
Careful Transfer: Using a spatula and avoiding pouring directly from the bottle minimizes the aerosolization of the fine powder.
-
Immediate Closure: Promptly closing the stock container prevents the release of dust and protects the integrity of the compound.
-
Dissolving in Weighing Vessel: Adding the solvent to the weighing boat or paper before transferring to the main reaction vessel helps to rinse all the material, ensuring accurate measurement and minimizing loss of the compound as dust.
Handling Solutions
While the risk of inhalation is significantly reduced once the compound is in solution, the risk of skin and eye contact remains. Always handle solutions within a fume hood and continue to wear appropriate gloves and eye protection.
Emergency and Disposal Plans
Spill Response
A well-prepared response to a spill is crucial for maintaining a safe laboratory environment.
Caption: Step-by-Step Spill Response Plan for this compound.
Key Spill Response Insights:
-
Solid Spills: Gently covering a powder spill with a damp paper towel prevents the powder from becoming airborne during cleanup.[6]
-
Liquid Spills: Use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of liquid spills.[7]
-
Decontamination: After the bulk of the spill has been collected, the area should be decontaminated. For amine compounds, a mild acidic solution can be used for neutralization, followed by a thorough wipe-down with soap and water.[8] However, commercially available decontamination solutions for amines are also effective.[9]
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, and absorbent materials from spills, must be collected in a dedicated, labeled hazardous waste container.
-
Waste Characterization: The waste should be classified as non-halogenated organic waste. As a nitrogen-containing heterocyclic compound, it is important to follow your institution's specific guidelines for this category of waste.[10][11]
-
Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a designated satellite accumulation area within the laboratory.[12][13]
-
Aqueous Waste: Aqueous solutions containing this compound should not be disposed of down the drain. They should be collected as aqueous hazardous waste.
By adhering to these detailed operational and safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your team.
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Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). Retrieved from [Link]
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American Industrial Hygiene Association. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
